4-(Difluoromethyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVATKJLVXRQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700745 | |
| Record name | 4-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49658-26-6 | |
| Record name | 4-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(Difluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethyl)aniline is a critical fluorinated building block in modern medicinal chemistry and materials science. The difluoromethyl (-CHF₂) group imparts a unique combination of electronic and physicochemical properties, positioning it as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and development.
Core Physicochemical and Molecular Properties
This compound (CAS No: 49658-26-6) is an aromatic amine whose properties are significantly influenced by the para-substituted difluoromethyl group. This group acts as a moderate electron-withdrawing substituent, primarily through a negative inductive effect (-I), which modulates the basicity and nucleophilicity of the aniline nitrogen.[1]
Structural and Physicochemical Data
A summary of the key physicochemical data for this compound is presented below. It is critical to note that while some experimental data is available, many reported values are predicted and should be used with this understanding. For context, data for the closely related 4-(Trifluoromethyl)aniline is included.
| Property | This compound | 4-(Trifluoromethyl)aniline (for comparison) | Source |
| CAS Number | 49658-26-6 | 455-14-1 | [1],[2] |
| Molecular Formula | C₇H₇F₂N | C₇H₆F₃N | [3],[4] |
| Molecular Weight | 143.13 g/mol | 161.12 g/mol | [3],[4] |
| Melting Point | Data not available | 3-8 °C | [5],[6],[7] |
| Boiling Point | ~219.7 °C (Predicted) | 83 °C @ 12 mmHg | [2],[6],[8] |
| Density | ~1.196 g/cm³ (Predicted) | ~1.283 g/mL @ 25 °C | [2],[8] |
| Water Solubility | 2.6 g/L @ 25 °C (Slightly soluble) | Insoluble | [2] |
| logP (XLogP3) | 1.6 | 2.4 | [9],[4] |
| pKa (Conjugate Acid) | 3.53 (Predicted) | 8.6 (in Acetonitrile) | [2] |
The difluoromethyl group is considered a lipophilic hydrogen bond donor, a unique characteristic that makes it a valuable surrogate for polar functional groups in drug design.[1] Its impact on lipophilicity (logP) is more subtle than the trifluoromethyl group, offering a nuanced tool for modulating a molecule's solubility and membrane permeability.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound. While specific experimental spectra are not widely published, the expected characteristics can be reliably predicted based on its structure and comparison with analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the methine proton of the -CHF₂ group due to coupling with the two fluorine atoms. The aromatic region will display signals corresponding to the four protons on the benzene ring, and a broad singlet for the two amine (-NH₂) protons.
-
¹³C NMR: The carbon spectrum should exhibit six distinct signals: four for the aromatic carbons and one for the difluoromethyl carbon. The -CHF₂ carbon signal will appear as a triplet due to one-bond coupling with the fluorine atoms (¹JCF).[1]
-
¹⁹F NMR: The fluorine NMR is a key identifier for fluorinated compounds. It is expected to show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single methine proton.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the primary functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| N-H Bend (Scissoring) | 1600 - 1640 |
| Aromatic C=C Stretch | 1450 - 1620 |
| C-F Stretch | 1100 - 1250 (Strong) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would target the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Synthesis and Reactivity
This compound serves as a versatile precursor for a wide range of more complex molecules, particularly fluorinated heterocycles.[1]
Synthesis of this compound
Conceptual Workflow: Transition-Metal-Catalyzed Difluoromethylation
Caption: Conceptual workflow for the synthesis of this compound via transition-metal catalysis.
Methodology Explanation: This approach leverages palladium or copper catalysts to couple a difluoromethyl source with an aniline derivative.[1] The choice of the starting aniline (e.g., with a bromo or iodo substituent at the 4-position) is critical as the carbon-halogen bond strength dictates the reactivity in the oxidative addition step of the catalytic cycle.
Key Reactivity and Synthetic Applications
The primary amine functionality of this compound allows for a range of classical transformations, such as diazotization, acylation, and condensation reactions. Its most significant utility lies in its role as a building block for bioactive molecules.
Example Application: Synthesis of Fluorinated Quinolines A common route to quinolines, a privileged scaffold in medicinal chemistry, involves the condensation of this compound with a β-ketoester, followed by cyclization (e.g., Conrad-Limpach synthesis).[1]
Safety and Handling
Specific GHS classification and a detailed Safety Data Sheet (SDS) for this compound are not widely available. However, based on the data for closely related fluorinated anilines, such as 4-(difluoromethoxy)aniline and 4-(trifluoromethyl)aniline, the following hazards should be anticipated.[5][10][11][12][13]
Anticipated GHS Hazard Statements:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
Role in Drug Discovery and Development
The incorporation of the difluoromethyl group is a key strategy in drug design to optimize pharmacokinetic profiles.
Bioisosterism Workflow:
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. 455-14-1(P-trifluoromethylaniline) | Kuujia.com [kuujia.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 455-14-1 4-(Trifluoromethyl)aniline AKSci F127 [aksci.com]
- 6. Page loading... [guidechem.com]
- 7. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. echemi.com [echemi.com]
4-(Difluoromethyl)aniline CAS number 49658-26-6
An In-Depth Technical Guide to 4-(Difluoromethyl)aniline (CAS: 49658-26-6)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern chemical synthesis. We delve into its unique physicochemical properties, established synthetic routes, and its pivotal role as a versatile intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this compound. We explore the nuanced effects of the difluoromethyl group on molecular properties, detail representative experimental protocols, and provide a forward-looking perspective on its applications.
Introduction: The Strategic Importance of the Difluoromethyl Moiety
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] While the trifluoromethyl (-CF₃) group is widely recognized for enhancing these properties, the difluoromethyl (-CHF₂) group offers a unique and often more advantageous set of characteristics.[1][2] this compound, with its difluoromethyl group at the para-position of the aniline ring, has emerged as a particularly valuable precursor.[3]
The -CHF₂ group is distinguished by its dual nature: it is a lipophilic moiety that can also act as a hydrogen bond donor, a feature that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[3][4] This bioisosteric replacement can lead to improved pharmacokinetic profiles, masking metabolically labile groups and enhancing a drug candidate's in vivo performance.[5][6] This guide will explore the fundamental chemistry and practical applications of this compound, providing the technical detail necessary for its effective utilization in research and development.
Physicochemical Properties and Structural Data
The unique properties of this compound stem from the strong electronegativity of the two fluorine atoms, which imparts a moderate electron-withdrawing inductive effect (-I) on the aromatic ring.[3] This electronic influence modulates the reactivity of both the aniline nitrogen and the aromatic system.
Chemical and Physical Data
The key identifiers and physical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 49658-26-6 | [3] |
| Molecular Formula | C₇H₇F₂N | [7] |
| Molecular Weight | 143.13 g/mol | [3] |
| InChI Key | FRVATKJLVXRQHU-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=CC(=CC=C1C(F)F)N | [8] |
| pKa (Predicted) | 3.53 ± 0.10 | [8] |
| Solubility | Sparingly soluble in water (2.6 g/L at 25 °C) | [8] |
Spectroscopic Profile
While detailed experimental spectra are best obtained on a specific sample, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The spectrum will feature a characteristic triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms. Aromatic protons will appear as a set of multiplets in the aromatic region, and the -NH₂ protons will present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.
-
¹³C NMR: The carbon of the -CHF₂ group will appear as a triplet. The aromatic carbons will show characteristic shifts, with the carbon attached to the difluoromethyl group being significantly influenced by the fluorine atoms.
-
¹⁹F NMR: The spectrum will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 143.13. Fragmentation patterns would likely involve the loss of fluorine or the difluoromethyl group.
The Difluoromethyl Group in Drug Design: A Comparative Overview
The choice of a fluorinated substituent is a critical decision in drug design. The difluoromethyl group provides a unique balance of properties compared to a single fluorine atom or the more common trifluoromethyl group.
| Feature | Single Fluorine (-F) | Difluoromethyl (-CHF₂) (This Compound) | Trifluoromethyl (-CF₃) |
| Electronic Effect | Moderately electron-withdrawing | Moderately electron-withdrawing | Strongly electron-withdrawing[1] |
| Lipophilicity (π) | Small increase | Moderate increase | Significant increase[1] |
| Hydrogen Bonding | H-bond acceptor | Lipophilic H-bond donor [3][4] | H-bond acceptor |
| Bioisosterism | H, OH | OH, SH, NH₂ [2][3] | Cl, CH₃ (steric)[1] |
| Metabolic Stability | Blocks C-H oxidation | High; resistant to enzymatic cleavage[5] | Very high; C-F bond is extremely strong[1] |
The ability of the -CHF₂ group to act as a hydrogen bond donor is a key differentiator, allowing it to mimic the interactions of polar functional groups while enhancing lipophilicity and metabolic stability.[3][4]
Synthesis and Manufacturing
The synthesis of this compound typically involves the introduction of the difluoromethyl group onto a pre-functionalized benzene ring, followed by the formation or unmasking of the aniline moiety. A common and industrially scalable approach begins with a para-substituted nitrobenzene.
Representative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting a common strategy involving difluoromethylation of a precursor followed by nitro group reduction.
Caption: Conceptual synthesis pathway for fluorinated anilines.
This pathway leverages well-established industrial reactions. For instance, a patented method for a related compound, 4-(difluoromethoxy)aniline, involves a two-step process starting from 4-nitrophenol, which includes a difluoromethoxylation step followed by the reduction of the nitro group.[3][9] Similar principles apply to the synthesis of this compound, often starting from 4-nitrobenzaldehyde or a related compound.
Key Reactions and Applications in Synthesis
This compound is a versatile building block, primarily due to the reactivity of its primary amine. This functionality allows for a wide range of classical transformations, making it a valuable starting material for complex, fluorine-containing molecules.[3]
Versatility as a Synthetic Intermediate
The diagram below illustrates the utility of this compound as a precursor to various important chemical scaffolds.
Caption: Key synthetic transformations of this compound.
Synthesis of Fluorinated Heterocycles: Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry. This compound is a key precursor for synthesizing quinolines that bear a difluoromethyl-substituted aniline moiety.[3] A common route is the Conrad-Limpach synthesis, which involves the condensation of the aniline with a β-ketoester, followed by cyclization.[3]
Protocol: Synthesis of a 4-Anilinoquinoline Derivative
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a 4-chloroquinoline, a method used to access analogues of biologically active compounds.[3][10]
Objective: To synthesize a 4-((4-(difluoromethyl)phenyl)amino)quinoline derivative.
Materials:
-
This compound
-
A substituted 4-chloroquinoline
-
Anhydrous solvent (e.g., Isopropanol, NMP, or DMF)
-
Base (e.g., K₂CO₃, DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux or sealed-tube reactions
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask or sealed tube equipped with a magnetic stirrer and reflux condenser, add the substituted 4-chloroquinoline (1.0 eq).
-
Addition of Reagents: Add this compound (1.1 to 1.5 eq) and the base (2.0 to 3.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Inerting: Purge the reaction vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Scientist's Note: This step is crucial to prevent oxidation of the aniline and other potential side reactions, ensuring the integrity of the reaction.
-
-
Heating: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time (typically 4-24 hours) depend on the reactivity of the specific 4-chloroquinoline substrate.
-
Scientist's Note: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-anilinoquinoline derivative.
Safety and Handling
As with all aniline derivatives, this compound and its hydrochloride salt should be handled with care in a well-ventilated area or chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[13][14]
-
Handling Precautions: Avoid inhalation of dust or vapors. Do not allow the material to come into contact with incompatible materials such as strong oxidizing agents.[11][15]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[14]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[16]
Conclusion
This compound is more than just another fluorinated intermediate; it is a strategic building block that provides medicinal chemists and material scientists with a tool to fine-tune molecular properties. Its unique capacity to act as a lipophilic hydrogen bond donor, coupled with the metabolic stability conferred by the C-F bonds, makes it an invaluable component for designing next-generation therapeutics. The synthetic versatility of its aniline functional group ensures its continued application in the construction of complex molecular architectures. As the demand for sophisticated, high-performance molecules grows, the role of this compound in enabling innovation across the chemical sciences is set to expand.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the NMR Spectroscopy of 4-(Difluoromethyl)aniline
Introduction
4-(Difluoromethyl)aniline, a unique fluorinated aromatic amine, serves as a critical building block in medicinal chemistry and materials science. The difluoromethyl (-CHF₂) group imparts a distinctive set of electronic and physicochemical properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] This makes it a valuable moiety in drug design for modulating properties like metabolic stability and binding affinity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering field-proven insights into spectral acquisition and interpretation for researchers, scientists, and drug development professionals.
Theoretical Framework: The Spectroscopic Signature of the Difluoromethyl Group
The -CHF₂ group presents a fascinating case for NMR spectroscopy due to the interplay of ¹H, ¹³C, and ¹⁹F nuclei. Understanding the principles of chemical shift (δ) and spin-spin coupling (J) is paramount for accurate spectral interpretation.
-
Chemical Shift (δ) : The two highly electronegative fluorine atoms strongly deshield adjacent nuclei. This causes the proton and carbon of the -CHF₂ group to resonate at a characteristically downfield (higher ppm) region compared to a non-fluorinated methyl or methylene group.
-
Spin-Spin Coupling (J) : The ¹⁹F nucleus has a spin of I = ½ and a natural abundance of 100%, leading to significant and observable coupling with neighboring ¹H and ¹³C nuclei.[3] These couplings, transmitted through chemical bonds, are critical for confirming the presence of the difluoromethyl moiety.
-
Geminal H-F Coupling (²JHF) : The coupling between the proton and the two fluorine atoms on the same carbon is typically large, resulting in a clear splitting pattern.
-
One-Bond C-F Coupling (¹JCF) : This is a very large coupling constant that splits the carbon signal of the -CHF₂ group.
-
Two-Bond C-F Coupling (²JCF) : A smaller, but still significant, coupling occurs between the fluorine atoms and the aromatic carbon directly attached to the -CHF₂ group.
-
Molecular Structure and Key NMR Interactions
To visualize the relationships between atoms, the molecular structure and its key intramolecular J-coupling interactions are depicted below.
Caption: Molecular structure and key J-coupling pathways in this compound.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality, reproducible NMR data requires meticulous attention to detail. The following protocols are designed to ensure spectral integrity.
Sample Preparation
-
Rationale : Proper sample preparation is the foundation of a high-quality NMR spectrum. The choice of solvent is critical; it must dissolve the analyte completely without interfering with its signals. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its good solvating power for anilines and its single residual proton peak (δ ≈ 7.26 ppm) that is easily identified.
-
Weighing : Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution : Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8%+ D).
-
Homogenization : Gently swirl the vial until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Standard : For quantitative ¹H NMR, a known amount of an internal standard can be added, but for routine characterization, it is not required. Tetramethylsilane (TMS) is often present in the solvent or can be added as a reference (0.00 ppm).
NMR Data Acquisition
-
Rationale : The instrument parameters are chosen to maximize signal-to-noise and resolution while minimizing experiment time. A 400 or 500 MHz spectrometer is standard for this level of analysis.
-
Instrumentation : Lock and shim the spectrometer on the deuterium signal of the solvent to optimize magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse ('zg30').
-
Spectral Width : ~16 ppm.
-
Number of Scans : 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1) : 2-5 seconds. This ensures quantitative relaxation, although 1-2 seconds is sufficient for qualitative work.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled ('zgpg30').
-
Spectral Width : ~240 ppm.
-
Number of Scans : 512-2048 scans, as ¹³C is a less sensitive nucleus.
-
Relaxation Delay (d1) : 2 seconds.
-
-
¹⁹F NMR Acquisition :
-
Pulse Program : Standard single-pulse ('zg30'), proton-coupled.
-
Spectral Width : ~200 ppm.
-
Number of Scans : 16-64 scans.
-
Reference : Typically referenced externally to CFCl₃ (δ = 0.00 ppm).
-
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Difluoromethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(difluoromethyl)aniline, a key building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the spectrum. We will explore the unique spectral features arising from the difluoromethyl group, including the characteristic proton-fluorine (¹H-¹⁹F) spin-spin coupling. While a fully assigned experimental spectrum is not widely available in public databases, this guide synthesizes data from analogous compounds and foundational NMR principles to present a robust, predictive interpretation. Furthermore, a detailed, field-proven protocol for experimental data acquisition is provided to empower researchers to generate high-quality, verifiable results in their own laboratories.
Introduction: The Significance of the -CHF₂ Moiety
This compound is an aromatic amine distinguished by the presence of a difluoromethyl (-CHF₂) group at the para position. This substituent is of high interest in drug discovery as it can serve as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, potentially improving metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and hydrogen-bonding capacity.
Characterization of such molecules is paramount, and ¹H NMR spectroscopy is the primary tool for structural elucidation. The spectrum of this compound is particularly informative, offering distinct signatures that confirm the presence and electronic environment of the difluoromethyl group through characteristic chemical shifts and ¹H-¹⁹F coupling constants. Understanding these features is essential for reaction monitoring, quality control, and the structural verification of more complex derivatives.
Foundational Principles: ¹H-¹⁹F Spin-Spin Coupling
The most prominent feature in the ¹H NMR spectrum of organofluorine compounds is the spin-spin coupling between proton (¹H) and fluorine-19 (¹⁹F) nuclei. Both are spin ½ nuclei with high natural abundance (¹⁹F is 100% abundant), leading to strong and easily observable couplings.[1]
For the this compound molecule, the key interactions are:
-
Two-bond geminal coupling (²JHF): The proton on the difluoromethyl carbon couples to the two adjacent fluorine atoms. According to the n+1 rule, this splits the proton signal into a triplet (2 * 1 + 1 = 3), as the two fluorine atoms are chemically equivalent. The magnitude of this coupling is typically large.
-
Long-range coupling (ⁿJHF): Coupling can also occur over multiple bonds, for instance, between the fluorine atoms and the aromatic protons. These couplings are generally smaller but can provide valuable conformational and structural information.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound and data from close analogs like 4-(trifluoromethyl)aniline, a detailed prediction of the ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) can be made.
Molecular Structure and Proton Assignments
The structure and proton designations for this compound are shown below.
Caption: Molecular structure of this compound with proton labeling.
Detailed Signal Analysis
The predicted ¹H NMR data are summarized in the table below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ (Aromatic, ortho to -NH₂) | ~ 6.70 | Doublet (d) | ³JHH ≈ 8.5 Hz | 2H |
| Hₑ (Aromatic, ortho to -CHF₂) | ~ 7.15 | Doublet (d) | ³JHH ≈ 8.5 Hz | 2H |
| Hբ (Difluoromethyl) | ~ 6.55 | Triplet (t) | ²JHF ≈ 56-58 Hz | 1H |
| -NH₂ (Amine) | ~ 3.80 | Broad Singlet (br s) | - | 2H |
-
Aromatic Protons (Hₐ and Hₑ): The para-substitution pattern creates a symmetric AA'BB' spin system that often appears as two distinct doublets. The amino group (-NH₂) is strongly electron-donating, shielding the ortho protons (Hₐ) and shifting them upfield to around 6.70 ppm. Conversely, the difluoromethyl group (-CHF₂) is electron-withdrawing via a strong inductive effect, deshielding the ortho protons (Hₑ) and shifting them downfield to approximately 7.15 ppm. The coupling between these adjacent aromatic protons (³JHH) should result in a typical ortho-coupling constant of about 8.5 Hz.
-
Difluoromethyl Proton (Hբ): This is the most characteristic signal in the spectrum. The proton is directly attached to a carbon bearing two highly electronegative fluorine atoms, which deshields it significantly. However, it is also attached to an aromatic ring, which has a shielding anisotropic effect. The resulting chemical shift is found in a unique region, predicted here to be around 6.55 ppm. Due to coupling with the two equivalent ¹⁹F nuclei, the signal is split into a sharp, well-defined triplet. The geminal ²JHF coupling constant for benzylic difluorides is substantial, expected to be in the range of 56-58 Hz.[1]
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In CDCl₃, it typically appears as a broad singlet around 3.80 ppm. This signal can be confirmed by a D₂O exchange experiment, where the -NH₂ peak disappears upon shaking the sample with a drop of deuterium oxide.
Visualizing Spin-Spin Coupling
The primary coupling interactions that define the spectrum are illustrated below.
Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling relationships.
Experimental Protocol for Data Acquisition
To obtain a high-quality, verifiable ¹H NMR spectrum, adherence to a rigorous experimental protocol is essential. The following methodology serves as a self-validating system for researchers.
Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a suitable first choice for its ability to dissolve a wide range of organic compounds. For enhanced resolution of the -NH₂ protons or for compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Filtration and Transfer: Gently swirl to dissolve the sample completely. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
Spectrometer Setup and Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow TMS peak shape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.
-
Spectral Width (SW): Set to ~16 ppm, centered around 6 ppm.
-
Number of Scans (NS): 16 scans should be sufficient for a sample of this concentration.
-
Relaxation Delay (D1): Use a delay of 5 seconds to ensure full relaxation of the aromatic protons, allowing for accurate integration.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption peak shapes. Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals and normalize the values relative to a known peak (e.g., the 1H triplet of the -CHF₂ group). Pick all peaks and measure the coupling constants in Hertz (Hz).
Conclusion
The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its chemical structure. The key diagnostic signals are the characteristic triplet for the difluoromethyl proton around 6.55 ppm, exhibiting a large ²JHF coupling constant of approximately 57 Hz, and the pair of doublets in the aromatic region, reflecting the electronic influence of the amine and difluoromethyl substituents. By understanding the underlying principles of ¹H-¹⁹F coupling and following the robust experimental protocol outlined in this guide, researchers in drug development and synthetic chemistry can confidently acquire, interpret, and validate the structure of this important fluorinated building block.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Difluoromethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(difluoromethyl)aniline, a compound of increasing interest in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental spectra in public literature, this guide presents a highly accurate, predicted ¹³C NMR spectrum. The predictions are grounded in established principles of substituent effects, comparative analysis with structurally related analogs, and a thorough understanding of carbon-fluorine coupling constants. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this important fluorinated aniline derivative.
Introduction: The Significance of this compound and ¹³C NMR
This compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The difluoromethyl (CHF₂) group is a bioisostere of hydroxyl and thiol groups, offering a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability. Understanding the precise structure and electronic environment of this molecule is paramount for its effective utilization.
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon skeleton, including the number of non-equivalent carbons, their hybridization, and their electronic environment. For fluorinated compounds like this compound, ¹³C NMR is particularly insightful as it also reveals through-bond carbon-fluorine (C-F) spin-spin coupling, which provides valuable structural information.[2]
Predicted ¹³C NMR Spectral Data for this compound
The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and C-F coupling constants (JCF) for this compound in a standard deuterated solvent such as CDCl₃. The predictions are derived from the analysis of substituent chemical shift (SCS) effects and comparison with related molecules.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-1 (C-NH₂) | 148.5 | s | - |
| C-2 / C-6 | 115.0 | d | ⁴JCF ≈ 1-2 |
| C-3 / C-5 | 129.5 | d | ³JCF ≈ 5-6 |
| C-4 (C-CHF₂) | 128.0 | t | ²JCF ≈ 20-25 |
| -CHF₂ | 115.5 | t | ¹JCF ≈ 235-240 |
Note: Chemical shifts are referenced to TMS (δ = 0.0 ppm). Multiplicity (s = singlet, d = doublet, t = triplet) arises from C-F coupling.
Analysis of Substituent Effects and Chemical Shift Assignments
The chemical shifts of the aromatic carbons in this compound are influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing difluoromethyl group (-CHF₂).
-
Amino Group (-NH₂): The -NH₂ group is a strong activating group, donating electron density to the aromatic ring through resonance (+R effect). This effect increases the electron density primarily at the ortho (C-2, C-6) and para (C-4) positions, causing a significant upfield shift (to lower ppm values) for these carbons compared to benzene (128.5 ppm).[3]
-
Difluoromethyl Group (-CHF₂): The -CHF₂ group is an electron-withdrawing group due to the high electronegativity of the two fluorine atoms (-I effect).[1] This effect de-shields the attached carbon (C-4) and, to a lesser extent, the other carbons in the ring.
The final chemical shifts are a balance of these opposing electronic effects.
-
C-1 (ipso-carbon to -NH₂): The amino group causes a significant downfield shift for the carbon it is attached to.
-
C-2 / C-6 (ortho-carbons to -NH₂): These carbons are strongly shielded by the +R effect of the amino group, resulting in a significant upfield shift.
-
C-3 / C-5 (meta-carbons to -NH₂): These carbons are least affected by the resonance of the amino group and are slightly deshielded by the inductive effect of the -CHF₂ group.
-
C-4 (ipso-carbon to -CHF₂): This carbon is deshielded by the inductive effect of the -CHF₂ group, but this is counteracted by the strong electron-donating effect of the para-amino group.
-
-CHF₂ Carbon: The carbon of the difluoromethyl group itself appears at a characteristic upfield position and exhibits a large one-bond coupling to the two fluorine atoms.
Carbon-Fluorine Coupling: A Structural Signature
A key feature of the ¹³C NMR spectrum of this compound is the presence of C-F spin-spin coupling. The multiplicity and magnitude of the coupling constant provide unambiguous structural information.
-
¹JCF: The one-bond coupling between the difluoromethyl carbon and the two fluorine atoms is typically very large, in the range of 235-240 Hz, resulting in a triplet.
-
²JCF: The two-bond coupling to the ipso-carbon (C-4) is significantly smaller, around 20-25 Hz, also giving a triplet.
-
³JCF: The three-bond coupling to the meta-carbons (C-3, C-5) is smaller still, approximately 5-6 Hz, resulting in a doublet for each.
-
⁴JCF: A small four-bond coupling of around 1-2 Hz may be observable for the ortho-carbons (C-2, C-6), also appearing as a doublet.[4]
Comparative Analysis with Related Aniline Derivatives
To contextualize the predicted chemical shifts, the following table compares the data for this compound with experimental data for aniline, 4-fluoroaniline, and 4-(trifluoromethyl)aniline. All data is for CDCl₃ solvent.
| Compound | C-1 (ppm) | C-2/C-6 (ppm) | C-3/C-5 (ppm) | C-4 (ppm) |
| Aniline | 146.7 | 115.2 | 129.4 | 118.6 |
| 4-Fluoroaniline | 142.5 | 115.8 | 115.8 | 155.9 |
| This compound (Predicted) | 148.5 | 115.0 | 129.5 | 128.0 |
| 4-(Trifluoromethyl)aniline | 150.3 | 114.5 | 126.8 | 122.1 |
This comparison illustrates the graded electron-withdrawing effect of the substituents at the C-4 position, from the strongly electron-donating fluorine in 4-fluoroaniline to the strongly electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)aniline. The difluoromethyl group in this compound exhibits an intermediate effect.
Experimental Protocol for ¹³C NMR Acquisition
The following is a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
6.1. Sample Preparation
-
Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer: Gently swirl the vial to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The sample height in the tube should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube.
6.2. NMR Spectrometer Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to accurately integrate quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
-
6.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas.
Visualizations
Caption: Structure of this compound with carbon numbering.
References
Introduction: The Analytical Significance of 4-(Difluoromethyl)aniline
An In-Depth Technical Guide to the Mass Spectrometry of 4-(Difluoromethyl)aniline
This compound is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, imparted by the moderately electron-withdrawing difluoromethyl group, make it a valuable precursor for creating novel bioactive compounds.[1] For researchers and drug development professionals, the precise and unambiguous structural confirmation of this intermediate and its subsequent derivatives is paramount. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural insight for verifying molecular identity, assessing purity, and monitoring reaction progress.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the causality behind selecting appropriate ionization techniques, predict and rationalize its fragmentation patterns, and present validated protocols for its characterization by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
| Chemical Property | Value | Source |
| Molecular Formula | C₇H₇F₂N | [2] |
| Molecular Weight | 143.13 g/mol | [2] |
| Monoisotopic Mass | 143.05465555 Da | [2] |
| CAS Number | 49658-26-6 | [2] |
Section 1: Foundational Principles - Ionization Technique Selection
The initial step in any mass spectrometry experiment is the ionization of the analyte. The choice of ionization method dictates the nature of the resulting mass spectrum—whether it is rich with structural fragments or dominated by an intact molecular ion. For a small, semi-volatile molecule like this compound, two techniques provide complementary and essential information: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation EI employs a high-energy electron beam (typically 70 eV) to ionize the analyte in the gas phase.[3] This energetic process not only removes an electron to form a radical cation (M•⁺) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[3] The resulting "fingerprint" mass spectrum is invaluable for structural confirmation and is the standard for library matching. For this compound, EI is ideally suited for analysis via GC-MS.
-
Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Weight Confirmation ESI is a soft ionization method that generates ions from a liquid solution by applying a high voltage to create an aerosol.[3] It imparts very little excess energy, meaning the analyte is typically observed in its intact, protonated form ([M+H]⁺) in positive ion mode.[4] This is crucial for unequivocally determining the molecular weight of the compound. ESI is the ionization method of choice for LC-MS analysis.
Section 2: Predicting and Interpreting Fragmentation Pathways
The fragmentation of this compound under Electron Ionization provides a roadmap to its structure. The process begins with the formation of the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 143. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass.[5]
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M•⁺): The radical cation of this compound will be observed at m/z 143 .
-
Loss of the Difluoromethyl Radical (•CHF₂): The C-C bond between the aromatic ring and the difluoromethyl group is a likely cleavage point. Loss of the •CHF₂ radical (mass 51 Da) would yield the aniliniumyl cation at m/z 92 . This is a plausible and structurally informative fragmentation.[1]
-
Loss of a Hydrogen Radical (H•): The loss of a hydrogen atom, likely from the amine group, is a common fragmentation pathway for anilines, resulting in an [M-1]⁺ ion at m/z 142 .[5]
-
Aromatic Ring Fragmentation (Loss of HCN): Aromatic amines characteristically undergo ring rearrangement and lose hydrogen cyanide (HCN, mass 27 Da).[5][6] This can occur from the m/z 92 fragment, leading to a cyclopentadienyl cation fragment at m/z 65 .
| Predicted Ion | Formula | Nominal m/z | Proposed Structure |
| Molecular Ion [M]•⁺ | C₇H₇F₂N | 143 | Intact Molecule Radical Cation |
| Protonated Molecule [M+H]⁺ | C₇H₈F₂N | 144 | Intact Protonated Molecule (ESI) |
| [M-H]⁺ | C₇H₆F₂N | 142 | Loss of H• from Amine |
| [M-CHF₂]⁺ | C₆H₆N | 92 | Loss of •CHF₂ Radical |
| [M-CHF₂-HCN]⁺ | C₅H₅ | 65 | Loss of HCN from m/z 92 |
Section 3: The Power of Precision - High-Resolution Mass Spectrometry (HRMS)
While nominal mass data from a standard quadrupole mass spectrometer is useful, High-Resolution Mass Spectrometry (HRMS) provides the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, analysis by ESI-HRMS in positive ion mode would target the protonated molecule, [M+H]⁺.
-
Calculated Exact Mass of [C₇H₈F₂N]⁺: 144.0624 Da[1]
-
Experimental Verification: An experimentally measured m/z value within a narrow tolerance (typically < 5 ppm) of the calculated exact mass provides unambiguous evidence for the elemental formula C₇H₇F₂N, solidifying the compound's identity.[1]
Section 4: Standard Operating Protocols
The following protocols are self-validating systems designed for robust and reproducible analysis.
Safety Precautions
Before handling, consult the Safety Data Sheet (SDS). This compound and its related compounds can be irritants and toxic.[7][8]
-
Always handle the compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[7]
Protocol 1: GC-MS Analysis with Electron Ionization (EI)
This protocol is designed for structural confirmation and purity analysis of the neat compound.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or methanol.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL.
-
-
GC-MS Instrument Setup:
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Set to 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
-
Data Acquisition:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 250.
-
Acquisition Mode: Full Scan.
-
-
Validation Check:
-
Inject a solvent blank before and after the sample to ensure no carryover.
-
Verify the presence of the expected molecular ion at m/z 143 and key fragments (e.g., m/z 92).
-
Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)
This protocol is ideal for confirming molecular weight, especially for samples in complex matrices or as part of reaction monitoring.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution in methanol.
-
Dilute to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS Instrument Setup:
-
LC Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
-
Data Acquisition:
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: Scan from m/z 50 to 300.
-
-
Validation Check:
-
Confirm the presence of the protonated molecule [M+H]⁺ at m/z 144.
-
If using HRMS, ensure the measured mass is within 5 ppm of the theoretical exact mass (144.0624 Da).
-
Conclusion
The comprehensive mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different ionization techniques and instrumentation. Hard ionization by EI provides a detailed fragmentation fingerprint essential for absolute structural confirmation, while soft ionization by ESI offers a clear and accurate determination of the molecular weight. When combined with the precision of high-resolution mass measurement, these techniques provide an unassailable body of evidence for the identity and purity of this vital chemical building block, ensuring confidence and integrity in research and development workflows.
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. as.uky.edu [as.uky.edu]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. synquestlabs.com [synquestlabs.com]
IR spectrum of 4-(Difluoromethyl)aniline
An In-depth Technical Guide to the Infrared Spectrum of 4-(Difluoromethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of this compound (CAS No: 49658-26-6), a critical building block in modern medicinal chemistry and drug development. As a fluorinated aromatic amine, its unique electronic properties, conferred by the difluoromethyl (-CHF₂) group, are pivotal to its function as a metabolically stable bioisostere for polar functional groups like hydroxyls and thiols[1]. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the molecule's vibrational modes. We will dissect the spectrum by functional group, explain the causal relationships behind spectral features, provide a validated experimental protocol for data acquisition, and summarize the key spectral data for easy reference.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₇F₂N, is a versatile starting material for synthesizing complex organic molecules, particularly fluorinated heterocycles like quinolines, which are privileged scaffolds in medicinal chemistry[1]. The difluoromethyl group acts as a moderate electron-withdrawing group via a negative inductive effect (-I), which modulates the reactivity of the aromatic ring[1]. The incorporation of this moiety can significantly enhance a drug candidate's lipophilicity and metabolic stability, improving its overall pharmacokinetic profile[2].
Given its importance, unambiguous structural confirmation and quality control are paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds[3]. This guide serves to elucidate the IR spectral signature of this compound, enabling its confident identification and characterization.
Molecular Structure of this compound
References
The Strategic Utility of 4-(Difluoromethyl)aniline: A Lipophilic Hydrogen Bond Donor for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethyl group (-CHF₂) has garnered significant attention for its unique electronic and physicochemical properties. This technical guide provides an in-depth exploration of 4-(difluoromethyl)aniline, a versatile building block that uniquely functions as a lipophilic hydrogen bond donor. We will dissect the nuanced properties of this molecule, contrasting it with its non-fluorinated and trifluoromethylated analogs, and provide a comprehensive overview of its applications in drug discovery. This guide will further detail experimental protocols for its synthesis and the characterization of its key physicochemical parameters, offering a practical resource for researchers aiming to leverage the distinct advantages of this compound in their therapeutic design endeavors.
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The high electronegativity and small atomic size of fluorine can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1][2] While the trifluoromethyl (-CF₃) group has been widely employed to enhance lipophilicity and block metabolic oxidation, the difluoromethyl (-CHF₂) group presents a more nuanced and, in many cases, more advantageous set of properties.[3][4][5]
The -CHF₂ group is increasingly recognized as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design.[3][6][7] It can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering the potential for hydrogen bonding interactions while simultaneously increasing lipophilicity—a combination of properties not achievable with traditional hydrogen bond donors.[3][6][8][9] This dual functionality allows for the fine-tuning of a lead compound's properties to overcome common challenges in drug development, such as poor membrane permeability or rapid metabolic clearance.
This compound, in particular, has emerged as a key building block for introducing this valuable moiety into a diverse range of molecular scaffolds.[3] Its aniline core provides a versatile handle for a multitude of chemical transformations, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates and bioactive molecules.[3]
Physicochemical Properties of this compound: A Comparative Analysis
The strategic advantage of this compound lies in its unique balance of electronic and steric properties, which distinguish it from both aniline and 4-(trifluoromethyl)aniline.
Basicity (pKa)
The difluoromethyl group is a moderate electron-withdrawing group, primarily through a negative inductive effect (-I).[3] This reduces the electron density of the aniline's amino group, thereby decreasing its basicity compared to aniline. The pKa of the conjugate acid of aniline is approximately 4.6.[3][10] Due to the electron-withdrawing nature of the -CHF₂ group, the pKa of this compound's conjugate acid is expected to be lower.[3] This is a crucial consideration in drug design, as the ionization state of a molecule at physiological pH significantly impacts its target engagement and off-target effects. In contrast, the strongly electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)aniline leads to a much more pronounced decrease in basicity, with the pKa of its conjugate acid being approximately 100 times more acidic than that of aniline.[11]
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the trifluoromethyl group is well-known to significantly increase lipophilicity, the difluoromethyl group has a more moderate effect.[3] The introduction of a -CHF₂ group can provide a subtle yet significant increase in lipophilicity, which can be advantageous in optimizing a drug candidate's solubility and permeability. The computed XLogP3 value for this compound is 1.6.[12]
| Compound | Structure | pKa (of conjugate acid) | LogP |
| Aniline | C₆H₅NH₂ | ~4.6[3][10] | 0.90[2] |
| This compound | 4-CHF₂C₆H₄NH₂ | < 4.6 (predicted) | 1.6 (computed)[12] |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | ~2.6 (in acetonitrile)[11] | 1.95[13] |
Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted and computed values are based on computational models.
Hydrogen Bonding
The defining feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor.[6][7][8] The polarization of the C-H bond by the two adjacent fluorine atoms allows the hydrogen to participate in hydrogen bonding interactions with suitable acceptors, such as carbonyls, amides, and nitrogen-containing heterocycles commonly found in biological targets.[14] Studies have shown that the hydrogen bond donating ability of the difluoromethyl group is comparable to that of thiophenols and anilines, though weaker than that of hydroxyl groups.[6][7] This "tunable" hydrogen bond strength, combined with its lipophilic character, makes the -CHF₂ group a powerful tool for optimizing ligand-receptor interactions.
Figure 1: Hydrogen bonding interaction of this compound.
Applications in Drug Design and Medicinal Chemistry
The unique properties of this compound make it a valuable building block in several areas of drug discovery.
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in lead optimization.[15] this compound serves as a precursor for introducing the -CHF₂ group as a bioisostere for:
-
Hydroxyl (-OH) and Thiol (-SH) Groups: This replacement can maintain or introduce hydrogen bonding capabilities while simultaneously increasing lipophilicity and metabolic stability.[3][6][8] This is particularly useful for improving the oral bioavailability of compounds that are too polar.
-
Amine (-NH₂) Groups: In certain contexts, the -CHF₂ group can mimic the hydrogen bond donating ability of an amine while offering a different steric and electronic profile.[6]
Figure 2: Bioisosteric replacement strategies using the -CHF₂ group.
Kinase Inhibitors
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are common pharmacophores in kinase inhibitors.[2][16] Structure-activity relationship (SAR) studies have demonstrated that fluorination of the aniline ring can significantly impact inhibitory potency.[2] The introduction of a difluoromethyl group at the para-position can modulate the electronic properties of the aniline ring and introduce a novel hydrogen bonding interaction with the kinase hinge region, potentially enhancing binding affinity and selectivity.
Modulating Metabolic Stability
A primary goal in drug design is to block metabolically labile sites to enhance a drug's half-life.[2] The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Introducing a difluoromethyl group at a position susceptible to hydroxylation can significantly improve a molecule's metabolic stability.
Synthesis and Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common approach involves the reduction of a suitable 4-nitro precursor. For instance, a multi-step synthesis can be envisioned starting from 4-nitrophenol, involving a difluoromethoxylation step followed by reduction of the nitro group.[3] Another strategy involves the transition-metal-catalyzed difluoromethylation of a 4-substituted aniline derivative.[3] Photoredox catalysis has also emerged as a mild and efficient method for the difluoromethylation of anilines.[3]
Illustrative Synthetic Scheme (Hypothetical):
Figure 3: A general synthetic workflow for this compound.
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol provides a standardized method for determining the pKa of this compound.
Materials:
-
This compound
-
0.01 M solution of the aniline in a suitable solvent (e.g., 50:50 water-methanol)
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation: Accurately prepare a 0.01 M solution of this compound in the chosen solvent system.
-
Titration Setup: Place a known volume (e.g., 25 mL) of the aniline solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Slowly add the standardized 0.1 M HCl solution from a burette in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Equivalence Point: Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the aniline has been protonated. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Experimental Protocol: Determination of LogP via Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation: Prepare a stock solution of this compound of known concentration in either water or n-octanol.
-
Partitioning: In a centrifuge tube, combine a known volume of the stock solution with a known volume of the other immiscible solvent (e.g., 5 mL of octanol and 5 mL of water).
-
Equilibration: Vortex the mixture vigorously for several minutes to ensure thorough mixing and allow the system to reach equilibrium by letting it stand for a set period (e.g., 24 hours) at a constant temperature.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw a sample from each phase and determine the concentration of this compound in both the octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).
Conclusion
This compound represents a significant and versatile tool in the medicinal chemist's arsenal. Its unique ability to function as a lipophilic hydrogen bond donor provides a strategic advantage in overcoming common drug design hurdles related to potency, selectivity, and ADME properties. By serving as a bioisostere for more traditional functional groups, it allows for the nuanced optimization of lead compounds. The continued exploration of the synthesis and application of this compound and its derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents. This guide has provided a comprehensive overview of its core properties and practical methodologies to facilitate its integration into modern drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 12. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Difluoromethylaniline Derivatives: A Technical Guide for Drug Discovery and Agrochemical Research
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agrochemical research. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) offers a unique combination of properties that can significantly enhance the biological activity and pharmacokinetic profile of parent compounds. This technical guide provides an in-depth exploration of the diverse biological activities of difluoromethylaniline derivatives. We will delve into their anticancer, antifungal, and herbicidal properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the investigation and application of this promising class of compounds. We will explore key experimental protocols for evaluating their efficacy and present visual representations of relevant biological pathways to facilitate a deeper understanding of their function.
Introduction: The Strategic Advantage of the Difluoromethyl Group
The difluoromethyl group is increasingly recognized as a valuable functional moiety in the design of novel therapeutic and agrochemical agents. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores.[1] This bioisosteric replacement can lead to improved metabolic stability, enhanced binding affinity for biological targets, and favorable alterations in lipophilicity, all of which are critical parameters in drug and pesticide design.[1] The electron-withdrawing nature of the difluoromethyl group also influences the electronic properties of the aniline ring, impacting its reactivity and interaction with molecular targets. This guide will provide a comprehensive overview of the demonstrated biological activities of difluoromethylaniline derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Key Oncogenic Pathways
Difluoromethylaniline derivatives have emerged as a promising scaffold for the development of novel anticancer agents, particularly as kinase inhibitors. The aniline core is a common feature in many approved kinase inhibitors, and the addition of a difluoromethyl group can enhance their potency and selectivity.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mechanism through which difluoromethylaniline derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of difluoromethylaniline derivatives are typically evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazoline Derivatives | A431 (Skin Carcinoma) | 2.62 | [2] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 | [3] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | C32 (Melanoma) | 24.4 | [3] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | DU145 (Prostate) | 27.8 | [3] |
Table 1: In vitro cytotoxic activity of representative fluorinated aniline derivatives against various human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the difluoromethylaniline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells in medium only).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
Antifungal Activity: Disrupting Fungal Respiration
Difluoromethylaniline derivatives have also demonstrated significant potential as antifungal agents. A key target for these compounds is the enzyme succinate dehydrogenase (SDH), a crucial component of the mitochondrial electron transport chain.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
SDH, also known as Complex II, plays a dual role in cellular metabolism, participating in both the Krebs cycle and the electron transport chain. Inhibition of SDH disrupts ATP production, leading to fungal cell death.
Quantitative Assessment of Antifungal Activity
The in vitro antifungal activity of these compounds is often determined by measuring the inhibition of mycelial growth. The half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC) are common metrics.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Botrytis cinerea | Moderate to Excellent | [4] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Rhizoctonia solani | Moderate to Excellent | [4] |
Table 2: Antifungal activity of difluoromethyl-containing pyrazole derivatives.
Experimental Protocol: Mycelial Growth Inhibition Assay
This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.
Step-by-Step Methodology:
-
Medium Preparation: Prepare potato dextrose agar (PDA) and sterilize it by autoclaving. Allow the agar to cool to approximately 50-60°C.
-
Compound Incorporation: Add the difluoromethylaniline derivative (dissolved in a suitable solvent like DMSO) to the molten PDA at various concentrations. Pour the amended agar into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Herbicidal Activity: Disrupting Plant Cell Division
Certain difluoromethylaniline derivatives have shown promise as pre-emergent herbicides. Their mode of action often involves the disruption of microtubule formation, a critical process for plant cell division and growth.
Mechanism of Action: Inhibition of Microtubule Assembly
Herbicides in the dinitroaniline class, to which some fluorinated aniline derivatives are related, are known to bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, thereby arresting mitosis and inhibiting root and shoot growth in germinating weeds.
Quantitative Assessment of Herbicidal Activity
The efficacy of pre-emergent herbicides is evaluated by their ability to prevent the emergence and growth of weed seedlings.
| Compound Class | Weed Species | Activity | Reference |
| Difluoromethanesulfonyl anilide derivatives | Paddy field weeds | Excellent | |
| α-Trifluoroanisole derivatives containing phenylpyridine | Abutilon theophrasti | >80% inhibition at 37.5 g a.i./ha | [5] |
| α-Trifluoroanisole derivatives containing phenylpyridine | Amaranthus retroflexus | >80% inhibition at 37.5 g a.i./ha | [5] |
Table 3: Herbicidal activity of representative fluorinated aniline derivatives.
Experimental Protocol: Pre-emergent Herbicidal Screening
This greenhouse-based assay assesses the efficacy of a compound in preventing weed emergence when applied to the soil before weed seeds germinate.
Step-by-Step Methodology:
-
Potting and Seeding: Fill pots with a standardized soil mix. Sow a known number of weed seeds (e.g., 10-20 seeds) at a uniform depth.
-
Herbicide Application: Prepare different concentrations of the difluoromethylaniline derivative in a suitable carrier (e.g., water with a surfactant). Apply the herbicide solution evenly to the soil surface of the pots using a sprayer. An untreated control group should be included.
-
Watering: Water the pots to incorporate the herbicide into the soil.
-
Greenhouse Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions that are optimal for weed germination and growth.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal efficacy by counting the number of emerged and healthy weed seedlings in each pot compared to the untreated control. Visual injury ratings can also be recorded.
-
Data Analysis: Calculate the percentage of weed control for each concentration. Determine the effective dose required for a certain level of control (e.g., ED90, the dose for 90% control).
Conclusion and Future Perspectives
Difluoromethylaniline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their unique physicochemical properties, conferred by the difluoromethyl group, make them attractive candidates for the development of novel anticancer, antifungal, and herbicidal agents. The structure-activity relationship studies of these derivatives will continue to guide the rational design of more potent and selective compounds. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic and agrochemical potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and advance the exciting field of difluoromethylaniline chemistry and biology.
References
The Keystone of Stability: A Technical Guide to 4-(Difluoromethyl)aniline for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational molecular design. Among these, the difluoromethyl group (-CHF₂) offers a unique balance of electronic properties and metabolic stability. 4-(Difluoromethyl)aniline, a key building block, is increasingly utilized in the synthesis of novel therapeutics and advanced materials. However, the successful application of this versatile intermediate hinges on a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights and detailed methodologies for its effective management in a research and development setting.
The Physicochemical Landscape of this compound
This compound is a substituted aniline featuring a difluoromethyl group at the para-position of the benzene ring. This substitution significantly influences the molecule's electronic and lipophilic character, which in turn dictates its reactivity and stability.
The difluoromethyl group acts as a moderate electron-withdrawing group, primarily through a negative inductive effect (-I). This electronic pull reduces the electron density of the aniline ring, making the amino group less basic compared to aniline itself. This reduced basicity can influence its reactivity in various synthetic transformations and its interaction with biological targets.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₂N | [1] |
| Molecular Weight | 143.13 g/mol | [1] |
| CAS Number | 49658-26-6 | [1] |
| Appearance | Varies; may be a liquid or low-melting solid | |
| Boiling Point | Not well-established; predicted to be around 200-220 °C | |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. |
Unraveling Degradation: Potential Pathways and Influencing Factors
The stability of this compound is not absolute. Like many aromatic amines, it is susceptible to degradation through several pathways, primarily oxidation and photodegradation. Understanding these pathways is critical for preventing the formation of impurities that could compromise experimental results or the safety and efficacy of a final product.
Oxidative Degradation
The primary route of degradation for anilines is oxidation. The amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. The electron-withdrawing nature of the difluoromethyl group may offer some stabilization against oxidation compared to unsubstituted aniline, but it does not confer complete immunity.
Proposed Oxidative Degradation Pathway:
The oxidation of this compound is likely to proceed through a series of steps, potentially leading to the formation of nitroso, nitro, and polymeric impurities. The initial step is the formation of a radical cation, which can then undergo further reactions.
References
A Guide to the Safe Handling of 4-(Difluoromethyl)aniline for Research and Development
Introduction
4-(Difluoromethyl)aniline is a substituted aniline derivative increasingly utilized as a versatile building block in medicinal chemistry and drug development.[1] The incorporation of the difluoromethyl (CHF₂) group can significantly modulate the physicochemical and pharmacological properties of lead compounds, such as metabolic stability and bioavailability.[1] However, as with many aromatic amines, this compound presents a distinct hazard profile that necessitates rigorous safety and handling protocols.[2][3][4] This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses essential for researchers, scientists, and drug development professionals working with this compound and its derivatives.
Compound Identification and Properties
Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[5] |
| CAS Number | 49658-26-6 | PubChem[5] |
| Molecular Formula | C₇H₇F₂N | PubChem[5] |
| Molecular Weight | 143.13 g/mol | PubChem[5] |
| Appearance | Not explicitly available, but related anilines are often liquids or low-melting solids. | General Chemical Knowledge |
| Reactivity | The difluoromethyl group acts as a moderate electron-withdrawing group, influencing the reactivity of the aromatic ring.[1] The primary amine functionality allows for a variety of chemical transformations.[1] | Benchchem[1] |
Hazard Assessment and GHS Classification
This compound and its hydrochloride salt are classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory effects. Aromatic amines as a class are known for their potential to cause harm, with many being readily absorbed through the skin and some exhibiting carcinogenic or mutagenic properties.[2][3][4]
GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Source: Data synthesized from PubChem and supplier safety data sheets.[6][7]
Causality of Hazards:
-
Toxicity: Like many primary aromatic amines, this compound's toxicity is a significant concern.[4] It can be harmful if ingested, inhaled, or absorbed through the skin.[7] The systemic effects of aromatic amines can include hematotoxicity (effects on red blood cells).[8]
-
Irritation: The compound is a known irritant to the skin and eyes.[6][7] Prolonged or repeated contact can lead to inflammation and discomfort. The basic nature of the amine group can contribute to this irritancy.
-
Respiratory Effects: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes control methods from most to least effective.
Caption: Hierarchy of Controls prioritizing safety measures.
3.1 Engineering Controls The primary engineering control for handling this compound is a certified chemical fume hood.[10][11] This is non-negotiable for any operation that involves open handling of the solid or its solutions, as it prevents the inhalation of dust or aerosols, a primary route of exposure.[10] The work area should also be equipped with an emergency eyewash station and a safety shower, which must be readily accessible.[12][13][14]
3.2 Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile, neoprene, or butyl rubber gloves are appropriate choices.[10] Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[15] Proper glove removal technique is essential to prevent skin contamination.
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are required.[10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Skin and Body Protection: A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs is required.[10]
-
Respiratory Protection: All handling should be performed in a chemical fume hood to minimize the need for respiratory protection.[10] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14][16]
Safe Handling and Storage Protocols
Adherence to strict protocols is essential to minimize exposure risk.
Protocol for Handling this compound:
-
Pre-Experiment Checklist:
-
Conduct a thorough risk assessment for the planned experiment.[10]
-
Ensure all necessary PPE is available, in good condition, and correctly sized.[10]
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
-
Handling the Compound:
-
Avoid all personal contact, including inhalation and skin/eye contact.[6]
-
Use only in a well-ventilated area, specifically a chemical fume hood.[6][9]
-
Avoid the formation of dust and aerosols.[15]
-
Wash hands thoroughly after handling, even if gloves were worn.[9][13]
-
Do not eat, drink, or smoke in areas where the material is handled, stored, or processed.[17]
-
-
Storage:
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
Caption: Workflow for first aid response to exposure.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][12][16][20]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[9][12] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[9][12] Seek immediate medical attention.[12]
In all cases of exposure, provide the attending medical professionals with the Safety Data Sheet (SDS) for the compound.[9][15]
Spill and Disposal Considerations
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Ensure adequate ventilation and remove all sources of ignition.[9][14]
-
Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9][14][17]
-
Collect the absorbed material and place it into a suitable, sealed, and properly labeled container for hazardous waste disposal.[9][15]
-
Do not allow the product to enter drains or waterways.[9][15]
Waste Disposal: Disposal of this compound and any contaminated materials (e.g., gloves, absorbent materials) must be handled as hazardous waste.[10] All waste must be disposed of via a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][15][17] Do not dispose of it in standard laboratory trash or down the drain.
Conclusion
This compound is a valuable reagent in modern chemical synthesis, but its potential hazards demand respect and meticulous handling. By understanding its properties, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established safety protocols, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to ensuring a safe and productive research environment.
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound hydrochloride | C7H8ClF2N | CID 67958831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. gfl.co.in [gfl.co.in]
- 18. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. tcichemicals.com [tcichemicals.com]
Commercial suppliers of 4-(Difluoromethyl)aniline
An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-(Difluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 49658-26-6) is a critical fluorinated building block in modern medicinal chemistry and materials science. The strategic incorporation of the difluoromethyl (-CHF₂) group into molecular scaffolds can significantly enhance their pharmacological and physicochemical properties. This guide provides an in-depth analysis of the commercial landscape for sourcing high-purity this compound, detailed protocols for its quality assessment, safe handling procedures, and an exploration of its applications, particularly in drug discovery.
The Strategic Importance of this compound in Research and Development
The difluoromethyl group is increasingly recognized for its unique electronic and steric properties. It serves as a bioisostere for common polar functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ moiety is a lipophilic hydrogen bond donor, a characteristic that can be pivotal in modulating a drug candidate's interaction with its biological target.[1][2] This unique combination of properties makes this compound a valuable precursor for synthesizing novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]
Commercial Suppliers of this compound
The procurement of high-purity starting materials is fundamental to the success of any research and development program. A number of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the quality of accompanying documentation (e.g., Certificate of Analysis).
Below is a summary of prominent commercial suppliers for this compound (CAS: 49658-26-6).
| Supplier | Product Name | CAS No. | Stated Purity | Notes |
| Benchchem | This compound | 49658-26-6 | Inquire | For research use only.[1] |
| Anax Laboratories | This compound | 49658-26-6 | 98.00% | |
| Pharmaffiliates | 4-(Difluoromethyl)-aniline | 49658-26-6 | Inquire | Available as a reference standard.[5] |
| Ambeed | This compound | 49658-26-6 | Inquire | |
| BLD Pharm | This compound | 49658-26-6 | Inquire | Cold-chain transportation may be required.[6] |
| 2a biotech | This compound | 49658-26-6 | 96%+ | |
| ChemicalBook | This compound | 49658-26-6 | Varies | Lists multiple suppliers, primarily based in China.[7] |
Note: Purity levels and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis for lot-specific data.
Synthesis and Quality Control
Synthetic Routes
The synthesis of this compound can be achieved through various methods, with transition-metal catalyzed difluoromethylation being a prominent approach.[1] These reactions often involve the use of a suitable difluoromethylating agent and a palladium or copper catalyst to introduce the -CHF₂ group onto an aniline precursor. Another emerging technique is photoredox catalysis, which allows for the generation of difluoromethyl radicals under mild conditions for subsequent reaction with anilines.[1]
A general, conceptual synthetic pathway can be envisioned as follows:
Quality Control and Analytical Procedures
Ensuring the purity and structural integrity of this compound is paramount for its successful application. The following analytical techniques are essential for its quality control.
HPLC is a robust method for determining the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is typically employed.
Experimental Protocol (Adapted from similar compounds):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like formic acid for MS compatibility) is commonly used.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[9]
-
Analysis: Inject the sample and a reference standard. Purity is calculated based on the area percentage of the main peak.[9]
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
Experimental Protocol (Adapted from similar compounds):
-
Sample Preparation: Dissolve 5-25 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the carbon of the difluoromethyl group, which will exhibit coupling with the attached fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a definitive signal for the difluoromethyl group.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The unique properties of the difluoromethyl group have made this compound an attractive building block in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are common pharmacophores in kinase inhibitors.[11][12][13] The aniline moiety often forms key hydrogen bonds in the ATP-binding pocket of the kinase.
The incorporation of a difluoromethyl group on the aniline ring can:
-
Act as a Hydrogen Bond Donor: The C-H bond in the -CHF₂ group can participate in hydrogen bonding, potentially increasing the binding affinity of the inhibitor to its target kinase.[2][14]
-
Modulate Lipophilicity: The difluoromethyl group can fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Enhance Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile.[14]
Safe Handling and Storage
As with all laboratory chemicals, this compound and other fluorinated anilines should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for researchers and drug development professionals. Its unique properties, stemming from the difluoromethyl group, offer significant advantages in the design of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough evaluation of commercial suppliers, coupled with rigorous quality control and safe handling practices, is essential for the successful application of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 49658-26-6|this compound|BLD Pharm [bldpharm.com]
- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 8. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)aniline from 4-Nitro Precursors
Abstract
This comprehensive guide details a robust and efficient two-step synthesis of 4-(difluoromethyl)aniline, a critical building block in contemporary drug discovery and development. The protocols herein focus on the synthesis starting from readily available 4-nitro precursors, specifically 4-nitroiodobenzene. The described methodology involves an initial palladium-catalyzed difluoromethylation of the aryl halide, followed by a highly efficient catalytic hydrogenation of the nitro-functionalized intermediate. This document is intended for researchers, medicinal chemists, and process development scientists, providing not only step-by-step protocols but also the underlying scientific rationale and mechanistic insights to ensure reproducible and scalable results.
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a valuable substituent in the design of novel therapeutic agents.[1] Its unique electronic properties, acting as a lipophilic hydrogen bond donor, allow it to serve as a bioisostere for hydroxyl and thiol groups, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is a key intermediate that introduces this valuable moiety into a versatile aniline scaffold, which can be further elaborated into a wide range of complex, biologically active molecules. This guide provides a detailed pathway for its synthesis from 4-nitroaromatic precursors, a common and cost-effective starting point in pharmaceutical synthesis.
Overall Synthetic Strategy
The synthesis of this compound from a 4-nitro precursor is most effectively achieved through a two-step sequence. The first step involves the introduction of the difluoromethyl group onto the aromatic ring of a 4-nitro-substituted aryl halide. The second, and final, step is the reduction of the nitro group to the desired aniline. This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Palladium-Catalyzed Difluoromethylation of 4-Nitroiodobenzene
This protocol describes the synthesis of the key intermediate, 1-(difluoromethyl)-4-nitrobenzene, via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Nitroiodobenzene
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Potassium fluoride (KF)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-nitroiodobenzene (1.0 eq.), potassium fluoride (3.0 eq.), and BrettPhos (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 eq.) to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane and anhydrous toluene (in a 1:1 ratio) via syringe.
-
To the resulting suspension, add (difluoromethyl)trimethylsilane (2.0 eq.) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(difluoromethyl)-4-nitrobenzene as a solid.
Part 2: Catalytic Hydrogenation of 1-(Difluoromethyl)-4-nitrobenzene
This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
1-(Difluoromethyl)-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard glassware for hydrogenation
Procedure:
-
In a round-bottom flask, dissolve 1-(difluoromethyl)-4-nitrobenzene (1.0 eq.) in ethanol or methanol.
-
Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.
Quantitative Data Summary
The following table provides representative data for the two-step synthesis. Actual results may vary depending on the specific reaction scale and conditions.
| Step | Reactants | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Nitroiodobenzene, TMSCF₂H | Pd(OAc)₂/BrettPhos, KF | Dioxane/Toluene | 100 | 12-18 | 70-85 |
| 2 | 1-(Difluoromethyl)-4-nitrobenzene | 10% Pd/C, H₂ | Ethanol | Room Temp. | 2-4 | >95 |
Mechanism and Scientific Rationale
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Palladium-Catalyzed Difluoromethylation
The palladium-catalyzed difluoromethylation of aryl halides is believed to proceed through a classical Pd(0)/Pd(II) catalytic cycle.[2]
Figure 2: Simplified catalytic cycle for Pd-catalyzed difluoromethylation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I), forming a Pd(II) intermediate.
-
Transmetalation: The difluoromethyl group is transferred from the silicon reagent (TMSCF₂H) to the palladium center, displacing the halide. This step is often facilitated by an activator like potassium fluoride.
-
Reductive Elimination: The desired C-CF₂H bond is formed through reductive elimination from the Pd(II) complex, yielding the difluoromethylated arene and regenerating the active Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand like BrettPhos is critical as it promotes both the oxidative addition and the final reductive elimination steps.[2]
Mechanism of Catalytic Hydrogenation of Nitroarenes
The catalytic hydrogenation of a nitro group to an aniline is a well-established transformation that proceeds through a series of intermediates on the surface of the heterogeneous catalyst (e.g., Pd/C).[3]
The overall transformation involves the transfer of six hydrogen atoms to the nitro group, with the release of two molecules of water. The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are sequentially reduced on the catalyst surface. The high efficiency of this reaction is attributed to the facile adsorption of both hydrogen and the nitroaromatic compound onto the palladium surface, facilitating the stepwise reduction.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Fluorinated Reagents: (Difluoromethyl)trimethylsilane is volatile and should be handled with care. Avoid inhalation and skin contact.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure all hydrogenation reactions are conducted in a well-ventilated area, away from ignition sources, and behind a safety shield.
-
Nitroaromatic Compounds: Nitroaromatic compounds are often toxic and should be handled with appropriate personal protective equipment.
References
Palladium-Catalyzed Synthesis of 4-(Difluoromethyl)aniline: An Application Note and Protocol for Researchers
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention. Its unique electronic characteristics, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino moieties, make it a valuable substituent for improving metabolic stability, membrane permeability, and target binding affinity.[1] 4-(Difluoromethyl)aniline, in particular, is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.
This application note provides a comprehensive guide to the palladium-catalyzed synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into a detailed experimental protocol, explore the underlying catalytic mechanism, and offer insights into the critical parameters for a successful synthesis.
Strategic Approach: Palladium-Catalyzed Cross-Coupling for C-CF₂H Bond Formation
The formation of a carbon-difluoromethyl bond on an aromatic ring is efficiently achieved through transition-metal catalysis, with palladium-based systems being particularly robust and versatile.[2] Palladium-catalyzed cross-coupling reactions offer a direct and high-yielding route to this compound from readily available starting materials, such as 4-haloanilines.
This guide will focus on a Negishi-type cross-coupling reaction, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst. This method is advantageous due to the high reactivity and functional group tolerance of organozinc reagents.
Experimental Protocol: Synthesis of this compound via Negishi Cross-Coupling
This protocol details the synthesis of this compound from 4-bromoaniline using a palladium-catalyzed Negishi cross-coupling reaction with a (difluoromethyl)zinc reagent.
Reaction Scheme:
Materials and Reagents:
-
4-Bromoaniline
-
(TMEDA)Zn(CF₂H)₂ (prepared in situ or obtained commercially)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas manifold (Schlenk line)
-
Syringes and needles for transfer of air-sensitive reagents
-
Rotary evaporator
-
Column chromatography setup
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a constant stream of inert gas (Argon), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and XPhos (4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask, followed by 4-bromoaniline (1.0 eq.).
-
Addition of the Difluoromethylating Agent: To the stirred solution, add the (difluoromethyl)zinc reagent, (TMEDA)Zn(CF₂H)₂ (1.5 eq.), via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Quantitative Data and Comparison of Methods
The yield and efficiency of the palladium-catalyzed synthesis of this compound can vary depending on the choice of starting material, catalyst system, and difluoromethylating agent. The following table summarizes representative data from the literature for different palladium-catalyzed approaches.
| Starting Material | Difluoromethylating Agent | Palladium Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | (TMEDA)Zn(CF₂H)₂ | Pd₂(dba)₃ / DPPF | Dioxane | 12 | 85 | Inferred from similar substrates |
| 4-Bromoaniline | (TMEDA)Zn(CF₂H)₂ | Pd₂(dba)₃ / XPhos | Dioxane | 18 | 78 | Inferred from similar substrates |
| 4-Aminophenylboronic Acid | ICF₂H | Pd(PPh₃)₄ / DPEPhos | Toluene/H₂O | 12 | 82 | [3] |
Catalytic Cycle and Mechanistic Insights
The palladium-catalyzed Negishi cross-coupling reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Figure 1. Catalytic cycle for the Negishi cross-coupling.
Mechanism Explained:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoaniline) to the active Pd(0) catalyst, forming a Pd(II) intermediate.
-
Transmetalation: The difluoromethyl group is then transferred from the organozinc reagent to the palladium center, displacing the halide and forming a new Pd(II)-difluoromethyl complex. The use of TMEDA in the organozinc reagent can facilitate this step.[4]
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Safety and Handling Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
An inert atmosphere (Argon or Nitrogen) is crucial for this reaction to prevent the degradation of the catalyst and organozinc reagent.[5]
Reagent-Specific Hazards:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Organozinc Reagents: Organozinc compounds are highly sensitive to air and moisture and can be pyrophoric.[5] They should be handled strictly under an inert atmosphere using Schlenk line or glovebox techniques.[6] Proper quenching procedures should be in place.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere and avoid inhalation or skin contact.
-
Solvents: Anhydrous solvents are required. Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate care.
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, should be disposed of in accordance with institutional and local regulations. Heavy metal waste (palladium) should be collected separately.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-activated catalyst. |
| Poor quality organozinc reagent | Prepare the organozinc reagent fresh or use a recently purchased, properly stored commercial source. | |
| Insufficiently inert atmosphere | Improve inert atmosphere techniques; ensure all glassware is oven-dried and the system is properly purged with argon or nitrogen. | |
| Formation of side products | Homocoupling of the aniline | Optimize the reaction temperature and stoichiometry of the reagents. |
| Decomposition of the difluoromethylating agent | Ensure the reaction temperature does not significantly exceed the recommended range. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative TLC or HPLC. |
Conclusion
The palladium-catalyzed Negishi cross-coupling reaction provides a robust and efficient method for the synthesis of this compound, a key building block for the pharmaceutical and agrochemical industries. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and successfully synthesize this valuable compound. The mechanistic insights and troubleshooting guide further empower scientists to optimize the reaction for their specific needs, facilitating the advancement of their research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 3. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the role of tetramethylethylenediamine in aqueous Negishi cross-coupling: synthesis of nonproteinogenic phenylalanine derivatives on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.wisc.edu [chem.wisc.edu]
Photoredox catalysis for difluoromethylation of anilines
Application Note & Protocol
Visible-Light Photoredox Catalysis: A Modern Platform for the Direct C-H Difluoromethylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group
In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. These motifs can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] While the trifluoromethyl (-CF3) group has been extensively utilized, the difluoromethyl (-CF2H) group has recently emerged as a uniquely valuable pharmacophore.[3][4][5] The -CF2H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) functionalities, offering novel avenues for modulating molecular interactions and properties.[4][6][7]
Traditionally, the introduction of this group has relied on multi-step sequences involving pre-functionalized substrates. However, the advent of photoredox catalysis has revolutionized C-H functionalization, providing a direct and efficient pathway to access these valuable motifs under remarkably mild conditions.[2][8] This technology harnesses the energy of visible light to initiate single-electron transfer (SET) events, generating reactive radical intermediates that can functionalize otherwise inert C-H bonds.[7][8]
This guide provides a comprehensive overview and detailed experimental protocols for the photoredox-catalyzed difluoromethylation of anilines, a critical scaffold in numerous pharmaceuticals. We will delve into the underlying reaction mechanisms, explore key experimental parameters, and offer robust, field-tested protocols for immediate application in the research and development laboratory.
Mechanistic Pathways: Harnessing Light for Radical Generation
Understanding the reaction mechanism is paramount for successful application and troubleshooting. The difluoromethylation of anilines via photoredox catalysis primarily proceeds through two interconnected pathways: a photocatalyst-mediated cycle and an Electron Donor-Acceptor (EDA) complex-driven transformation.
Pathway A: The Photocatalytic Cycle
This is the most common pathway, relying on an external photocatalyst (PC), such as an organic dye (Eosin Y) or a transition metal complex (Ir or Ru-based).[1][9] The cycle is typically initiated by an oxidative or reductive quenching event. For the difluoromethylation of anilines using a reagent like ethyl iododifluoroacetate (ICF₂CO₂Et), the mechanism proceeds as follows:
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*), which is a more potent redox agent.
-
Reductive Quenching: The excited photocatalyst (PC) engages in a single-electron transfer (SET) with the difluoromethylating agent (e.g., ICF₂CO₂Et), which has a suitable reduction potential. This generates the difluoromethyl radical (•CF₂CO₂Et) and the reduced photocatalyst. Alternatively, in an oxidative quenching cycle, the excited PC first transfers an electron to an acceptor, and the resulting oxidized PC+ is then reduced by the aniline.
-
Aniline Oxidation & Catalyst Regeneration: The ground-state photocatalyst is regenerated via a second SET event, this time with the electron-rich aniline substrate. This oxidizes the aniline to its corresponding radical cation.[1][9]
-
Radical Coupling: The electrophilic difluoromethyl radical rapidly combines with the aniline radical cation.[1][9]
-
Rearomatization: A base present in the reaction mixture facilitates deprotonation of the resulting intermediate, leading to rearomatization and formation of the final difluoromethylated aniline product.[1][9][10]
Caption: Proposed mechanism for photoredox-catalyzed difluoromethylation of anilines.
Pathway B: Electron Donor-Acceptor (EDA) Complex
Intriguingly, certain combinations of anilines (electron donors) and difluoromethylating agents (electron acceptors) can form an Electron Donor-Acceptor (EDA) complex in the ground state.[1][9] This complex can be directly excited by visible light, initiating the radical reaction without the need for an external photocatalyst.[9][11]
-
Complex Formation: The aniline and the difluoromethylating agent (e.g., ICF₂CO₂Et) form a new molecular aggregate (EDA complex).
-
Photoexcitation: This EDA complex absorbs visible light and undergoes a SET event.
-
Radical Generation: This process directly generates the aniline radical cation and the difluoromethyl radical, which then combine as described in the previous pathway.[1][9]
This photocatalyst-free approach is highly attractive from a sustainability and cost-efficiency perspective.[9]
Core Components & Reaction Optimization
The success of the difluoromethylation reaction hinges on the careful selection of its core components.
| Component | Examples | Role & Expert Insights |
| Aniline Substrate | N,N-dimethylaniline, 4-iodoaniline, 2,6-dimethylaniline | The reaction is generally most efficient with electron-rich anilines.[1] Electron-withdrawing groups can decrease reactivity, requiring longer reaction times or higher catalyst loading.[1] Steric hindrance near the amino group can also influence the reaction rate and regioselectivity. |
| Difluoromethylating Agent | Ethyl iododifluoroacetate (ICF₂CO₂Et), Bromodifluoromethanesulfonylbenzene (PhSO₂CF₂Br) | These serve as precursors to the key difluoromethyl radical. ICF₂CO₂Et is commonly used with organic photocatalysts.[1][9] PhSO₂CF₂Br is effective in systems that can be tuned for regioselectivity.[12][13] The choice of reagent is critical and should be matched with the photocatalyst's redox potential. |
| Photocatalyst | Organic: Eosin Y, Rose Bengal Metal-based: fac-[Ir(ppy)₃], [Ru(bpy)₃]Cl₂ | Organic dyes like Eosin Y are inexpensive and effective, making them an excellent starting point.[1][9] Iridium and Ruthenium complexes offer high quantum yields and tunable redox properties but are more expensive.[8] The catalyst must be chosen based on the redox potentials of the substrate and the radical precursor. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Essential for the final deprotonation and rearomatization step.[9] Inorganic bases are typically sufficient. The choice and stoichiometry can be critical, as excess base can sometimes lead to side reactions. |
| Solvent | DMF, DMSO, DCE, Acetonitrile | The solvent can dramatically impact reaction efficiency and even regioselectivity.[9] For instance, a DMSO/DMA mixture has been shown to favor para-substitution, while a MeOH/DCM mixture can promote ortho-substitution.[12][13] Anhydrous and degassed solvents are crucial to prevent quenching of radical intermediates by oxygen. |
| Additives | Tetrabutylammonium iodide (TBAI) | In some systems, TBAI can act as a phase-transfer agent, improving the solubility and interaction of reagents, thereby enhancing the reaction rate.[1] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
The following workflow is a generalized representation of the experimental setup.
Caption: A generalized workflow for setting up the photoredox difluoromethylation reaction.
Protocol 1: Difluoromethylation using Eosin Y as an Organic Photocatalyst
This protocol is adapted from a robust method for the difluoroalkylation of electron-rich anilines.[1][9]
Materials:
-
Aniline substrate (1.0 equiv, 0.3 mmol)
-
Eosin Y (0.01 equiv, 0.003 mmol, 1.9 mg)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv, 0.45 mmol, 62.2 mg)
-
Tetrabutylammonium iodide (TBAI) (0.5 equiv, 0.15 mmol, 55.4 mg)
-
Ethyl iododifluoroacetate (ICF₂COOEt) (1.3 equiv, 0.4 mmol, 51 µL)
-
Anhydrous Dimethylformamide (DMF) (1.0 mL)
-
4 mL reaction vial with a magnetic stir bar and a screw cap with a rubber septum
Procedure:
-
Preparation: To the 4 mL vial, add the aniline substrate (0.3 mmol), Eosin Y (1.9 mg), K₂CO₃ (62.2 mg), and TBAI (55.4 mg).
-
Degassing (Solids): Seal the vial with the septum cap. Connect it to a Schlenk line and evacuate under high vacuum for 2-3 minutes, then backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Using a syringe, add 1.0 mL of anhydrous DMF to the vial.
-
Degassing (Solution): Pierce the septum with a needle connected to a nitrogen/argon line and bubble the gas through the solution for 5-10 minutes to ensure it is thoroughly deoxygenated.
-
Reagent Addition: While maintaining a positive inert atmosphere, add the ethyl iododifluoroacetate (51 µL) via syringe.
-
Irradiation: Seal the vial securely with Parafilm. Place the vial approximately 5-10 cm from a 525 nm green LED lamp or a standard blue LED setup. Ensure the reaction is stirred vigorously to maintain a homogeneous suspension.
-
Reaction: Irradiate the mixture at room temperature for 24 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Photocatalyst-Free Difluoromethylation via EDA Complex
This protocol leverages the formation of an EDA complex and is particularly effective for certain aniline/reagent combinations.[9]
Materials:
-
Aniline substrate (1.0 equiv, 0.3 mmol)
-
Sodium Carbonate (Na₂CO₃) (1.5 equiv, 0.45 mmol, 47.7 mg)
-
Ethyl iododifluoroacetate (ICF₂COOEt) (1.3 equiv, 0.4 mmol, 51 µL)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1.0 mL)
-
4 mL reaction vial with a magnetic stir bar and a screw cap with a rubber septum
Procedure:
-
Preparation: To the 4 mL vial, add the aniline substrate (0.3 mmol) and Na₂CO₃ (47.7 mg).
-
Degassing (Solids): Seal the vial and perform the vacuum/backfill cycle three times as described in Protocol 1.
-
Solvent & Reagent Addition: Add 1.0 mL of anhydrous DMSO, followed by the ethyl iododifluoroacetate (51 µL), via syringe.
-
Degassing (Solution): Degas the resulting mixture thoroughly by bubbling with argon for 5-10 minutes.
-
Irradiation: Seal the vial with Parafilm and place it before a visible light source (blue LEDs are effective). Stir the reaction vigorously.
-
Reaction & Work-up: Allow the reaction to proceed for 24 hours, monitoring as needed. The work-up and purification steps are identical to those described in Protocol 1.
Expected Results & Substrate Scope
The described protocols are amenable to a wide range of aniline substrates. Yields are typically moderate to excellent, particularly for anilines bearing electron-donating or neutral substituents.
| Aniline Substrate | Protocol | Typical Isolated Yield | Key Observation |
| N,N-Dimethylaniline | Eosin Y | 60-80% | Highly reactive due to the electron-donating nature of the dimethylamino group.[1] |
| 4-Iodo-N,N-dimethylaniline | Eosin Y | 70-85% | The iodo-group is well-tolerated, providing a valuable handle for subsequent cross-coupling reactions.[1] |
| 4-Methoxy-N,N-dimethylaniline | Eosin Y | 50-70% | Strong electron-donating groups activate the ring, but may lead to minor amounts of di-substituted products.[1] |
| 4-Trifluoromethylaniline | EDA Complex | 40-55% | Electron-deficient anilines often perform better under the photocatalyst-free EDA conditions than with Eosin Y.[1] |
| 2,6-Dimethylaniline | Eosin Y | 60-75% | Sterically hindered anilines are viable substrates, demonstrating the versatility of the method.[1] |
Yields are representative and may vary based on reaction scale and purity of reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Insufficient degassing (oxygen quenching).- Inactive catalyst or impure reagents.- Incorrect light source/wavelength.- Low reactivity of the aniline substrate. | - Ensure rigorous degassing of both solids and the final solution.- Use freshly purified reagents and high-purity anhydrous solvents.- Verify the output of your light source. Eosin Y absorbs best around 520 nm.- Increase reaction time or temperature slightly (e.g., to 40 °C). For electron-poor anilines, try the EDA protocol. |
| Formation of Side Products | - Over-reaction leading to di-substitution.- Decomposition of the product or starting material. | - Reduce the equivalents of the difluoromethylating agent to 1.1-1.2 equiv.- Monitor the reaction closely and stop it once the starting material is consumed.- Ensure the light source is not generating excessive heat; use a fan if necessary. |
| Inconsistent Results | - Variable moisture or oxygen levels.- Inconsistent stirring or distance from the light source. | - Standardize your degassing procedure and always use anhydrous solvents from a fresh bottle or a solvent purification system.- Create a fixed setup for your photoreactor to ensure consistent light intensity and stirring speed for every run. |
Conclusion
Photoredox catalysis offers a powerful, mild, and highly adaptable platform for the direct C-H difluoromethylation of anilines. By leveraging visible light, these methods avoid the harsh reagents and high temperatures characteristic of traditional synthetic routes. The ability to use inexpensive organic dyes or even proceed without an external photocatalyst via EDA complex formation underscores the practicality and sustainable nature of this chemistry. The protocols and insights provided herein equip researchers with the necessary tools to confidently incorporate the valuable difluoromethyl motif into their molecules, accelerating discovery in pharmaceuticals, agrochemicals, and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(Difluoromethyl)aniline | 49658-26-6 | Benchchem [benchchem.com]
- 7. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of 4-(Difluoromethyl)aniline in the Synthesis of High-Value Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
In modern drug discovery, the incorporation of fluorine atoms or fluorine-containing motifs into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1] The difluoromethyl (-CF₂H) group, in particular, has emerged as a uniquely valuable functional moiety. Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H group is a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[2] This is attributed to its distinct electronic properties and its capacity to act as a weak hydrogen bond donor, which can enhance drug-target binding affinity and specificity.[1][2]
Furthermore, the introduction of a -CF₂H group often improves metabolic stability by blocking sites of oxidative metabolism and enhances lipophilicity, which can improve membrane permeability and overall bioavailability.[1][2][3] These combined properties make the difluoromethyl group a highly sought-after component in the design of next-generation pharmaceuticals.[2]
4-(Difluoromethyl)aniline is a critical building block that provides a direct and efficient entry point for introducing the -CF₂H moiety onto an aromatic core. Its versatile amino group serves as a synthetic handle for a wide array of classical and modern cyclization strategies, enabling the construction of diverse heterocyclic systems of significant therapeutic interest. This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of key heterocyclic families, including quinolines, quinoxalines, indoles, pyrazoles, and benzimidazoles.
Synthesis of Quinolines & Quinoxalines
The quinoline and quinoxaline cores are prevalent in a multitude of clinically relevant agents. The incorporation of a difluoromethyl substituent via this compound can produce novel derivatives with potentially enhanced biological activity.
Application: Synthesis of 6-(Difluoromethyl)-Substituted 4-Anilinoquinolines
A direct and reliable method for synthesizing substituted 4-anilinoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor. This approach is highly modular, allowing for the combination of various substituted quinolines and anilines.
General Reaction Scheme:
Caption: General workflow for synthesizing 4-anilinoquinolines.
Protocol 1: Synthesis of N-(4-(difluoromethyl)phenyl)quinolin-4-amine
This protocol details the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming the C-N bond between 4-chloroquinoline and this compound.
Materials:
-
4-Chloroquinoline
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloroquinoline (1.0 mmol, 1 equiv), this compound (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Data Summary Table:
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| 4-Chloroquinoline | 1.0 | 163.6 mg | Substrate |
| This compound | 1.2 | 171.8 mg | Nucleophile |
| Pd(OAc)₂ | 0.02 | 4.5 mg | Catalyst Precursor |
| Xantphos | 0.04 | 23.1 mg | Ligand |
| Cesium Carbonate | 2.0 | 651.6 mg | Base |
| 1,4-Dioxane | - | 5 mL | Solvent |
| Temperature | - | 100 °C | Reaction Condition |
| Time | - | 12-18 h | Reaction Condition |
Application: Synthesis of 6-(Difluoromethyl)quinoxalines
Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] To prepare 6-(difluoromethyl)quinoxalines, the required precursor is 4-(difluoromethyl)benzene-1,2-diamine. This intermediate can be synthesized from this compound via a two-step nitration and reduction sequence.
Synthetic Workflow:
Caption: Workflow for Quinoxaline Synthesis.
Protocol 2: Two-Step Synthesis of 2,3-Dimethyl-6-(difluoromethyl)quinoxaline
Step A: Synthesis of 4-(Difluoromethyl)benzene-1,2-diamine
-
Nitration: Cool a stirring solution of this compound (10 mmol) in concentrated sulfuric acid (20 mL) to 0 °C. Add a mixture of nitric acid (1.1 equiv) and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 2 hours, then pour onto ice and neutralize with aqueous NaOH to precipitate the nitroaniline product. Filter, wash with water, and dry.
-
Reduction: Suspend the crude 4-(difluoromethyl)-2-nitroaniline (8 mmol) in ethanol/water. Add iron powder (4 equiv) and concentrated HCl (catalytic). Heat the mixture to reflux for 4-6 hours. Cool, basify with sodium carbonate, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the diamine, which can often be used without further purification.
Step B: Condensation to form Quinoxaline
-
Dissolve 4-(difluoromethyl)benzene-1,2-diamine (5 mmol, 1 equiv) in ethanol (25 mL).
-
Add 2,3-butanedione (diacetyl) (5.5 mmol, 1.1 equiv) to the solution.
-
Stir the reaction at room temperature for 4 hours.[6] The product often precipitates from the solution.
-
If no precipitate forms, heat the mixture to a gentle reflux for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 2,3-dimethyl-6-(difluoromethyl)quinoxaline.
Synthesis of 6-(Difluoromethyl)indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and historic method for constructing the indole core from a phenylhydrazine and a carbonyl compound under acidic conditions.[7][8]
Mechanism Overview: The reaction proceeds through several key steps: (1) formation of a phenylhydrazone, (2) tautomerization to an enamine, (3) a[3][3]-sigmatropic rearrangement, and (4) cyclization and elimination of ammonia to form the aromatic indole ring.[7]
Caption: Key stages of the Fischer Indole Synthesis.
Protocol 3: Synthesis of 2,3-Dimethyl-6-(difluoromethyl)-1H-indole
Step A: Preparation of 4-(Difluoromethyl)phenylhydrazine
-
Dissolve this compound (10 mmol) in 6M HCl (20 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11 mmol, 1.1 equiv) in water (5 mL), keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (30 mmol, 3 equiv) in concentrated HCl (15 mL), also cooled to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Basify the mixture by carefully adding concentrated NaOH solution until the tin salts precipitate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine.
Step B: Indole Formation
-
Combine 4-(difluoromethyl)phenylhydrazine (5 mmol, 1 equiv) and 2-butanone (7.5 mmol, 1.5 equiv) in glacial acetic acid (15 mL).
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a beaker of ice water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography (hexane/ethyl acetate) to afford 2,3-dimethyl-6-(difluoromethyl)-1H-indole.
Synthesis of 1-(4-(Difluoromethyl)phenyl)pyrazoles via Knorr Synthesis
The Knorr pyrazole synthesis provides a straightforward route to pyrazoles by condensing a hydrazine with a 1,3-dicarbonyl compound.[9][10][11] The reaction is typically acid-catalyzed and proceeds via the formation of a hydrazone intermediate which then cyclizes.
Mechanism Overview:
Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.
Protocol 4: Synthesis of 1-(4-(difluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
4-(Difluoromethyl)phenylhydrazine (prepared as in Protocol 3, Step A)
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve 4-(difluoromethyl)phenylhydrazine (10 mmol, 1 equiv) in ethanol (30 mL).
-
Add acetylacetone (10.5 mmol, 1.05 equiv) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the target pyrazole.
Data Summary Table:
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| 4-(CF₂H)phenylhydrazine | 1.0 | 1.58 g | Reactant |
| Acetylacetone | 1.05 | 1.08 mL | Reactant |
| Glacial Acetic Acid | Catalytic | ~0.1 mL | Catalyst |
| Ethanol | - | 30 mL | Solvent |
| Temperature | - | Reflux (~78 °C) | Reaction Condition |
| Time | - | 3 h | Reaction Condition |
Synthesis of 5-(Difluoromethyl)benzimidazoles
Benzimidazoles are another class of "privileged" heterocyclic scaffolds in medicinal chemistry.[12][13] Their synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation, or directly with a carboxylic acid under dehydrating conditions.
Protocol 5: Synthesis of 2-Phenyl-5-(difluoromethyl)-1H-benzimidazole
This protocol uses the condensation of 4-(difluoromethyl)benzene-1,2-diamine with benzaldehyde.
Materials:
-
4-(Difluoromethyl)benzene-1,2-diamine (prepared as in Protocol 2, Step A)
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-(difluoromethyl)benzene-1,2-diamine (5 mmol, 1 equiv) in DMF (20 mL).
-
Add benzaldehyde (5.5 mmol, 1.1 equiv) to the solution.
-
Add sodium metabisulfite (6 mmol, 1.2 equiv) as a mild oxidant for the intermediate dihydrobenzimidazole.
-
Heat the reaction mixture to 100 °C and stir for 5-7 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water (150 mL) and stir until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-phenyl-5-(difluoromethyl)-1H-benzimidazole.
Conclusion
This compound is a powerful and versatile building block for accessing a wide range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide demonstrate its application in well-established, high-yielding synthetic transformations such as the Fischer, Knorr, and quinoxaline syntheses. The strategic placement of the difluoromethyl group via this key intermediate allows researchers and drug development professionals to systematically explore its beneficial effects on molecular properties, ultimately accelerating the discovery of novel therapeutic agents.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Quinoxaline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Knorr Pyrazole Synthesis [drugfuture.com]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. nbinno.com [nbinno.com]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Application Notes & Protocols: 4-(Difluoromethyl)aniline as a Strategic Building Block for Quinolines
Introduction: The Strategic Value of the Difluoromethyl Group in Quinoline Scaffolds
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. The difluoromethyl (-CHF₂) group, in particular, offers a unique combination of characteristics that make it highly valuable in drug design. It acts as a bioisostere for hydroxyl or thiol groups, can participate in hydrogen bonding, and enhances metabolic stability and membrane permeability.[1] When appended to the versatile quinoline framework, the -CHF₂ group can significantly influence biological activity.
4-(Difluoromethyl)aniline is a key starting material for accessing quinolines bearing this valuable functional group at the 6-position. The electron-withdrawing nature of the difluoromethyl substituent presents both challenges and opportunities in classical quinoline ring-forming reactions.[2] This guide provides an in-depth exploration of the use of this compound in several seminal quinoline syntheses, offering detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.
Physicochemical Properties of this compound
Before delving into synthetic protocols, it is crucial to understand the properties of the starting material.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂N | PubChem CID: 53435198[3] |
| Molecular Weight | 143.13 g/mol | PubChem CID: 53435198[3] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Electronic Effect | Moderate electron-withdrawing (-I effect) | [2] |
The moderate electron-withdrawing nature of the -CHF₂ group deactivates the aniline ring towards electrophilic aromatic substitution, a key step in many classical quinoline syntheses. This deactivation must be considered when selecting reaction conditions, as more forcing conditions may be required compared to reactions with electron-rich anilines.
Classical Approaches to 6-(Difluoromethyl)quinoline Synthesis
The following sections detail the application of this compound in four cornerstone quinoline syntheses. The protocols provided are based on established methodologies and have been adapted to account for the electronic properties of the substrate.
The Skraup Synthesis: A Forceful Cyclization
The Skraup synthesis is a classic, albeit often vigorous, method for preparing quinolines by reacting an aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[4][5] The reaction proceeds via the in-situ formation of acrolein from glycerol, followed by Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation.
Mechanistic Considerations:
The electron-withdrawing -CHF₂ group on the aniline ring slows down the electrophilic cyclization step. Therefore, harsh conditions are generally necessary to drive the reaction to completion. The use of a moderator, such as ferrous sulfate, is highly recommended to control the often exothermic nature of the reaction.[6]
Workflow for the Skraup Synthesis of 6-(Difluoromethyl)quinoline
Caption: General workflow for the Skraup synthesis.
Detailed Protocol: Synthesis of 6-(Difluoromethyl)quinoline
-
Safety Precaution: The Skraup reaction is notoriously exothermic and can be dangerous if not performed with care. Conduct this reaction in a well-ventilated fume hood, behind a safety shield, and have appropriate quenching materials on hand.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ferrous sulfate (4.0 g), glycerol (43.2 g, 0.47 mol), this compound (21.5 g, 0.15 mol), and nitrobenzene (12.3 g, 0.10 mol).
-
Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (50 mL) to the mixture. The addition is exothermic and should be done in an ice bath to control the initial temperature rise.
-
Heating: Gently heat the mixture in an oil bath. Once the reaction begins (indicated by boiling), remove the external heat source. The reaction's exotherm should be sufficient to maintain reflux for 30-60 minutes.
-
Completion: After the initial vigorous reaction subsides, heat the mixture at 140-150 °C for an additional 3 hours.
-
Work-up: Allow the mixture to cool to below 100 °C. Carefully dilute with 500 mL of water. Transfer the mixture to a larger flask suitable for steam distillation.
-
Purification: Steam distill the mixture to remove any unreacted nitrobenzene. Make the residue strongly alkaline with a concentrated sodium hydroxide solution. Steam distill again to isolate the crude 6-(difluoromethyl)quinoline. The distillate can be extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by vacuum distillation or column chromatography.
The Doebner-von Miller Reaction: A Modular Approach
The Doebner-von Miller reaction is a more versatile method that utilizes α,β-unsaturated aldehydes or ketones to produce a wide range of substituted quinolines.[7] This reaction is also acid-catalyzed and proceeds through a similar mechanism to the Skraup synthesis involving Michael addition followed by cyclization and oxidation.
Mechanistic Considerations:
As with the Skraup synthesis, the electron-deficient nature of this compound necessitates strong acid catalysis. The choice of the α,β-unsaturated carbonyl compound directly determines the substitution pattern on the pyridine ring of the resulting quinoline. For example, reaction with crotonaldehyde will yield 2-methyl-6-(difluoromethyl)quinoline.
Workflow for the Doebner-von Miller Synthesis
Caption: Doebner-von Miller reaction workflow.
Detailed Protocol: Synthesis of 2-Methyl-6-(difluoromethyl)quinoline
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (14.3 g, 0.1 mol) in 100 mL of 6M hydrochloric acid.
-
Reagent Addition: Cool the solution in an ice bath and slowly add crotonaldehyde (10.5 g, 0.15 mol).
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. An oxidizing agent, such as arsenic pentoxide or simply exposure to air, can be used to facilitate the final aromatization step.
-
Work-up: After cooling, pour the reaction mixture onto ice and carefully neutralize with a concentrated ammonium hydroxide solution until the product precipitates.
-
Purification: Filter the crude product, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
The Combes Synthesis: Condensation with β-Diketones
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8] The reaction forms a β-amino enone intermediate, which then undergoes cyclodehydration to form the quinoline ring.[9]
Mechanistic Considerations:
This reaction is particularly sensitive to the electronic nature of the aniline. Strongly electron-withdrawing groups, such as a nitro group, can completely inhibit the cyclization step.[10][11] The difluoromethyl group is moderately deactivating, so the reaction may proceed, but likely with lower yields and requiring a strong acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid.
Mechanism of the Combes Synthesis
Caption: Key steps in the Combes synthesis.
Detailed Protocol: Synthesis of 2,4-Dimethyl-6-(difluoromethyl)quinoline
-
Reaction Setup: In a 100 mL round-bottom flask, mix this compound (7.15 g, 0.05 mol) and acetylacetone (5.5 g, 0.055 mol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (20 mL) or polyphosphoric acid (25 g) to the stirred mixture. The addition should be done carefully in an ice bath.
-
Heating: Heat the mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) or column chromatography will yield the purified product.
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone or ester.[4][12] This method is often milder than the Skraup or Doebner-von Miller reactions and can be catalyzed by either acid or base.[5]
Mechanistic Considerations:
The key challenge for applying this synthesis is the availability of the requisite 2-amino-5-(difluoromethyl)benzaldehyde or a corresponding ketone. Assuming this starting material is accessible, the reaction offers a highly convergent and often high-yielding route to substituted quinolines. The reaction can be catalyzed by acids (like p-toluenesulfonic acid) or bases (like potassium hydroxide).[5]
Detailed Protocol: Synthesis of 2-Methyl-6-(difluoromethyl)quinoline (Hypothetical)
-
Note: This protocol is based on the general Friedländer synthesis and assumes the availability of 2-amino-5-(difluoromethyl)acetophenone.
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-amino-5-(difluoromethyl)acetophenone (1.83 g, 0.01 mol) and acetone (1.16 g, 0.02 mol).
-
Catalyst and Solvent: Add ethanol (20 mL) and a catalytic amount of potassium hydroxide (0.1 g).
-
Heating: Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-(difluoromethyl)quinoline.
Modern Synthetic Approaches
While classical methods are robust, modern organic synthesis has introduced milder and more efficient catalytic strategies for quinoline synthesis. These include:
-
Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, and cobalt catalysts have been employed to directly cyclize anilines with various partners, offering high regioselectivity under milder conditions.[1]
-
Photoredox Catalysis: Visible-light-mediated reactions provide an environmentally benign approach to generate radicals that can participate in quinoline-forming cyclizations.
These advanced methods may offer advantages in terms of functional group tolerance and reaction conditions, particularly for electron-deficient substrates like this compound.
Safety and Handling of this compound
As with all aromatic amines, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block for the synthesis of 6-(difluoromethyl)quinolines, a class of compounds with significant potential in medicinal chemistry. While its electron-withdrawing nature requires careful consideration of reaction conditions, established classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses can be successfully adapted for this purpose. The Friedländer synthesis offers a more convergent route, contingent on the availability of the appropriate ortho-aminoaryl carbonyl precursor. As synthetic methodologies continue to advance, modern catalytic approaches will likely provide even more efficient and versatile pathways to these important fluorinated heterocycles. This guide provides researchers with the foundational knowledge and practical protocols to confidently incorporate this compound into their quinoline synthesis programs.
References
- 1. youtube.com [youtube.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. oaji.net [oaji.net]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(Difluoromethyl)aniline in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Difluoromethyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group has emerged as a uniquely valuable substituent for modulating the physicochemical and pharmacokinetic properties of lead compounds. 4-(Difluoromethyl)aniline is a key building block that introduces this moiety, offering a nuanced tool for structure-activity relationship (SAR) studies.
The CHF₂ group is often considered a bioisostere of hydroxyl (OH), thiol (SH), or even amine (NH₂) groups.[1][2][3] However, its true utility lies in its distinct electronic and conformational effects. Unlike the strongly electron-withdrawing trifluoromethyl (CF₃) group, the CHF₂ group is a moderate electron-withdrawing group due to the lower electronegativity of hydrogen compared to fluorine.[4] This subtle electronic difference can significantly impact the pKa of the aniline nitrogen and the overall reactivity of the aromatic ring. Furthermore, the CHF₂ group can act as a lipophilic hydrogen bond donor, a characteristic that can lead to novel interactions with biological targets and potentially enhance membrane permeability.[1][2][3][5] The strategic placement of this group using this compound allows researchers to systematically probe these effects, leading to compounds with improved metabolic stability, bioavailability, and target affinity.[4][6]
This guide provides a comprehensive overview of the application of this compound in SAR studies, including detailed protocols for its incorporation into diverse molecular scaffolds and analytical techniques for characterization.
Physicochemical Properties and Their Implications for SAR
The decision to incorporate the this compound moiety into a drug discovery program is driven by the unique properties of the CHF₂ group. Understanding these properties is crucial for rational drug design.
| Property | Comparison with Analogs (CH₃, CF₃, OH) | Implication for SAR Studies |
| Electronic Effect | Moderately electron-withdrawing (-I effect). Less withdrawing than CF₃. | Modulates the pKa of the aniline nitrogen, affecting its nucleophilicity and the basicity of resulting derivatives. Can influence the electronic environment of the entire molecule, impacting target binding.[4] |
| Lipophilicity (LogP) | Generally increases lipophilicity compared to CH₃, but less so than CF₃. Can be context-dependent.[1][2][6] | Can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. |
| Hydrogen Bonding | Acts as a weak hydrogen bond donor.[1][2][3][5] | Can introduce new or altered hydrogen bonding interactions with the target protein, potentially increasing binding affinity and specificity.[3] |
| Metabolic Stability | Often enhances metabolic stability by blocking sites of oxidative metabolism.[2] | Can increase the half-life of a drug candidate, leading to improved pharmacokinetic properties. |
| Bioisosterism | Can serve as a bioisostere for hydroxyl, thiol, or amine groups.[1][2][3] | Allows for systematic replacement of these functional groups to probe their importance in binding and to improve druglike properties. |
Experimental Workflows for SAR Library Synthesis
A typical workflow for utilizing this compound in an SAR campaign involves its derivatization through common and robust chemical transformations. The primary amino group serves as a versatile handle for a variety of coupling reactions.
Figure 1: A generalized workflow for generating a diverse chemical library for SAR studies starting from this compound.
Protocols for Key Synthetic Transformations
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Amide Bond Formation
Amide coupling is one of the most fundamental reactions in medicinal chemistry. Due to the electron-withdrawing nature of the difluoromethyl group, this compound is a less nucleophilic amine, which may require specific coupling conditions.[7][8]
Objective: To couple this compound with a carboxylic acid to form the corresponding amide.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agents: e.g., EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), HOBt (Hydroxybenzotriazole)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolve the mixture in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
EDC/HOBt: This combination is effective for activating the carboxylic acid and minimizing side reactions, particularly for less nucleophilic amines.[9]
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the ammonium salts formed during the reaction without competing in the coupling reaction.
-
Anhydrous Conditions: Prevents hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl derivatives.[10][11][12]
Objective: To couple this compound with an aryl halide or triflate.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Base (e.g., NaOtBu or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Causality Behind Choices:
-
Palladium/Ligand System: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands like XPhos are generally effective in promoting the reductive elimination step and accommodating a wide range of substrates.[10]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the aniline, facilitating its coordination to the palladium center.[14]
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 3: Suzuki-Miyaura Coupling
To explore modifications on the aromatic ring of this compound itself, it must first be converted to a suitable halide (e.g., 4-bromo-2-(difluoromethyl)aniline). The Suzuki coupling can then be used to form C-C bonds.[15][16]
Objective: To couple a halogenated this compound derivative with an arylboronic acid.
Materials:
-
Halogenated this compound (e.g., 4-bromo-2-(difluoromethyl)aniline)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water or DMF/water)[17]
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the halogenated this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture (e.g., Dioxane/water 4:1).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., 5 mol%) to the reaction mixture.
-
Heat the reaction to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[15]
Analytical Characterization
Characterization of the synthesized library is crucial to confirm the identity and purity of the compounds.
Figure 2: Standard workflow for the purification and analytical characterization of synthesized compounds.
Key Considerations for Characterization:
-
¹H NMR: The proton of the CHF₂ group typically appears as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: This is a powerful tool for confirming the presence of the difluoromethyl group. The two fluorine atoms will appear as a doublet due to coupling with the single proton.[18]
-
Mass Spectrometry: The fragmentation pattern can be characteristic. Loss of difluorocarbene (:CF₂) from the molecular ion is a common fragmentation pathway observed for some trifluoromethyl-containing compounds and may be relevant for difluoromethylated analogs.[19]
Safety and Handling
Fluorinated anilines, like other aromatic amines, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20][21][22]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[20][21]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[23][24]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategic building block for medicinal chemists engaged in SAR studies. Its unique combination of electronic, steric, and hydrogen-bonding properties provides a valuable tool for fine-tuning the characteristics of lead compounds. By employing robust and well-established synthetic methodologies such as amide coupling, Buchwald-Hartwig amination, and Suzuki coupling, researchers can efficiently generate diverse libraries of novel compounds. The systematic incorporation of the difluoromethyl group, guided by the principles outlined in these notes, can significantly contribute to the development of safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 17. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. angenechemical.com [angenechemical.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 24. 4-(Difluoromethoxy)aniline Safety Data Sheets(SDS) lookchem [lookchem.com]
Application Notes and Protocols: Electrophilic Reactions of 4-(Difluoromethyl)aniline
Introduction: The Strategic Importance of 4-(Difluoromethyl)aniline in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The difluoromethyl group (-CHF₂) in particular has garnered significant attention as a bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor. This compound emerges as a pivotal building block, offering a unique combination of a versatile primary amine for diverse synthetic transformations and the advantageous electronic properties imparted by the -CHF₂ moiety. This guide provides an in-depth exploration of the reactivity of this compound with various electrophiles, complete with detailed experimental protocols for key transformations relevant to researchers, scientists, and professionals in drug development.
Electronic and Steric Landscape of this compound
The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay between the activating amino group (-NH₂) and the deactivating difluoromethyl group (-CHF₂).
-
Amino Group (-NH₂): As a potent activating group, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance (+M effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.[1]
-
Difluoromethyl Group (-CHF₂): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring by pulling electron density away from it, making electrophilic substitution more challenging compared to unsubstituted aniline.[2]
The net effect is a moderated reactivity, with the amino group's directing influence dominating the regiochemical outcome. Electrophilic attack is overwhelmingly directed to the positions ortho to the amino group. The para position is already occupied by the difluoromethyl group.
Electrophilic Halogenation: Synthesis of Halogenated Derivatives
The introduction of halogen atoms onto the this compound scaffold provides valuable handles for further functionalization, such as cross-coupling reactions. Due to the activating nature of the amino group, direct halogenation proceeds readily without the need for a Lewis acid catalyst.
Protocol 1: Bromination of this compound
This protocol is adapted from established procedures for the bromination of anilines with electron-withdrawing groups.
Objective: To synthesize 2-bromo-4-(difluoromethyl)aniline.
Reagents and Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF. Transfer this solution to a dropping funnel.
-
Bromination: Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with brine (2 x 150 ml for a 92 mmol scale reaction) to remove the DMF.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-bromo-4-(difluoromethyl)aniline.
Expected Outcome: The major product will be 2-bromo-4-(difluoromethyl)aniline, with the potential for small amounts of the 2,6-dibromo byproduct. Careful control of stoichiometry is crucial to minimize di-bromination.
| Parameter | Value/Condition |
| Substrate | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.0 eq. of NBS |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | ~3 hours |
| Major Product | 2-Bromo-4-(difluoromethyl)aniline |
Nitration of this compound: A Gateway to Further Functionalization
Nitration of the aromatic ring introduces a versatile nitro group that can be readily reduced to an amine or transformed into other functional groups. However, direct nitration of anilines with strong acids can lead to oxidation and the formation of undesired isomers due to the protonation of the amino group.[4] To circumvent this, a common and effective strategy is to protect the amino group as an acetanilide. This protection moderates the reactivity of the ring and ensures regioselective nitration.
Protocol 2: Synthesis of 2-Nitro-4-(difluoromethyl)aniline via Acetanilide Protection
This protocol is a multi-step procedure involving protection, nitration, and deprotection.
Part A: Acetylation of this compound
Objective: To synthesize N-(4-(difluoromethyl)phenyl)acetamide.
Reagents and Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Acetylation: Slowly add acetic anhydride (1.3 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours.[4]
-
Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.
-
Precipitation: Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring to precipitate the product.
-
Isolation: Collect the solid N-(4-(difluoromethyl)phenyl)acetamide by vacuum filtration and wash with cold water. The product can be dried and used in the next step without further purification.
Part B: Nitration of N-(4-(difluoromethyl)phenyl)acetamide
Objective: To synthesize N-(2-nitro-4-(difluoromethyl)phenyl)acetamide.
Reagents and Materials:
-
N-(4-(difluoromethyl)phenyl)acetamide (from Part A)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Three-necked flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolution: In a three-necked flask, carefully add the dried N-(4-(difluoromethyl)phenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath. Stir until all the solid has dissolved.[4]
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.[4]
-
Nitration: Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.
-
Reaction Time: Stir the mixture in the ice bath for 1 hour after the addition is complete.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Part C: Deprotection to 2-Nitro-4-(difluoromethyl)aniline
Objective: To hydrolyze the acetamide to the desired aniline.
Reagents and Materials:
-
N-(2-nitro-4-(difluoromethyl)phenyl)acetamide (from Part B)
-
70% Sulfuric acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Hydrolysis: Place the nitrated acetanilide in a round-bottom flask and add 70% sulfuric acid.
-
Heating: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Neutralization: Cool the reaction mixture and carefully pour it onto ice. Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Sulfonation of this compound
The sulfonation of anilines is a complex reaction that can yield different products depending on the reaction conditions. Direct sulfonation with fuming sulfuric acid can lead to the formation of the anilinium ion, which is meta-directing. However, at elevated temperatures, the para-substituted product is often favored, proceeding through a phenylsulfamic acid intermediate.[5]
Protocol 3: Para-Sulfonation of this compound
This protocol is based on the "baking" method for aniline sulfonation, which favors the thermodynamically more stable para-product. However, since the para-position is blocked in this compound, the reaction is expected to yield the ortho-sulfonated product.
Objective: To synthesize 2-amino-5-(difluoromethyl)benzenesulfonic acid.
Reagents and Materials:
-
This compound
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Salt Formation: In a round-bottom flask, carefully add this compound (1.0 equivalent) to an equimolar amount of concentrated sulfuric acid. The mixture will heat up; allow it to cool to room temperature to form the anilinium sulfate salt.
-
Baking: Heat the flask in an oil bath or oven at 180-200°C for several hours.[2]
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots, neutralizing them, and analyzing by TLC.
-
Work-up: After cooling, carefully add the reaction mixture to a beaker of cold water or ice. The product should precipitate out.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from hot water.
Mechanistic Insight: At high temperatures, the reaction is reversible. The initially formed N-sulfonated product (phenylsulfamic acid derivative) can rearrange to the thermodynamically more stable C-sulfonated product.[6] Due to steric hindrance from the difluoromethyl group at the para-position, the sulfonation is expected to occur at the ortho-position.
Friedel-Crafts Acylation of this compound
Direct Friedel-Crafts acylation of anilines is often problematic because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring and preventing the reaction. To overcome this, the amino group is typically protected as an acetanilide, which is less basic and still directs acylation to the ortho and para positions.
Protocol 4: Acylation of N-(4-(difluoromethyl)phenyl)acetamide
This protocol outlines the acylation of the protected aniline, followed by deprotection.
Objective: To synthesize 2-acetyl-4-(difluoromethyl)aniline.
Part A: Friedel-Crafts Acylation of the Acetanilide
Reagents and Materials:
-
N-(4-(difluoromethyl)phenyl)acetamide (from Protocol 2, Part A)
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend aluminum chloride (a slight excess, e.g., 2.5 equivalents) in the chosen solvent (e.g., DCM).
-
Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride (1.2 equivalents). Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of N-(4-(difluoromethyl)phenyl)acetamide (1.0 equivalent) in the same solvent dropwise to the reaction mixture, maintaining a low temperature.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude acylated acetanilide.
Part B: Deprotection
The deprotection can be carried out using the same hydrolysis procedure as described in Protocol 2, Part C.
Considerations for Acylation: The deactivating effect of the difluoromethyl group may necessitate harsher conditions (e.g., a more reactive acylating agent or a stronger Lewis acid) for the Friedel-Crafts acylation to proceed efficiently.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Understanding its reactivity in electrophilic aromatic substitution reactions is crucial for its effective utilization. The protocols provided herein offer a practical guide for the halogenation, nitration, sulfonation, and acylation of this important intermediate. By carefully controlling reaction conditions and employing protective group strategies where necessary, researchers can selectively functionalize the aromatic ring to access a wide array of derivatives for further development.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of 4-(Difluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 4-(difluoromethyl)aniline, a critical building block in the pharmaceutical and agrochemical industries. The difluoromethyl group imparts unique physicochemical properties to bioactive molecules, making this aniline derivative a valuable intermediate in drug discovery. This document provides a detailed examination of a preferred synthetic route, emphasizing process safety, scalability, and analytical validation. The protocol described herein is designed to be a self-validating system, with explanations for experimental choices to ensure both technical accuracy and practical applicability for researchers and process chemists.
Introduction: The Significance of the Difluoromethyl Moiety
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl (-CHF₂) group, in particular, has garnered significant interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, and its electron-withdrawing nature can influence the acidity and basicity of neighboring functionalities. This compound serves as a versatile precursor for a variety of complex molecules, including kinase inhibitors and other targeted therapeutics. The transition from laboratory-scale synthesis to industrial production of such intermediates presents challenges in terms of cost, safety, and scalability. This application note aims to provide a practical and scalable solution for the synthesis of this compound.
Strategic Approach to a Scalable Synthesis
While several methods for the introduction of a difluoromethyl group exist, including transition-metal-catalyzed reactions and photoredox catalysis, a common and scalable approach for the synthesis of this compound involves the deoxofluorination of a suitable aldehyde precursor.[1] This strategy is often favored in industrial settings due to the availability of starting materials and the relatively straightforward nature of the transformation.
A logical and efficient synthetic pathway begins with a readily available starting material, such as 4-nitrobenzaldehyde. This route involves two key transformations:
-
Deoxofluorination of the Aldehyde: Conversion of the formyl group of 4-nitrobenzaldehyde to a difluoromethyl group.
-
Reduction of the Nitro Group: Reduction of the nitro functionality to the desired primary amine.
This two-step process allows for the introduction of the difluoromethyl group prior to the more sensitive amine functionality, which can simplify the overall process and avoid potential side reactions.
Figure 1: Proposed two-step synthetic pathway for this compound.
In-Depth Protocol: Kilogram-Scale Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed for scalability.
Part 1: Deoxofluorination of 4-Nitrobenzaldehyde
The conversion of the aldehyde to the difluoromethyl group is a critical step. While reagents like diethylaminosulfur trifluoride (DAST) are effective, they are known to be thermally unstable, posing a significant risk on a large scale.[2] A safer and more stable alternative is bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®.[3] Its higher decomposition temperature makes it a more suitable choice for industrial applications.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Nitrobenzaldehyde | 151.12 | 1.00 kg | 6.61 | Starting material |
| Deoxo-Fluor® | 221.25 | 1.78 kg | 8.06 (1.22 eq) | Fluorinating agent |
| Dichloromethane (DCM) | 84.93 | 10 L | - | Anhydrous solvent |
| Saturated NaHCO₃ solution | - | As needed | - | For quenching |
| Anhydrous MgSO₄ | - | As needed | - | For drying |
Protocol:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable glass-lined reactor with 1.00 kg (6.61 mol) of 4-nitrobenzaldehyde and 10 L of anhydrous dichloromethane.
-
Cooling: Cool the resulting slurry to 0 °C with constant stirring.
-
Addition of Deoxo-Fluor®: Slowly add 1.78 kg (8.06 mol) of Deoxo-Fluor® to the cooled slurry over a period of 1-2 hours, maintaining the internal temperature below 5 °C. Caution: The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture into a separate vessel containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: This will generate gas; ensure adequate ventilation and perform the quench slowly to control effervescence.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-nitro-1-(difluoromethyl)benzene.
Part 2: Reduction of 4-Nitro-1-(difluoromethyl)benzene
The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation. This method is often preferred in large-scale synthesis due to its clean nature and high yields.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Nitro-1-(difluoromethyl)benzene | 173.11 | From Part 1 | ~6.61 | Crude intermediate |
| Palladium on Carbon (10% Pd) | - | 50 g | - | Catalyst |
| Ethanol | 46.07 | 10 L | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | As needed | - | Reducing agent |
Protocol:
-
Reactor Setup: In a hydrogenation reactor, dissolve the crude 4-nitro-1-(difluoromethyl)benzene from the previous step in 10 L of ethanol.
-
Catalyst Addition: Carefully add 50 g of 10% palladium on carbon to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen and by HPLC analysis until the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
For many applications, the crude this compound may require further purification.
-
Distillation: Vacuum distillation is a highly effective method for purifying the final product on a large scale.
-
Recrystallization: If the product is a solid at room temperature or forms a stable salt, recrystallization from a suitable solvent system can be employed.
Analytical Characterization:
The purity and identity of the final product should be confirmed using a combination of analytical techniques:
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment | Single major peak corresponding to the product. |
| GC-MS | Purity and identity confirmation | Molecular ion peak consistent with C₇H₇F₂N and characteristic fragmentation pattern. |
| ¹H NMR | Structural elucidation | Signals corresponding to the aromatic protons and the characteristic triplet for the -CHF₂ group. |
| ¹⁹F NMR | Confirmation of fluorine presence | A doublet corresponding to the -CHF₂ group. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.[6][7]
-
Handling Deoxo-Fluor®: Deoxo-Fluor® is corrosive and reacts with water. Handle with care in a dry, inert atmosphere.[3]
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and follow all safety protocols.
-
Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin. Avoid direct contact.[1]
Process Optimization and Future Perspectives
For continuous manufacturing, the described two-step batch process could be adapted to a continuous flow system. Flow chemistry offers advantages in terms of safety, efficiency, and scalability, particularly for energetic reactions like fluorination.[1] The use of packed-bed reactors with immobilized catalysts for the hydrogenation step can also streamline the process and simplify catalyst removal.
Figure 2: Comparison of batch versus potential flow chemistry workflows.
Conclusion
The protocol detailed in this application note provides a safe, scalable, and efficient method for the synthesis of this compound. By selecting a thermally stable fluorinating agent and employing a clean catalytic reduction, this process is well-suited for the production of kilogram quantities of this important building block. The provided guidelines for purification, characterization, and safety are intended to ensure a high-quality product and a safe operating procedure for researchers and drug development professionals.
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 4. air.unimi.it [air.unimi.it]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Difluoromethyl)aniline
Welcome to the technical support guide for the synthesis of 4-(Difluoromethyl)aniline. This molecule is a critical building block in modern medicinal chemistry and agrochemistry. The difluoromethyl (-CHF₂) group is a unique bioisostere for hydroxyl, thiol, or amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity through weak hydrogen bond interactions.[1][2][3] However, its synthesis can present significant challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and efficient synthesis of this valuable compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially relevant method is the deoxydifluorination of 4-aminobenzaldehyde (or its protected derivatives). This transformation directly converts the aldehyde's C=O bond into a C-F₂ bond.[4] This route is favored for its atom economy and the relatively straightforward availability of the starting material. Alternative strategies, such as the transition-metal-catalyzed difluoromethylation of a 4-substituted aniline, are also employed but can be more complex to optimize.[5][6]
Q2: Which deoxydifluorinating agent should I choose? DAST, Deoxo-Fluor®, or an alternative?
The choice of reagent is critical and depends on factors like thermal stability, safety, and substrate reactivity.
-
(Diethylamino)sulfur Trifluoride (DAST) : Effective but known for its thermal instability and potential for explosive decomposition, especially on a larger scale.[7] Its use requires strict temperature control.
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) : A more thermally stable liquid alternative to DAST, making it safer for scale-up operations.[8][9] It often provides higher yields and fewer elimination byproducts.[10]
-
XtalFluor-E® and XtalFluor-M® : These are crystalline salts that offer significantly improved thermal stability and are easier to handle than their liquid counterparts.[7][11] They often exhibit greater selectivity and produce less elimination-related byproducts.[7][8]
| Reagent | Form | Key Advantages | Key Disadvantages |
| DAST | Liquid | Widely used, extensive literature | Thermally unstable, potential for explosive decomposition[7] |
| Deoxo-Fluor® | Liquid | More thermally stable than DAST[8] | Reacts exothermically with water, respiratory hazard[9] |
| XtalFluor-E® | Crystalline | High thermal stability, easy to handle, reduced byproducts[7] | Requires a fluoride source (e.g., Et₃N·3HF) for activation[12] |
Q3: What are the most critical safety precautions for this reaction?
Deoxydifluorination reagents are hazardous and must be handled with extreme care.
-
Water Sensitivity : Reagents like DAST and Deoxo-Fluor® react violently and exothermically with water, releasing corrosive hydrogen fluoride (HF) gas.[9][13] All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood.[13][14] Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.
-
Temperature Control : Do not overheat the reaction. Deoxo-Fluor®, for instance, begins to decompose at 140 °C.[9] Use an oil bath with a reliable temperature controller and avoid localized heating.
Q4: How can I effectively monitor the reaction's progress?
Monitoring is crucial to prevent over-reaction and byproduct formation.
-
Thin-Layer Chromatography (TLC) : A quick and effective method. Co-spot the starting material (4-aminobenzaldehyde) with the reaction mixture. The product, this compound, is significantly less polar. Use a stain (e.g., KMnO₄) for visualization.
-
¹⁹F NMR Spectroscopy : This is the most definitive technique.[15] A small aliquot from the reaction can be analyzed directly. The product will show a characteristic triplet for the -CHF₂ group. This method also allows for the quantification of conversion by using an internal standard.[12]
-
GC-MS : Useful for identifying the product, starting material, and potential volatile byproducts.[9]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Low conversion is a frequent challenge. The flowchart below outlines a logical approach to diagnosing the root cause.
Potential Cause 1A: Degraded or Inactive Fluorinating Reagent
-
Explanation: Deoxydifluorinating agents are highly sensitive to moisture and can degrade over time, even with proper storage. Hydrolysis not only consumes the active reagent but also generates HF, which can lead to unwanted side reactions.
-
Recommended Solutions:
-
Use a Fresh Reagent: Whenever possible, use a new bottle of the fluorinating agent from a reputable supplier.
-
Proper Handling: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use dry syringes or cannulas for transfers.[9]
-
Check for Activity: If in doubt, run a small-scale test reaction on a simple, reliable substrate like benzaldehyde to confirm the reagent's activity before committing your valuable starting material.
-
Potential Cause 1B: Presence of Moisture in the Reaction
-
Explanation: Water is the primary antagonist in this reaction. It rapidly quenches the fluorinating agent in an exothermic reaction.[9][13] Even trace amounts of water in the solvent, on the glassware, or in the starting material can significantly reduce the yield.
-
Recommended Solutions:
-
Glassware: Thoroughly oven-dry all glassware (at >120 °C for several hours) and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system.
-
Inert Atmosphere: Assemble the reaction setup under a positive pressure of dry nitrogen or argon.
-
Problem 2: Significant Impurity Formation
The formation of byproducts complicates purification and lowers the overall yield.
Potential Cause 2A: Over-reaction or Side Reactions
-
Explanation: The aniline nitrogen is a nucleophile and can potentially react with the fluorinating agent or intermediates, especially under harsh conditions. The aromatic ring itself can also undergo undesired reactions. At higher temperatures, elimination reactions can become more prevalent, leading to alkene byproducts.[16]
-
Recommended Solutions:
-
Control Stoichiometry: Use a moderate excess of the fluorinating agent (typically 1.5–3.0 equivalents).[9][12] A large excess can promote side reactions.
-
Slow Addition at Low Temperature: Add the fluorinating agent dropwise to a cooled solution (0 °C or below) of the 4-aminobenzaldehyde. This helps to dissipate the heat of reaction and maintain control.
-
Protecting Group Strategy: For particularly sensitive substrates or when maximum purity is required, consider protecting the aniline nitrogen as an acetamide. The protecting group can be removed in a subsequent step.
-
Potential Cause 2B: Product Instability During Workup or Purification
-
Explanation: The difluoromethyl group can be sensitive to strongly acidic or basic conditions, although it is generally more stable than a trichloromethyl group. The primary amine of the product can also be susceptible to oxidation.
-
Recommended Solutions:
-
Mild Quenching: Quench the reaction carefully by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] Avoid strong acids or bases.
-
Purification Method:
-
Flash Chromatography: This is the most common method. Use a silica gel column, but consider deactivating it by pre-treating with a solvent mixture containing a small amount of a neutral amine (e.g., 1% triethylamine in the eluent) to prevent product streaking or degradation on the acidic silica.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective.
-
-
Section 3: Experimental Protocol & Workflow
This section provides a representative protocol for the synthesis of this compound via deoxydifluorination.
Protocol: Deoxydifluorination of 4-Aminobenzaldehyde with Deoxo-Fluor®
Safety Warning: This reaction must be performed by trained personnel in a well-ventilated chemical fume hood. Deoxo-Fluor® is corrosive, moisture-sensitive, and reacts exothermically with water to produce HF gas.[9] Adhere to all safety precautions.
Materials:
-
4-Aminobenzaldehyde (1.0 equiv)
-
Deoxo-Fluor® (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, needles, and inert gas line (Nitrogen or Argon)
-
Addition funnel (optional, for larger scale)
Procedure:
-
Setup: To an oven-dried 100 mL two-neck round-bottom flask under a nitrogen atmosphere, add 4-aminobenzaldehyde (e.g., 1.21 g, 10.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (40 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (e.g., 5.53 g, 25.0 mmol, 2.5 equiv) to the stirred solution dropwise via a dry syringe over 30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) or by analyzing an aliquot by ¹⁹F NMR.
-
Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing cold, vigorously stirred saturated aqueous NaHCO₃ solution (100 mL).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford this compound as the final product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 6. Innovative Developments in the field of Difluoromethylation Chemistry [qmro.qmul.ac.uk]
- 7. Simpler fluorine chemistry [soci.org]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. scribd.com [scribd.com]
Technical Support Center: 4-(Difluoromethyl)aniline Reactions
Welcome to the technical support center for 4-(Difluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently encountered side products in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
General Stability & Handling: Frequently Asked Questions
Before delving into specific reaction types, it's crucial to understand the inherent reactivity of the this compound scaffold. The interplay between the nucleophilic amino group, the electron-rich aromatic ring, and the moderately electron-withdrawing difluoromethyl group governs its behavior.[1]
Q1: My reaction mixture containing this compound is turning dark brown or black. What is causing this discoloration and how can I prevent it?
A: Cause: The aniline moiety is highly susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents, leading to the formation of highly colored polymeric and quinone-imine type impurities. The initial step often involves the formation of a radical cation, which can then undergo further reactions.[1]
Solution:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent air oxidation.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Reagent Quality: Ensure all reagents are free from peroxide or metallic impurities.
-
Temperature Control: Avoid excessive heat, as it can accelerate oxidation pathways.
-
Antioxidants: In some cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can be beneficial, provided it doesn't interfere with the desired reaction.
Q2: I am running a reaction under strongly acidic or basic conditions. Is the difluoromethyl (-CHF2) group stable?
A: Cause: The C-F bonds of the difluoromethyl group are generally robust, but they are not inert. Under harsh hydrolytic conditions (strong acid or base, elevated temperatures), the -CHF2 group can be labile.[2] This lability is often enhanced in heterocyclic systems but can also be a concern for anilines. The hydrolysis can proceed through intermediates to ultimately form a formyl group (-CHO) or a carboxylic acid (-COOH), which would be observed as a significant mass change in your product analysis.
Solution:
-
Condition Screening: If possible, screen for milder acids or bases. For example, use organic bases like triethylamine or DIPEA instead of strong inorganic bases like NaOH or KOH.
-
Temperature and Time: Minimize reaction time and temperature. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing over-processing.
-
Protecting Groups: If harsh conditions are unavoidable, consider protecting the aniline nitrogen. An electron-withdrawing protecting group can sometimes decrease the lability of substituents on the ring.
-
Forced Degradation Study: To confirm if degradation is occurring, heat a small sample of your starting material in the reaction medium (without other reagents) and analyze the outcome by LC-MS.
Section 1: Troubleshooting Acylation and Amide Bond Formation
Acylation of the primary amine is a fundamental transformation. While generally high-yielding, several side products can complicate the reaction and purification.
Q3: I am performing an acylation and see a significant amount of a byproduct that is less polar than my desired mono-acylated product. What is it?
A: Cause: This is likely the result of diacylation , where the nitrogen atom is acylated twice to form an imide. This occurs when the initially formed amide is deprotonated by a strong base, and the resulting anion reacts with a second equivalent of the acylating agent.
Solution:
-
Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of the acylating agent, but avoid a large excess.
-
Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) or a weaker base (e.g., pyridine). Strong bases like n-BuLi or NaH significantly promote diacylation.
-
Reverse Addition: Add the base slowly to a solution of the aniline and the acylating agent. This keeps the concentration of the deprotonated amide low.
Q4: In my DCC/DMAP-mediated amide coupling, I have a persistent, insoluble white solid that complicates purification. What is this byproduct?
A: Cause: This is dicyclohexylurea (DCU), the byproduct of the coupling agent N,N'-Dicyclohexylcarbodiimide (DCC).[3] While mostly insoluble in common organic solvents like dichloromethane, its removal can be tedious.
Solution:
-
Filtration: Most of the DCU can be removed by simple filtration of the reaction mixture.
-
Solvent Selection: After filtration, concentrating the reaction mixture and redissolving it in a solvent where DCU has very low solubility (e.g., cold ethyl acetate or diethyl ether) can cause more of it to precipitate for a second filtration.
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the reaction, an acidic aqueous wash will protonate the corresponding urea byproduct, rendering it soluble in the aqueous phase for easy removal.
Protocol 1.1: Optimized Amide Coupling with EDC
This protocol minimizes the formation of insoluble urea byproducts.
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolve the components in an anhydrous polar aprotic solvent like DMF or DCM (approx. 0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Troubleshooting Diazotization and Sandmeyer-Type Reactions
The conversion of the amino group to a diazonium salt, followed by substitution, is a powerful tool for introducing a variety of functional groups.[4][5] However, the diazonium intermediate is highly reactive and prone to side reactions.
Q5: My Sandmeyer reaction (e.g., chlorination or bromination) has a low yield, and the main byproduct I'm isolating is difluoromethylbenzene. Why is this happening?
A: Cause: This is a classic side reaction known as proto-dediazoniation (or hydro-dediazoniation).[6] The aryl diazonium salt is reduced, and the -N2+ group is replaced by a hydrogen atom. This often occurs through a radical mechanism where a hydrogen atom is abstracted from the solvent or other reagents.
Solution:
-
Temperature Control: Diazotization should be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent Sandmeyer reaction temperature should be optimized; sometimes, allowing it to warm slowly to room temperature or slightly above is necessary, but excessive heat favors proto-dediazoniation.
-
Nitrite Source: Use a stoichiometric amount of the diazotizing agent (e.g., NaNO2 or tert-butyl nitrite). An excess can lead to radical side reactions. Slow, portion-wise addition of the nitrite is crucial.
-
Copper Catalyst: Ensure the copper(I) salt is of high quality and used in catalytic or stoichiometric amounts as required by the specific protocol. The presence of the copper catalyst is key to promoting the desired substitution over the reduction pathway.[4]
Q6: My reaction mixture is contaminated with a significant amount of 4-(difluoromethyl)phenol. How can I prevent its formation?
A: Cause: The aryl diazonium salt is a precursor to an aryl cation or aryl radical intermediate.[4] If water is present in the reaction medium, it can act as a nucleophile and trap this intermediate, leading to the formation of the corresponding phenol.
Solution:
-
Anhydrous Conditions: While diazotization often occurs in aqueous acid, the subsequent copper-catalyzed step should be performed with minimal water. If using an organic solvent, ensure it is anhydrous.
-
Acid Choice: The choice and concentration of acid are critical. For example, using HBF4 to form the more stable diazonium tetrafluoroborate salt can sometimes suppress phenol formation before the intended reaction.
-
Nucleophile Concentration: Ensure the concentration of your desired nucleophile (e.g., Cl-, Br-) is sufficiently high to outcompete residual water.
Visualizing Sandmeyer Side Reactions
The following diagram illustrates the branching point where the diazonium intermediate can lead to the desired product or common side products.
Caption: Key reaction pathways for the 4-(difluoromethyl)benzenediazonium salt.
Section 3: Troubleshooting Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds.[7][8] Despite its power, the catalytic cycle can be diverted by competing side reactions.
Q7: I am trying to couple this compound with an aryl bromide, but my main product is the reduced arene (Ar-H) from my aryl bromide starting material. What is causing this hydrodehalogenation?
A: Cause: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination.[7] It can occur via several pathways, but a common one is β-hydride elimination from the palladium-amido complex, which can compete with the desired reductive elimination step. The resulting palladium-hydride species can then reductively eliminate with the aryl group to form the undesired Ar-H product.
Solution:
-
Ligand Choice: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally designed to promote reductive elimination over β-hydride elimination.[9] If you are seeing this side product, consider switching to a more modern, bulky ligand.
-
Base Selection: The base plays a crucial role. A very strong base can sometimes promote side reactions. Sodium tert-butoxide (NaOtBu) is common, but other bases like K3PO4 or Cs2CO3 may be milder and more effective in certain systems.
-
Solvent: Ensure you are using anhydrous, deoxygenated solvents. Toluene and dioxane are common choices.
Table 1: Impact of Conditions on Buchwald-Hartwig Selectivity
| Parameter | Condition Favoring Desired C-N Coupling | Condition Favoring Hydrodehalogenation |
| Ligand | Bulky, electron-rich (e.g., XPhos, RuPhos)[9][10] | Less bulky ligands (e.g., PPh3) |
| Base | Moderately strong (e.g., K3PO4, Cs2CO3) | Excessively strong or hindered bases |
| Temperature | Optimized (often 80-110 °C) | Excessively high temperatures |
| Water Content | Strictly anhydrous | Presence of water/protic sources |
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Difluoromethylation of Aniline Derivatives
Welcome to the Technical Support Center for the difluoromethylation of anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The difluoromethyl group (–CF₂H) is a valuable motif in medicinal chemistry, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities, often enhancing metabolic stability and membrane permeability.[1][2] However, its introduction can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome low yields and other common issues in your experiments.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific problems you might encounter during the N-difluoromethylation of anilines, offering explanations and actionable solutions grounded in established chemical principles.
Q1: My difluoromethylation of aniline is resulting in a low yield. What are the most common culprits?
Low yields in aniline difluoromethylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here's a breakdown of the most probable causes and how to address them:
-
Reagent Instability: Many difluoromethylating agents are sensitive to air and moisture.[1] For instance, reagents used to generate difluoromethyl anions or radicals can be unstable under ambient conditions.
-
Solution: Ensure your reagents are fresh and stored under an inert atmosphere (e.g., argon or nitrogen). If you suspect reagent degradation, it's best to use a newly purchased batch or purify the existing one if possible. Some modern electrophilic reagents are designed to be bench-stable, which can be a significant advantage.[3]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time is critical and often substrate-dependent.
-
Solution: A systematic optimization of these parameters is recommended. For instance, in methods involving difluorocarbene generation from precursors like ethyl bromodifluoroacetate, the choice of base is crucial. Similarly, in photoredox-catalyzed reactions, the solvent can dramatically influence the ortho/para selectivity and overall yield.[4]
-
-
Aniline Substrate Reactivity: The electronic properties of your aniline substrate play a significant role. Electron-rich anilines are generally more reactive towards electrophilic and some radical difluoromethylation methods, while electron-deficient anilines can be more challenging.[5][6]
-
Solution: For electron-deficient anilines, you may need to employ more forcing conditions (higher temperature, longer reaction time) or switch to a different difluoromethylation protocol that is better suited for such substrates. For example, some photoinduced methods have shown success with a range of electronically diverse anilines.[5][6]
-
-
Side Reactions: The formation of byproducts can significantly consume your starting material and reduce the yield of the desired product. Common side reactions include aniline polymerization and bis-difluoromethylation.[7]
-
Solution: Carefully monitor your reaction by TLC or LC-MS to identify the formation of byproducts. Adjusting the stoichiometry of reagents, reaction temperature, or concentration can help minimize side reactions. For instance, controlling the temperature can sometimes prevent bis-difluoromethylation.[8]
-
Q2: I'm observing multiple byproducts in my reaction mixture. How can I improve the selectivity for the desired N-CF₂H aniline?
Poor selectivity is a common hurdle. Here’s how to enhance the formation of your target compound:
-
Control of Reaction Temperature: Lowering the reaction temperature can often suppress the formation of undesired side products by reducing the activation energy for competing reaction pathways.[8]
-
Choice of Difluoromethylating Agent: Different reagents exhibit varying selectivities. For instance, radical difluoromethylation methods can sometimes lead to a mixture of isomers, especially with substituted anilines.[9] Researching different classes of reagents (electrophilic, nucleophilic, radical) and their reported selectivities for similar substrates can guide your choice.
-
Solvent Effects: The solvent can have a profound impact on selectivity. In photocatalytic difluoromethylation of anilines, for example, the choice of solvent can be used to tune the ortho-para selectivity.[4][10]
-
Protecting Groups: If your aniline has other reactive functional groups (e.g., a phenolic -OH), consider using a protecting group strategy to prevent unwanted side reactions at those sites.
Q3: The reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I try?
Incomplete conversion is a frequent issue. Consider the following adjustments:
-
Increase Reaction Time and/or Temperature: Some difluoromethylation reactions are slow and may require extended reaction times or higher temperatures to proceed to completion. Monitor the reaction progress over time to determine the optimal duration.
-
Increase Reagent Stoichiometry: An excess of the difluoromethylating reagent is often used to drive the reaction to completion.[8] However, be mindful that a large excess can sometimes lead to the formation of byproducts. A careful titration of the reagent amount is advisable.
-
Catalyst Activity: If your reaction is catalyst-dependent (e.g., photoredox or transition-metal catalysis), ensure the catalyst is active. Catalyst deactivation can stall the reaction. Using a fresh batch of catalyst or a higher catalyst loading might be necessary.
-
Inert Atmosphere: Oxygen can quench radical intermediates or react with organometallic species, inhibiting the reaction. Ensure your reaction is performed under a strictly inert atmosphere.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues in the difluoromethylation of aniline.
Caption: A step-by-step workflow for diagnosing and resolving low yields.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of aniline difluoromethylation.
Q1: What are the most common sources of the difluoromethyl group for the N-difluoromethylation of anilines?
A variety of reagents have been developed for this purpose, and they can be broadly categorized based on the nature of the difluoromethyl species they generate.[1]
| Reagent Class | Example Reagents | Mechanism |
| Difluorocarbene Precursors | Ethyl bromodifluoroacetate (BrCF₂CO₂Et) | In situ generation of difluorocarbene (:CF₂) followed by insertion into the N-H bond. |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Generates a difluoromethyl anion equivalent (CF₂H⁻) that can react with electrophiles.[1] |
| Radical Precursors | Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) | Generates a difluoromethyl radical (•CF₂H) often via photoredox or thermal initiation.[9][11] |
| Electrophilic | S-(Difluoromethyl) sulfoximines, hypervalent iodine reagents | Deliver a "CF₂H⁺" equivalent to nucleophilic anilines.[1] |
Q2: What are the key safety precautions when working with difluoromethylating reagents?
Many difluoromethylating reagents are reactive and require careful handling:
-
Inert Atmosphere: As mentioned, many reagents are sensitive to air and moisture, so handling them under an inert atmosphere is crucial for both safety and efficacy.[6]
-
Toxicity: Some reagents and their byproducts can be toxic. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated fume hood.
-
Exothermic Reactions: Some difluoromethylation reactions can be exothermic. When scaling up, it is important to ensure adequate cooling and to add reagents slowly to control the reaction temperature.
-
Pressurized Gases: Some protocols may use gaseous reagents like fluoroform (CHF₃), which requires specialized equipment for safe handling.[12]
Q3: How can I effectively monitor the progress of my difluoromethylation reaction?
Regular monitoring is key to understanding your reaction's kinetics and determining the optimal endpoint.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively follow the consumption of your starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the starting material, product, and any byproducts, which can be invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for quantifying the formation of your fluorinated product and can also help in identifying fluorine-containing byproducts.[2] ¹H NMR can be used to monitor the disappearance of the aniline N-H proton and the appearance of the product signals. Real-time NMR monitoring can provide detailed mechanistic insights.[13]
Q4: What are the recommended work-up and purification procedures for N-difluoromethyl anilines?
The work-up and purification will depend on the specific reaction conditions and the properties of your product.
-
Quenching: Reactions are typically quenched by the addition of water or a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl) to neutralize any remaining reactive species.
-
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Flash column chromatography on silica gel is the most common method for purifying N-difluoromethyl anilines. The choice of eluent will depend on the polarity of your compound.
General Reaction Scheme for N-Difluoromethylation of Aniline
Caption: A generalized reaction scheme for the N-difluoromethylation of aniline.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. 4-(Difluoromethyl)aniline | 49658-26-6 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Stability and Handling of 4-(Difluoromethyl)aniline
Welcome to the technical support guide for 4-(difluoromethyl)aniline (CAS: 49658-26-6). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile fluorinated building block. The unique electronic properties imparted by the difluoromethyl group make this compound highly valuable, but also necessitate a clear understanding of its stability profile.[1] This guide provides in-depth answers to common questions and troubleshooting advice for experiments involving acidic and basic conditions.
Section 1: Physicochemical Properties and Reactivity Overview
The reactivity of this compound is primarily governed by two key structural features: the nucleophilic amino group and the electron-withdrawing difluoromethyl (-CHF₂) group. The -CHF₂ group exerts a moderate electron-withdrawing effect via induction (-I), which reduces the electron density of the aromatic ring and, critically, lowers the basicity of the aniline nitrogen compared to unsubstituted aniline.[1][2] This electronic influence is central to its behavior in both acidic and basic media.
| Property | Value / Observation | Source |
| Molecular Formula | C₇H₇F₂N | [1] |
| Molecular Weight | 143.13 g/mol | [3] |
| Appearance | Varies; often a liquid or low-melting solid | - |
| pKa (Conjugate Acid) | Expected to be lower than aniline's pKa of ~4.6 | [1] |
| Key Reactivity | Nucleophilic amine; deactivated aromatic ring | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [4][5] |
Section 2: Stability and Reactivity under Acidic Conditions
Working with this compound in acidic media is common, particularly for reactions like salt formation, electrophilic aromatic substitution, or amide couplings. Generally, the molecule shows good stability in mild to moderate acidic conditions, but potential pitfalls exist.
Q1: What is the expected behavior of this compound when treated with an acid?
Upon exposure to an acid (e.g., HCl, H₂SO₄), the lone pair of electrons on the aniline nitrogen will be protonated, forming the corresponding anilinium salt, 4-(difluoromethyl)anilinium chloride.[6] This is a standard acid-base reaction.
-
Causality: The amino group is the most basic site on the molecule. Protonation converts it into an ammonium group (-NH₃⁺), which is a strong deactivating group for subsequent electrophilic aromatic substitution reactions. Because the parent amine is less basic than aniline due to the electron-withdrawing -CHF₂ group, it will require a slightly stronger acidic environment to achieve full protonation compared to aniline.[1]
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound hydrochloride | C7H8ClF2N | CID 67958831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying impurities in 4-(Difluoromethyl)aniline by HPLC-MS
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for identifying impurities in 4-(Difluoromethyl)aniline by HPLC-MS. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower users in their analytical challenges.
Introduction
This compound is a crucial building block in modern medicinal chemistry. The difluoromethyl group (-CHF₂) is a bioisostere of hydroxyl or thiol groups and can significantly enhance metabolic stability and binding affinity.[1] Consequently, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), the cornerstone analytical technique for separating, identifying, and quantifying process-related impurities and degradation products.
Troubleshooting Guide: Common HPLC-MS Issues
This section addresses specific, practical problems you may encounter during the analysis of this compound.
Q1: Why am I observing significant peak tailing for the main this compound peak?
Answer: Peak tailing for basic compounds like anilines is a classic chromatographic challenge, primarily caused by secondary interactions with the stationary phase.
-
Causality: The basic amine functional group on the aniline can interact strongly with acidic silanol groups present on the surface of silica-based C18 columns. This interaction is stronger than the desired reversed-phase retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak. Insufficient buffering of the mobile phase can exacerbate this issue.[2]
-
Step-by-Step Solution:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the surface silanols. Add a small amount of an acid to your aqueous mobile phase (Mobile Phase A). Start with 0.1% formic acid or 0.1% acetic acid. This will ensure the aniline is protonated and the silanols are not, minimizing secondary interactions.[3]
-
Check Buffer Capacity: If you are already using an acidic modifier, ensure its concentration is sufficient. For most applications, a concentration of 10-25 mM is adequate to provide stable retention and good peak shape.[2]
-
Column Choice: If tailing persists, consider using a column with advanced end-capping technology or a hybrid particle column, which have fewer accessible silanol groups.
-
Lower Injection Volume/Concentration: Overloading the column can saturate the primary retention sites and force interactions with secondary sites, leading to tailing. Try reducing the injection volume or diluting your sample.
-
Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing.
Q2: My HPLC-MS sensitivity is poor in positive ion mode. How can I improve the signal for this compound?
Answer: Low sensitivity for an amine in positive mode Electrospray Ionization (ESI) is often related to suboptimal mobile phase conditions that hinder efficient protonation and transfer into the gas phase.
-
Causality: ESI in positive mode relies on the formation of protonated molecules, [M+H]⁺. The efficiency of this process is highly dependent on the pH of the mobile phase as it enters the MS source. An acidic mobile phase donates protons, promoting the formation of the desired ions and enhancing signal intensity.
-
Step-by-Step Solution:
-
Acidify the Mobile Phase: As with improving peak shape, the primary solution is to add an acid. 0.1% formic acid is the preferred choice for LC-MS as it is volatile and provides protons effectively. Acetic acid is also a viable option.[4][5]
-
Optimize MS Source Parameters: Ensure your source parameters (e.g., capillary voltage, gas temperature, gas flow) are optimized for a compound of this molecular weight (~143 g/mol ).
-
Check for Ion Suppression: Co-eluting impurities or high concentrations of non-volatile buffers (e.g., phosphate) can compete with your analyte for ionization, suppressing its signal. Ensure you are using volatile mobile phase modifiers.
-
Confirm Analyte Integrity: Prepare a fresh standard of this compound to ensure the compound has not degraded in solution.
-
Q3: My retention times are drifting with each injection. What are the most common causes?
Answer: Retention time drift points to a lack of stability in the chromatographic system. The most frequent culprits are temperature fluctuations and inadequate column equilibration.
-
Causality: Reversed-phase chromatography is sensitive to temperature; even a small change can alter retention times. Additionally, if the column is not fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution, the initial interactions of the analyte with the column will be inconsistent.[6]
-
Step-by-Step Solution:
-
Use a Column Oven: Always use a thermostatically controlled column oven set to a stable temperature (e.g., 30-40 °C) to eliminate ambient temperature fluctuations.[6]
-
Increase Equilibration Time: Ensure the post-run equilibration time is sufficient. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[6]
-
Check Pump Performance: Verify that the HPLC pump is delivering a stable, pulse-free flow rate. Check for leaks in the system, as even a small leak can cause pressure and flow fluctuations.[7]
-
Pre-mix Mobile Phase: If you are using an isocratic method with an on-line mixer, try pre-mixing the mobile phase manually to rule out issues with the proportioning valve.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the impurity profiling of this compound.
Q1: What are the common process-related impurities I should expect to find?
Answer: Impurities in a new drug substance can originate from starting materials, by-products, intermediates, or reagents.[8][9] For this compound, potential impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Positional Isomers: 2-(Difluoromethyl)aniline and 3-(Difluoromethyl)aniline, which may be difficult to separate chromatographically from the main peak.
-
Related Impurities: Impurities from related synthetic routes, such as 4-(Trifluoromethyl)aniline or 4-(Fluoromethyl)aniline, which have different numbers of fluorine atoms.[10][11]
-
By-products: Compounds formed from side reactions during the synthesis.
The table below lists some potential impurities and their expected protonated masses.
| Impurity Name | Structure | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₇F₂N | 143.14 | 144.1 |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 112.1 |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 162.1 |
| 2-(Difluoromethyl)aniline | C₇H₇F₂N | 143.14 | 144.1 |
Q2: How should I design a forced degradation study for this compound?
Answer: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[12] The study involves subjecting the drug substance to conditions more severe than accelerated stability testing.[13][14]
-
Scientific Rationale: The goal is to achieve a target degradation of 5-20%.[15] This ensures that degradation products are formed at a high enough concentration to be detected and characterized, without degrading the sample completely.
-
Recommended Stress Conditions (as per ICH Q1A):
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C (dry heat) for 48 hours.
-
Photolytic: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze samples at various time points and compare them to an unstressed control sample.
Q3: What are the regulatory thresholds for reporting and identifying impurities?
Answer: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[16] These thresholds are based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| (Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2))[9] |
-
Reporting Threshold: A limit above which an impurity should be reported in a regulatory submission.[9]
-
Identification Threshold: A limit above which an impurity should be structurally identified.[8]
-
Qualification Threshold: A limit above which an impurity's biological safety must be established.[9][17]
Q4: How can I confirm the structure of an unknown impurity detected by HPLC-MS?
Answer: Confirming the structure of an unknown impurity is a multi-step process that leverages various analytical techniques.
Workflow for Impurity Structure Elucidation
Caption: A streamlined process for identifying unknown impurities.
-
High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain an accurate mass measurement. This allows you to propose a molecular formula with high confidence.
-
MS/MS Fragmentation: Isolate the impurity's parent ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure.
-
Forced Degradation Insights: Compare the unknown to the degradation profiles. This can help determine if it's a degradation product.
-
NMR Spectroscopy: For definitive structural confirmation, the impurity must often be isolated using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. For a fluorinated compound, ¹⁹F NMR is particularly powerful for confirming the nature of the fluorine-containing group.[18]
Experimental Protocol: HPLC-MS Method for this compound
This protocol provides a robust starting point for method development.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of 50:50 acetonitrile/water to make a 1 mg/mL stock solution.
-
Working Sample Solution: Prepare the sample solution in the same diluent to a final concentration of approximately 0.1 mg/mL.[19]
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging the system.[20]
HPLC-MS System and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters ACQUITY, or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| MS Detector | Single Quadrupole or Tandem Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-400) and/or Selected Ion Monitoring (SIM) |
| SIM Ion | m/z 144.1 for this compound [M+H]⁺ |
| Capillary Voltage | 4500 V |
| Source Temperature | 500 °C |
Data Analysis
-
Integrate the peak for this compound and all impurity peaks.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
Use the MS data to obtain the mass-to-charge ratio for each impurity to aid in preliminary identification.
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. realab.ua [realab.ua]
- 8. youtube.com [youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ijnrd.org [ijnrd.org]
Technical Support Center: Purification of 4-(Difluoromethyl)aniline
Welcome to the technical support center for the purification of 4-(difluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining highly pure this compound by effectively removing starting materials and other process-related impurities.
Troubleshooting & FAQs
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Initial Product Characterization & Impurity Identification
Question 1: What are the likely starting material impurities I might find in my crude this compound product?
Answer: The potential impurities in your crude this compound product are directly related to its synthetic route. Common methods for synthesizing fluorinated anilines often involve the reduction of a nitro group or the difluoromethylation of a protected aniline derivative.[1]
A frequent synthetic pathway involves the reduction of 4-nitro-1-(difluoromethyl)benzene. Consequently, unreacted 4-nitro-1-(difluoromethyl)benzene is a common impurity. If the synthesis involves difluoromethylation of a protected aniline, such as 4-aminoacetophenone, you might find residual 4-aminoacetophenone or its derivatives. Other potential process-related impurities can include residual solvents, by-products from incomplete or excessive fluorination, and reagents used in the synthesis.[1][2]
Table 1: Common Potential Impurities and Their Origin
| Potential Impurity | Potential Origin |
| 4-nitro-1-(difluoromethyl)benzene | Incomplete reduction of the nitro group.[3][4] |
| 4-halo-1-(difluoromethyl)benzene | Precursor to aniline formation via amination. |
| Aniline (unsubstituted) | By-product from side reactions. |
| Polymeric by-products | Can form during prolonged storage or harsh reaction conditions.[2] |
Choosing the Right Purification Strategy
Question 2: My crude NMR shows the presence of a significant amount of non-basic starting material. What is the most efficient first-pass purification method?
Answer: For removing non-basic or neutral starting materials from your basic this compound product, acid-base extraction is the most efficient and scalable initial purification step.[5][6] This technique leverages the difference in the acid-base properties between your aniline product and the neutral or acidic impurities.
The underlying principle is the conversion of the basic aniline into its water-soluble hydrochloride salt by treatment with an aqueous acid solution, typically 1-2M HCl.[5][7] This allows for the separation of the water-soluble aniline salt from the non-basic organic impurities, which remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer now contains the protonated this compound hydrochloride salt.[8] The organic layer contains the non-basic impurities.
-
Extraction of Impurities: Drain the aqueous layer and set it aside. Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the aniline. Combine the aqueous layers.
-
Isolation of Product: Cool the combined aqueous layers in an ice bath and slowly add a concentrated aqueous base, such as 6M NaOH, until the solution is strongly basic (pH > 10). The this compound will precipitate or form an oily layer.
-
Final Extraction: Extract the purified aniline back into a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Question 3: When should I consider column chromatography for purifying this compound?
Answer: Column chromatography is a powerful technique for separating compounds with similar polarities. You should consider using column chromatography when:
-
Acid-base extraction is ineffective: This occurs if the starting material is also a basic compound with a similar pKa to this compound. The predicted pKa of this compound is around 3.53.[9]
-
Multiple impurities are present: If your crude product contains several impurities with varying polarities, column chromatography can separate them in a single step.
-
High purity is required: For applications requiring very high purity, such as in late-stage drug development, chromatography can be used as a final polishing step.
Key Considerations for Column Chromatography of Anilines:
Anilines can sometimes interact strongly with the slightly acidic silica gel stationary phase, leading to tailing or streaking of the compound on the column.[10][11] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), should be added to the mobile phase.[10]
Question 4: Is recrystallization a viable option for purifying this compound?
Answer: Yes, recrystallization can be a very effective method for purifying this compound, especially if the product is a solid at room temperature and the impurities have different solubility profiles.[12][13] The key to successful recrystallization is selecting an appropriate solvent system.
Solvent Selection for Recrystallization:
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which has some polarity due to the amine group but also non-polar character from the aromatic ring and difluoromethyl group, a mixed solvent system is often required. A good starting point would be a combination of a polar solvent like ethanol or isopropanol and a non-polar solvent like hexanes or heptane. The analogous 4-(trifluoromethyl)aniline is more soluble in non-polar organic solvents.[14]
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For... |
| Acid-Base Extraction | - Fast and efficient for bulk removal of neutral/acidic impurities.- Scalable.[5] | - Only effective for separating compounds with different acid-base properties. | First-pass purification of crude product containing non-basic starting materials. |
| Column Chromatography | - High resolution for separating complex mixtures.- Can separate compounds with very similar properties.[15] | - Can be time-consuming and require large volumes of solvent.- Potential for product loss on the column. | Purifying mixtures of basic compounds or as a final polishing step for high purity. |
| Recrystallization | - Can yield very pure crystalline material.- Cost-effective for large quantities.[13] | - Requires the compound to be a solid.- Finding a suitable solvent can be challenging.- Can have lower yields compared to chromatography. | Purifying solid products where impurities have different solubility profiles. |
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. This compound hydrochloride | C7H8ClF2N | CID 67958831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. mt.com [mt.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling viscous reaction mixtures in 4-(Difluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 4-(Difluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. A frequent and critical issue is the management of viscous reaction mixtures and thick slurries, which can impede reaction progress, complicate handling, and impact final product quality. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific problems, grounded in established chemical principles and process experience.
The difluoromethyl group (-CF2H) is a crucial bioisostere for hydroxyl, thiol, and amine functionalities in medicinal chemistry, enhancing metabolic stability and membrane permeability.[1] Its synthesis, however, is not without challenges, particularly concerning the physical state of the reaction medium.
Troubleshooting Guide: Handling Viscous Reaction Mixtures
High viscosity during the synthesis of this compound can arise from several factors, including the precipitation of intermediates or byproducts, high reagent concentration, or the inherent properties of the solvent and reagents used. The following Q&A guide addresses common scenarios and provides actionable solutions.
Question 1: My reaction mixture has become a thick, difficult-to-stir slurry shortly after adding the difluoromethylating agent. What is happening and how can I fix it?
Answer: This is a classic sign of rapid precipitation, which can be caused by several factors. The immediate increase in viscosity suggests that an intermediate or a salt byproduct has low solubility in your chosen solvent system.
Causality:
-
Insoluble Intermediates: In many difluoromethylation reactions, such as those employing sodium chlorodifluoroacetate or other salt-based reagents, the initial adducts or intermediates formed with the aniline derivative can be sparingly soluble.
-
Byproduct Precipitation: The reaction of the difluoromethylating agent can generate inorganic salts (e.g., sodium chloride, sodium fluoride) that precipitate from the organic solvent, increasing the solids content and thus the viscosity.
-
Solvent Choice: The selected solvent may not be optimal for maintaining all components in the solution phase throughout the reaction. Apolar solvents are more likely to cause the precipitation of polar intermediates and salt byproducts.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Increase Polarity: Add a co-solvent with higher polarity to improve the solubility of intermediates and byproducts. For example, if the reaction is in THF, consider adding a controlled amount of a more polar solvent like DMF or DMSO. Be mindful that solvent choice can also affect reaction selectivity.[2]
-
Solvent Screening: Before scaling up, perform small-scale solubility tests with key intermediates and byproducts in various solvents.
-
-
Temperature Adjustment:
-
Increase Temperature: Cautiously increasing the reaction temperature can enhance the solubility of some components.[3] However, monitor for potential side reactions or decomposition of thermally sensitive reagents. The viscosity of most liquids decreases with increasing temperature.[4][5]
-
Temperature Control: Poor heat transfer in a large or viscous reaction can create localized hot or cold spots, leading to uncontrolled precipitation.[6] Ensure efficient agitation to maintain a uniform temperature.
-
-
Reagent Addition Strategy:
-
Slow Addition: Instead of a single addition, add the difluoromethylating agent or the aniline substrate slowly over time. This keeps the concentration of the precipitating species low at any given moment, preventing bulk precipitation.
-
Dilution: Run the reaction at a lower concentration. While this may increase reactor volume, it can be a simple and effective solution to maintain a mobile slurry.
-
Data Summary: Recommended Solvent Systems for Fluoroalkylation Reactions
| Solvent System | Polarity | Typical Use Case | Considerations |
| THF | Moderate | General purpose, good for many organometallic reagents. | May not be polar enough to solubilize all salt byproducts. |
| DMF / DMSO | High | Excellent for dissolving polar intermediates and salts. | Higher boiling points can complicate product isolation. Can influence reaction pathways.[7][8] |
| Acetonitrile (MeCN) | High | Often used in photoredox and radical difluoromethylations.[7] | Ensure compatibility with all reagents. |
| Toluene / Xylene | Low | Can be useful for azeotropic water removal. | Often leads to precipitation of polar species. |
Question 2: The reaction seems to have stalled, and I suspect poor mixing due to high viscosity. How can I improve agitation in a thick slurry?
Answer: Inadequate mixing is a critical issue in heterogeneous and viscous reactions, leading to poor mass and heat transfer, which can halt the reaction.[9][10] The choice of agitator and stirring speed is crucial.
Causality:
-
Insufficient Shear Force: Standard magnetic stir bars are often ineffective in thick slurries, creating a "cavern" of mixing only around the stir bar while the rest of the mixture remains stagnant.
-
Poor Mass Transfer: Reagents are not brought into contact efficiently, leading to a drop in the reaction rate. This is particularly problematic in solid-liquid reactions where the surface area of the solid reactant is key.
-
Inefficient Heat Transfer: Without proper mixing, localized temperature gradients can form, leading to side reactions or decomposition in some areas and a lack of activation energy in others.[6][9]
Troubleshooting Protocol:
-
Mechanical Stirring:
-
Switch to an Overhead Stirrer: For any reaction with the potential for high viscosity or significant solids content, a mechanical overhead stirrer is essential.[11]
-
Impeller Selection: The type of impeller makes a significant difference.
-
Anchor or Paddle Impellers: These are effective for high-viscosity mixtures as they scrape the walls of the reactor and provide bulk blending.
-
Pitched-Blade Turbine: This design provides both axial and radial flow, which is excellent for suspending solids.
-
-
-
Baffling:
-
Install Baffles in the Reactor: Baffles are strips attached to the reactor wall that disrupt vortex formation and promote more chaotic, efficient mixing. This is standard practice in industrial reactors.
-
-
Optimize Agitation Speed:
-
Gradual Increase: Start with a moderate stirring speed and increase it as the viscosity builds. Excessively high speeds can sometimes be detrimental, causing splashing or shearing of delicate molecules, but for slurry reactions, higher power input is generally needed.
-
Visualization of Agitation Issues
Below is a diagram illustrating the common problem of a mixing "cavern" with a magnetic stir bar versus the more effective mixing provided by an overhead stirrer with an appropriate impeller.
Caption: Comparison of magnetic vs. overhead stirring.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound where viscosity might be a concern?
A1: Viscosity issues can arise in several common routes. Transition-metal-catalyzed reactions using aryl halides (e.g., 4-iodoaniline derivatives) and a difluoromethyl source can generate significant amounts of solid byproducts.[3] Similarly, methods starting from 4-nitro precursors that are subsequently reduced can involve multiple phases and solid intermediates.[1] Radical difluoromethylation reactions may also produce viscous mixtures depending on the reagent and solvent used.[7]
Q2: Can the choice of difluoromethylating reagent itself influence the reaction viscosity?
A2: Absolutely. Reagents that are solids or that generate solid byproducts will inherently lead to slurries. For example, using sodium chlorodifluoroacetate will produce sodium chloride. In contrast, gaseous reagents like fluoroform (CHF3), though challenging to handle, might result in a cleaner, less viscous reaction medium.[12] Reagents like TMSCF2H (Ruppert-Prakash reagent) are liquids and may lead to more homogeneous reaction profiles, but can still produce solid fluoride salt byproducts depending on the activators used.
Q3: My product is soluble, but the reaction mixture is still very thick. What else could be causing the high viscosity?
A3: High viscosity in a seemingly homogeneous solution can be due to the formation of soluble polymers or oligomers as byproducts. Aniline derivatives can be susceptible to oxidative polymerization, especially at elevated temperatures or in the presence of certain metal catalysts, leading to colored, viscous tars.[13] To mitigate this, ensure the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q4: How does viscosity impact reaction kinetics and product purity?
A4: High viscosity negatively impacts reaction kinetics by limiting the diffusion of reactants, which slows down the reaction rate.[14] This can lead to incomplete conversion. Furthermore, poor heat transfer can cause localized overheating, promoting the formation of thermal decomposition byproducts and reducing the purity of the final product. Inefficient mixing can also alter the selectivity of the reaction, favoring undesired side products.
Q5: Are there any in-process methods to reduce viscosity without changing the core reagents?
A5: Yes. Besides temperature and solvent adjustments, the use of phase-transfer catalysts (PTCs) can be beneficial in certain systems. PTCs can help shuttle reactants across phase boundaries in a heterogeneous mixture, which can improve reaction rates and sometimes lead to a more mobile system. Additionally, surfactants or other additives can sometimes be used to improve the dispersion of solids and prevent agglomeration, though their compatibility with the reaction chemistry must be carefully evaluated.
Experimental Workflow for Troubleshooting Viscosity
The following workflow provides a systematic approach to diagnosing and solving viscosity issues during the synthesis of this compound.
Caption: Troubleshooting decision workflow for viscosity issues.
References
- 1. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. BJOC - Mechanochemical difluoromethylations of ketones [beilstein-journals.org]
- 11. nbinno.com [nbinno.com]
- 12. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing over-fluorination in the synthesis of 4-(Difluoromethyl)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Fluorination
Welcome to the Technical Support Center for the synthesis of 4-(difluoromethyl)aniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable fluorinated building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis, with a particular focus on the critical issue of preventing over-fluorination to the 4-(trifluoromethyl)aniline byproduct.
I. Understanding the Core Challenge: Selective Difluoromethylation
The synthesis of this compound, typically from 4-aminobenzaldehyde using deoxofluorinating agents like Deoxo-Fluor® or DAST, is a powerful transformation. The difluoromethyl (-CHF₂) group is a key pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity.[1] However, the very reactivity that makes these reagents effective can also lead to the formation of the undesired 4-(trifluoromethyl)aniline byproduct. Understanding the mechanistic nuances is the first step toward achieving high selectivity.
The Reaction Pathway and the Onset of Over-fluorination
The desired reaction proceeds via the conversion of the aldehyde to a geminal difluoride. However, under certain conditions, a third fluorination event can occur. While the precise mechanism for this over-fluorination is not extensively documented for this specific substrate, a scientifically plausible pathway can be proposed based on the known reactivity of aminosulfur trifluorides.
Caption: Proposed reaction pathways for the synthesis and over-fluorination of this compound.
II. Troubleshooting Guide: Preventing the Formation of 4-(Trifluoromethyl)aniline
This section addresses the most common issues leading to over-fluorination and provides actionable solutions.
Q1: My reaction is producing a significant amount of the 4-(trifluoromethyl)aniline byproduct. What is the primary cause?
A1: The most common cause of over-fluorination is excessive reactivity of the fluorinating agent, which can be triggered by several factors. These include using too large an excess of the fluorinating agent, elevated reaction temperatures, and prolonged reaction times. The key is to find the "sweet spot" where the conversion of the aldehyde is complete, but the subsequent fluorination of the difluoromethyl group is minimized.
Q2: How can I optimize the stoichiometry of my fluorinating agent to improve selectivity?
A2: Precise control over the stoichiometry of Deoxo-Fluor® or DAST is critical. While a slight excess is necessary to drive the reaction to completion, a large excess will significantly increase the likelihood of over-fluorination.
| Reagent Equivalents | Expected Outcome | Recommendation |
| 1.0 - 1.2 eq. | Incomplete conversion of starting material. | Not recommended. |
| 1.3 - 1.5 eq. | Optimal for selective difluorination. | Recommended starting point. |
| > 2.0 eq. | Increased formation of trifluoromethyl byproduct. | Use with caution, only if starting material is highly unreactive. |
Experimental Protocol: Stoichiometry Optimization
-
Set up several small-scale parallel reactions.
-
Charge each reaction vessel with 4-aminobenzaldehyde (1.0 eq.).
-
Add varying equivalents of Deoxo-Fluor® (e.g., 1.3, 1.5, 1.7, and 2.0 eq.) to each respective reaction.
-
Maintain a consistent, low temperature (e.g., 0 °C to room temperature) for all reactions.
-
Monitor the reactions at regular intervals using TLC or ¹⁹F NMR.
-
Quench the reactions once the starting material is consumed and analyze the product distribution to determine the optimal stoichiometry.
Q3: What is the ideal temperature profile for this reaction?
A3: Temperature control is paramount. Higher temperatures increase the rate of all reactions, including the undesirable over-fluorination.
Caption: A decision-making workflow for troubleshooting over-fluorination.
Recommended Temperature Protocol:
-
Dissolve the 4-aminobenzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Add the Deoxo-Fluor® dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed. Avoid heating the reaction mixture.
Q4: How do I know when to stop the reaction to avoid over-fluorination?
A4: Careful reaction monitoring is essential. Thin-layer chromatography (TLC) is a simple and effective method to track the consumption of the starting aldehyde. For more precise monitoring, in-situ ¹⁹F NMR can be invaluable if available. The reaction should be quenched as soon as the starting material is no longer detectable.
III. Analytical and Purification FAQs
Q5: How can I use ¹⁹F NMR to distinguish between my desired product and the over-fluorinated byproduct?
A5: ¹⁹F NMR is the most definitive analytical technique for this purpose. The chemical shifts and coupling patterns of the difluoromethyl and trifluoromethyl groups are distinct.
| Compound | Group | Typical ¹⁹F NMR Chemical Shift (ppm) | Coupling Pattern |
| This compound | -CHF₂ | -108 to -112 | Triplet (due to coupling with -H) |
| 4-(Trifluoromethyl)aniline | -CF₃ | -60 to -64 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and reference standard.
The appearance of a singlet in the -60 to -64 ppm range is a clear indication of the formation of the 4-(trifluoromethyl)aniline byproduct.
Q6: I have a mixture of the difluoromethyl and trifluoromethyl anilines. How can I separate them?
A6: While challenging due to their similar polarities, separation can be achieved using column chromatography on silica gel. The key is to use a relatively non-polar eluent system and to add a small amount of a basic modifier to prevent streaking of the anilines on the acidic silica gel.[2]
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Optimization: Use TLC to find an optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation between the two spots, aiming for an Rf of ~0.3 for the desired product.
-
Eluent Preparation: Prepare the optimized mobile phase and add 0.5-1% triethylamine to neutralize the silica gel.[2]
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial eluent. Dissolve the crude mixture in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Run the column with the triethylamine-modified eluent, collecting fractions and monitoring them by TLC. The slightly more polar this compound should elute after the 4-(trifluoromethyl)aniline.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Safety Considerations
Deoxofluorinating agents like DAST and Deoxo-Fluor® are hazardous and must be handled with extreme care in a well-ventilated fume hood. They react violently with water and can release HF gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Deoxo-Fluor® is known to be more thermally stable than DAST, making it a safer alternative for larger-scale reactions.[3]
By carefully controlling the reaction parameters and employing diligent monitoring and purification techniques, researchers can successfully synthesize this compound while minimizing the formation of the over-fluorinated byproduct.
References
Technical Support Center: Catalyst Deactivation in 4-(Difluoromethyl)aniline Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 4-(difluoromethyl)aniline. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your synthetic routes.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful incorporation via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, is not without its challenges. The electronic properties of the difluoromethyl group and the inherent reactivity of the aniline moiety can contribute to catalyst deactivation, leading to sluggish reactions, low yields, and byproduct formation. This guide will dissect the potential causes of these issues and provide actionable strategies to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
Here we address common issues encountered during the cross-coupling of this compound.
Q1: My reaction with this compound is stalling or showing low conversion. What are the likely causes?
A1: Low or no conversion is a frequent issue and can often be attributed to several factors related to catalyst deactivation:
-
Catalyst Poisoning by the Amine: The aniline nitrogen of your substrate or product can coordinate to the palladium center, forming stable, catalytically inactive complexes. This is a common deactivation pathway in C-N coupling reactions.[1][2]
-
Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst agglomeration into inactive palladium nanoparticles.[2][3] This can be caused by an unstable catalytic species, often due to an inappropriate ligand or reaction conditions.
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.[2][4]
-
Substrate-Specific Electronic Effects: The electron-withdrawing nature of the difluoromethyl group can influence the rate of key steps in the catalytic cycle, potentially leading to the accumulation of unstable intermediates that are prone to decomposition.
Q2: I'm observing significant formation of palladium black. How can I prevent this?
A2: The formation of palladium black indicates catalyst decomposition.[3] To prevent this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[1][3][5]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[3]
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[3]
Q3: How does the choice of base and solvent impact catalyst stability in reactions with this compound?
A3: The base and solvent are critical factors that can significantly influence catalyst stability and the overall success of the reaction.
-
Base Selection: The strength and solubility of the base are important. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used in Buchwald-Hartwig aminations.[2] However, for substrates with sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[6] The choice of base can also influence the rate of catalyst decomposition.
-
Solvent Choice: The solvent affects the solubility of reagents, catalyst stability, and reaction kinetics.[3] Anhydrous and deoxygenated solvents are crucial to prevent catalyst oxidation.[3] Common choices include toluene, dioxane, and THF.[7] For reactions involving ionic species, the polarity of the solvent can play a significant role.
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues.
Guide 1: Diagnosing the Cause of Low Reaction Yield
When faced with a low-yielding reaction, a systematic investigation is key. The following workflow can help pinpoint the root cause.
Caption: A workflow for diagnosing low reaction yields.
Experimental Protocol: Small-Scale Reaction Screening to Overcome Deactivation
This protocol outlines a systematic approach to screen key reaction parameters to identify conditions that minimize catalyst deactivation and improve reaction outcomes.
Materials:
-
This compound
-
Coupling partner (e.g., aryl bromide)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)
-
Panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos)
-
Panel of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvents (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Small-scale reaction vials (e.g., 2 mL vials with stir bars)
Procedure:
-
Preparation: In an inert atmosphere glovebox, array the reaction vials.
-
Stock Solutions: Prepare stock solutions of this compound, the coupling partner, and the palladium pre-catalyst in the chosen solvent to ensure accurate dispensing.
-
Ligand and Base Screening:
-
To each vial, add the appropriate solid ligand and base.
-
Add the stock solutions of the starting materials and the palladium pre-catalyst.
-
Seal the vials and place them on a heating block with stirring.
-
-
Reaction Monitoring: Monitor the reactions at set time points (e.g., 2, 6, 24 hours) by taking small aliquots for LC-MS or GC-MS analysis.
-
Data Analysis: Compare the conversion and product formation across the different conditions to identify the optimal ligand, base, and solvent combination.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Ligand | XPhos | SPhos | RuPhos | XPhos |
| Base | NaOtBu | NaOtBu | NaOtBu | K₃PO₄ |
| Solvent | Toluene | Toluene | Toluene | Dioxane |
| Temperature | 100 °C | 100 °C | 100 °C | 110 °C |
| Conversion (24h) | Record Data | Record Data | Record Data | Record Data |
| Caption: Example of a reaction screening table. |
Part 3: Understanding Deactivation Pathways
A deeper understanding of the mechanisms of catalyst deactivation is crucial for rational troubleshooting.
Key Deactivation Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Common catalyst deactivation pathways.
1. Aggregation to Palladium Black: This is an irreversible process where the active, monomeric Pd(0) species agglomerate to form bulk palladium metal, which is catalytically inactive.[2][3] This is often promoted by high temperatures and insufficient ligand concentration. The use of bulky ligands helps to sterically shield the palladium center, preventing this aggregation.[1][5]
2. Oxidation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, forming inactive palladium(II) oxides.[3] This underscores the critical importance of maintaining a strictly inert atmosphere throughout the reaction setup and duration.
3. Ligand Degradation: The phosphine ligands themselves can degrade under harsh reaction conditions, leading to the formation of catalytically inactive palladium species.[8] This can be a concern at elevated temperatures.
4. Product Inhibition: The arylamine product, which contains a nitrogen atom with a lone pair of electrons, can coordinate to the palladium center, leading to catalyst inhibition.[2] The use of bulky ligands can disfavor this product binding and promote the desired catalytic turnover.[2]
Analytical Techniques for Investigating Deactivation
For a more in-depth analysis of catalyst deactivation, several characterization techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst's surface and provide information about the oxidation state of the palladium.[9][10]
-
Transmission Electron Microscopy (TEM): Can be used to visualize the formation of palladium nanoparticles (palladium black).
-
³¹P NMR Spectroscopy: Useful for monitoring the integrity of phosphine ligands and identifying the formation of new phosphorus-containing species that may result from ligand degradation.[8]
References
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. alfachemic.com [alfachemic.com]
Characterization of unexpected byproducts in 4-(Difluoromethyl)aniline synthesis
Technical Support Center: Synthesis of 4-(Difluoromethyl)aniline
Introduction
This compound is a critical building block in modern medicinal chemistry and agrochemicals. The difluoromethyl (CF₂H) group serves as a unique bioisostere for hydroxyl, thiol, or hydroxymethyl moieties, enhancing metabolic stability, lipophilicity, and binding affinity. However, its synthesis is often plagued by challenges related to selectivity and the formation of unexpected byproducts. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues, characterizing impurities, and optimizing synthetic outcomes. We will delve into the causality behind byproduct formation and offer field-proven solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound can be approached through several modern synthetic methodologies. The choice of route often depends on the available starting materials, scale, and required purity. Key strategies include:
-
Transition-Metal Catalyzed Cross-Coupling: Palladium and copper-based catalytic systems are widely used for the difluoromethylation of aryl halides or their equivalents (e.g., arylboronic acids) with a suitable CF₂H source.[1][2]
-
Photoredox Catalysis: This approach utilizes visible light to generate difluoromethyl radicals from precursors like ethyl difluoroiodoacetate, which then react with aniline derivatives.[1][3] These methods are prized for their mild reaction conditions.
-
Direct C-H Difluoromethylation: Emerging methods aim to directly functionalize the C-H bonds of the aniline ring, offering a more atom-economical route. These reactions often proceed via radical mechanisms.[2]
-
Difluorocarbene Chemistry: Precursors that generate difluorocarbene (:CF₂) can react with the aniline nitrogen (N-difluoromethylation) or other functional groups on a precursor molecule.[1][4]
Q2: What makes the regioselective synthesis of this compound particularly challenging?
A2: The primary challenge lies in controlling the position of difluoromethylation on the aniline ring. The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, many modern difluoromethylation reactions proceed via radical pathways.[1] In radical C-H functionalization, the selectivity can be less predictable and may lead to a mixture of ortho, meta, and para isomers, complicating purification and reducing the yield of the desired para-product.[3] Achieving high para-selectivity often requires carefully chosen directing groups or specialized catalytic systems that can override the inherent reactivity of the aniline core.
Q3: Why is rigorous characterization of byproducts so critical for this compound in pharmaceutical development?
A3: In pharmaceutical development, even minor impurities can have significant biological activity, toxicity, or impact the stability and physical properties of the final active pharmaceutical ingredient (API).[5] Byproducts structurally similar to this compound, such as positional isomers or over-fluorinated analogues like 4-(Trifluoromethyl)aniline, may have different pharmacological profiles or pose genotoxic risks.[6] Regulatory bodies like the FDA and EMA require stringent impurity profiling to ensure the safety and efficacy of the drug product.[7] Therefore, identifying and quantifying every byproduct is a non-negotiable aspect of process development and quality control.[8]
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into their root causes and actionable solutions.
Problem 1: My reaction shows a high level of unreacted starting material and low overall conversion.
-
Possible Cause 1: Reagent/Catalyst Inactivity. Many difluoromethylation reagents are sensitive to moisture and air. Catalysts, particularly palladium or copper complexes, can be deactivated by impurities or improper handling.
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Quality: Use freshly opened bottles of difluoromethylation reagents or purify them according to established procedures.
-
Catalyst Activation/Screening: If using a transition-metal catalyst, consider an activation step if applicable. If conversion remains low, screen a panel of different ligands or catalysts to find a more robust system for your specific substrate.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The energy barrier for the desired reaction may not be overcome. In photoredox catalysis, insufficient light penetration or an incorrect wavelength can stall the reaction.
-
Solution:
-
Temperature Optimization: Incrementally increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus byproduct generation.
-
Photocatalysis Setup: Ensure the reaction vessel is positioned for optimal light exposure. Verify that the lamp's emission spectrum overlaps with the photocatalyst's absorption spectrum.[3][9] For concentrated solutions, consider dilution to improve light penetration.
-
Problem 2: I've identified 4-(Trifluoromethyl)aniline and other over-fluorinated species in my crude product.
-
Possible Cause: Excessive Fluorinating Potential. The reaction conditions are too harsh, or the difluoromethylating agent itself can act as a precursor to further fluorination. This can sometimes occur in reactions that generate highly reactive intermediates.
-
Solution:
-
Reduce Reagent Stoichiometry: Carefully titrate the amount of the difluoromethylating agent. Use a slight excess (e.g., 1.1-1.3 equivalents) rather than a large one.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the over-fluorination side reaction relative to the desired difluoromethylation.
-
Choose a Milder Reagent: Investigate alternative difluoromethylation reagents known to have lower potential for over-fluorination. For example, some reagents are specifically designed to deliver only the "CF₂H" group.
-
Problem 3: My mass spectrometry data shows the presence of 4-(Fluoromethyl)aniline.
-
Possible Cause: Incomplete Fluorination. This byproduct arises from insufficient reaction time or a limiting amount of the active fluorinating species. It can also result from premature quenching of the reaction.
-
Solution:
-
Extend Reaction Time: Monitor the reaction progress over a longer period. The conversion of the monofluoromethyl intermediate to the desired difluoromethyl product may be slow.
-
Increase Reagent Equivalents: If extending the time does not drive the reaction to completion, a modest increase in the difluoromethylating reagent may be necessary.
-
Control Quenching: Ensure the reaction is truly complete before adding a quenching agent.
-
Problem 4: I'm observing a mixture of regioisomers (ortho-, meta-, and para-products).
-
Possible Cause: Poor Regioselectivity. As discussed in the FAQs, this is common in radical-based C-H functionalization of aniline. The reaction is likely not proceeding through a well-controlled, site-selective mechanism.
-
Solution:
-
Employ a Directing Group: Consider temporarily installing a directing group on the aniline nitrogen (e.g., a picolinamide) that can chelate to a metal catalyst and direct the functionalization specifically to the para position.
-
Change the Catalytic System: Explore different transition-metal catalysts and ligands. Some catalytic systems are designed to exhibit high regioselectivity based on steric or electronic factors.
-
Switch Synthetic Strategy: If direct C-H functionalization fails, revert to a cross-coupling strategy starting with a pre-functionalized precursor, such as 4-bromoaniline, which guarantees para-selectivity.
-
Problem 5: I've detected a significant amount of a bis(difluoroalkylated) byproduct.
-
Possible Cause: Over-reaction on an Activated Substrate. Aniline, particularly with additional electron-donating groups, can be highly reactive. After the first difluoromethylation, the product may still be reactive enough to undergo a second functionalization, especially if a large excess of the reagent is used.[9]
-
Solution:
-
Strict Stoichiometric Control: Use the difluoromethylating agent as the limiting reagent (e.g., 0.8-0.9 equivalents relative to the aniline) to favor mono-substitution. This will leave some unreacted starting material but can significantly suppress the formation of the bis-adduct.
-
Amine Protection: Protect the aniline's amino group as an amide or carbamate. This reduces the activating effect of the nitrogen lone pair on the aromatic ring, disfavoring a second substitution. The protecting group can be removed in a subsequent step.
-
Data Summary: Common Byproducts and Their Identification
The following table summarizes potential impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Molecular Formula | Expected [M+H]⁺ (m/z) | Potential Origin / Cause |
| 4-(Fluoromethyl)aniline | C₇H₈FN | 126.0663 | Incomplete fluorination |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 162.0474 | Over-fluorination byproduct |
| Starting Material Precursor | |||
| (e.g., 4-Aminobenzaldehyde) | C₇H₇NO | 122.0599 | Incomplete initial reaction |
| Positional Isomer | |||
| (e.g., 2-(Difluoromethyl)aniline) | C₇H₇F₂N | 144.0568 | Lack of regioselectivity |
| Bis-difluoroalkylated Aniline | C₉H₈F₄N (example) | Varies | Over-reaction on activated ring |
Table based on data from BenchChem.[1]
Visualizations & Workflows
Diagram 1: Synthetic Pathways and Byproduct Formation
Caption: Key pathways in this compound synthesis.
Diagram 2: Troubleshooting Workflow for an Unknown Impurity
Caption: Systematic workflow for identifying unknown byproducts.
Experimental Protocols
Protocol 1: General LC-MS Method for Impurity Profiling
This protocol provides a robust starting point for separating this compound from its common process-related impurities. Method optimization is essential for specific impurity profiles.[10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector coupled to a Mass Spectrometer (MS).[8]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization Positive Mode (ESI+).
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture. Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% B to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 10% B
-
18.5-22 min: Equilibrate at 10% B
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Examine the mass spectrum for each peak to determine its [M+H]⁺ ion.
-
Compare the observed masses to the theoretical masses of suspected byproducts (see table above).
-
Protocol 2: NMR Analysis for Structural Elucidation
This protocol is for confirming the structure of an isolated impurity, particularly for distinguishing between positional isomers.[11][12]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Isolate 1-5 mg of the impurity using preparative HPLC or LC-SPE. Ensure the sample is free of solvent. Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and environment of protons. The coupling patterns of the aromatic protons are crucial for determining the substitution pattern (ortho, meta, para).
-
¹⁹F NMR: This is essential. It will confirm the presence of the CF₂H group (typically a triplet due to coupling with the proton) and distinguish it from CF₃ (a singlet) or CH₂F (a triplet) groups.
-
¹³C NMR (with DEPT): Determines the number of different carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively establish the connectivity of the molecule.
-
COSY (¹H-¹H): Shows which protons are coupled to each other.
-
HSQC (¹H-¹³C): Correlates protons directly to the carbons they are attached to.
-
HMBC (¹H-¹³C): Shows longer-range correlations between protons and carbons (2-3 bonds), which is key to confirming the position of the difluoromethyl group relative to the protons on the aromatic ring.
-
-
By systematically applying these troubleshooting and analytical strategies, researchers can overcome the common hurdles in this compound synthesis, leading to higher yields, improved purity, and a more robust and scalable chemical process.
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 5. ijrti.org [ijrti.org]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions with 4-(Difluoromethyl)aniline
Welcome to the technical support center for 4-(difluoromethyl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions related to achieving high regioselectivity in reactions involving this compound. Our focus is on providing not just solutions, but a deep, mechanistic understanding to empower your experimental design.
Core Principles: Understanding the Reactivity of this compound
To effectively troubleshoot reactions, one must first appreciate the electronic interplay between the two key functional groups on the aromatic ring: the amino (-NH₂) group and the difluoromethyl (-CHF₂) group.
-
The Amino Group (-NH₂): Located at C1, the amino group is a powerful activating group. Through resonance, its lone pair of electrons donates significant electron density to the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions.[1][2] This makes the ring more nucleophilic and highly susceptible to electrophilic aromatic substitution (EAS).
-
The Difluoromethyl Group (-CHF₂): Positioned at C4, the -CHF₂ group exerts a moderate electron-withdrawing effect. This is primarily due to the strong negative inductive effect (-I) of the two highly electronegative fluorine atoms.[3] While less deactivating than a trifluoromethyl (-CF₃) group, the -CHF₂ group reduces the overall electron density of the ring compared to unsubstituted aniline, making reactions slower.[3][4]
The net result is a "push-pull" system. The -NH₂ group's resonance effect is dominant in directing incoming electrophiles, while the -CHF₂ group's inductive effect modulates the ring's overall reactivity. Since the para position is blocked, the primary sites for electrophilic attack are the C2 and C6 positions, which are ortho to the strongly activating amino group.
Caption: Dominant electronic effects in this compound.
Troubleshooting Guide & FAQs
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Question: I am attempting a nitration of this compound with a standard H₂SO₄/HNO₃ mixture, but instead of the expected 2-nitro product, I am observing a significant amount of the 3-nitro isomer. What is causing this unexpected meta-substitution?
Answer: This is a classic issue encountered when performing EAS on anilines under strongly acidic conditions. The root cause is the basicity of the amino group.
-
Causality (The Anilinium Ion): In the presence of strong acids like sulfuric acid, the lone pair of the amino group is protonated, forming a positively charged anilinium ion (-NH₃⁺). This anilinium group is no longer an activating, ortho, para-director. Instead, it becomes a powerful deactivating group and a meta -director due to its strong inductive electron-withdrawing effect.[1][5] The reaction then proceeds on this deactivated ring, directing the incoming electrophile (NO₂⁺) to the position meta to the -NH₃⁺ group (the C3 position).
-
Solution (N-Protection): The most effective strategy to prevent this is to temporarily protect the amino group, thereby reducing its basicity. Converting the aniline to an acetanilide (an amide) is the standard and highly effective approach.[1] The amide is still an ortho, para-director but is significantly less basic and will not be protonated under the reaction conditions. The protecting group can be easily removed by acid or base hydrolysis after the substitution is complete.
Caption: Decision workflow for controlling regioselectivity in EAS.
Issue 2: Competing N-Functionalization vs. Ring C-Functionalization
Question: I am trying to perform a Friedel-Crafts acylation on this compound, but the reaction is failing, and I am recovering starting material or a complex mixture. Why isn't it working?
Answer: This issue stems from two related problems: the nucleophilicity of the amino group and its basicity in the presence of Lewis acids.
-
Causality (Lewis Acid-Base Reaction): Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃). Aniline is a Lewis base and reacts directly with the Lewis acid catalyst.[1] This interaction places a positive charge on or near the nitrogen atom, which strongly deactivates the entire aromatic ring towards the desired electrophilic substitution. Furthermore, the electrophile (an acylium ion) may react at the nitrogen (N-acylation) instead of the carbon of the ring.
-
Solution (N-Protection): As with Issue 1, N-protection is the definitive solution. By converting the amine to an acetanilide, you form a neutral amide that is much less basic. This prevents the deactivating reaction with the Lewis acid catalyst and allows the Friedel-Crafts acylation to proceed as intended, directing the acyl group to the ortho position.
Frequently Asked Questions (FAQs)
Q1: How can I selectively introduce a halogen at the C2 position for use in cross-coupling reactions? A1: The most reliable method is to first protect the amine as an acetanilide (see protocol below). Then, perform the halogenation (e.g., with Br₂ in acetic acid or N-bromosuccinimide). The N-acetyl group will direct the halogen to the ortho position. Subsequent deprotection will yield the desired 2-halo-4-(difluoromethyl)aniline, ready for cross-coupling. Direct halogenation of the unprotected aniline can work but often gives lower yields and risks over-halogenation.[6][7]
Q2: My Buchwald-Hartwig amination using this compound as the nucleophile is sluggish. How can I improve it? A2: The electron-withdrawing -CHF₂ group reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline.[3] To improve reaction rates, consider using a more electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or a bulky alkylphosphine like tBu₃P), a stronger base (e.g., LiHMDS or K₃PO₄), or slightly elevated temperatures. Careful optimization of the ligand, base, and solvent is crucial.[1][8]
Q3: How does the -CHF₂ group's electronic effect compare to a -CF₃ group? A3: Both are electron-withdrawing inductive groups. However, the -CF₃ group is significantly more electron-withdrawing and deactivating than the -CHF₂ group.[3] This makes this compound more reactive in EAS than its trifluoromethyl counterpart, 4-(trifluoromethyl)aniline.[4][9] The -CHF₂ group offers a unique balance, providing the metabolic stability often associated with fluorinated groups without as severe a penalty to reactivity.[10]
Summary of Reaction Conditions for Regiocontrol
| Reaction Type | Reagents | Conditions | Primary Product(s) | Key Considerations & Troubleshooting |
| Nitration | HNO₃ / H₂SO₄ | 0 °C to RT | 3-Nitro- (Major) & 2-Nitro- (Minor) | Problem: Amine protonation. Solution: Protect as acetanilide before nitration. |
| Bromination | Br₂ / Acetic Acid | Room Temp | 2-Bromo- & 2,6-Dibromo- | Problem: Over-bromination. Solution: Use 1 eq. of Br₂ at low temp; N-protection provides better control. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Varies | No reaction or N-acylation | Problem: Lewis acid complexation with amine. Solution: Must protect as acetanilide. |
| Protected Bromination | Br₂ / Acetic Acid | Room Temp | N-(2-bromo-4-(difluoromethyl)phenyl)acetamide | Excellent Regiocontrol. The bulky protecting group favors mono-substitution at the less-hindered ortho position. |
Key Experimental Protocols
Protocol 1: N-Acetylation of this compound
This procedure converts the highly reactive primary amine into a less basic, more sterically hindered acetamide, enabling clean ortho-substitution.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1 M HCl, then saturated NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid, N-(4-(difluoromethyl)phenyl)acetamide, is often pure enough for the next step or can be recrystallized from ethanol/water.
Protocol 2: Regioselective ortho-Bromination
-
Setup: Dissolve the N-(4-(difluoromethyl)phenyl)acetamide (1.0 eq.) from Protocol 1 in glacial acetic acid (~0.3 M) in a flask protected from light.
-
Bromine Addition: Add a solution of bromine (1.05 eq.) in acetic acid dropwise at room temperature.
-
Reaction: Stir for 2-4 hours at room temperature. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into a stirred solution of aqueous sodium bisulfite to quench excess bromine.
-
Isolation: The product will often precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from ethanol to yield pure N-(2-bromo-4-(difluoromethyl)phenyl)acetamide.
Protocol 3: Amide Deprotection (Hydrolysis)
-
Setup: Suspend the N-(2-bromo-4-(difluoromethyl)phenyl)acetamide (1.0 eq.) in a mixture of ethanol and 6 M aqueous HCl (e.g., a 2:1 v/v mixture).
-
Hydrolysis: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize by adding solid NaHCO₃ or aqueous NaOH until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2-bromo-4-(difluoromethyl)aniline can be purified by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Aniline Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Fluorine's Position
In the landscape of medicinal chemistry, the strategic placement of a fluorine atom can dramatically alter the biological profile of a molecule.[1][2] Fluorine's high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond can profoundly influence a compound's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1][3] This guide focuses on a fundamental scaffold, aniline, and its monofluoro positional isomers: 2-fluoroaniline (ortho), 3-fluoroaniline (meta), and 4-fluoroaniline (para).
While structurally similar, these isomers exhibit surprisingly diverse biological activities. Understanding these differences is not merely an academic exercise; it is crucial for rational drug design, enabling scientists to fine-tune activity, enhance metabolic stability, and mitigate toxicity.[4] This document provides a comparative analysis of these isomers, supported by experimental data and protocols, to illuminate the critical role that positional isomerism plays in determining biological outcomes.
Physicochemical Properties: The Foundation of Biological Activity
The biological behavior of the fluoroaniline isomers is deeply rooted in their fundamental physicochemical properties. The position of the electron-withdrawing fluorine atom alters the electron density across the aromatic ring and on the amino group, directly impacting the molecule's acidity/basicity and how it partitions between aqueous and lipid environments.[1][5]
| Property | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) | Aniline (Unsubstituted) |
| pKa (conjugate acid) | 3.20[1][6] | 3.50[1] | 4.65[1][7] | 4.61[1] |
| logP (Lipophilicity) | 1.15[1] | 1.15[1] | 1.15[1][7] | 0.90[1] |
Analysis:
-
Basicity (pKa): The pKa values reveal the significant inductive effect (-I) of fluorine. The ortho and meta isomers are substantially weaker bases than aniline, as the fluorine atom effectively pulls electron density away from the nitrogen, making its lone pair less available to accept a proton.[8] Interestingly, the para isomer's pKa is very close to that of aniline itself, suggesting a balancing act between the electron-withdrawing inductive effect and the electron-donating resonance effect (+R) of the amino group.
-
Lipophilicity (logP): All three fluorinated isomers exhibit slightly higher lipophilicity compared to aniline, a common feature of fluorination that can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.
Comparative Biological Activities
The subtle shifts in electronic and steric properties among the isomers translate into significant differences in their metabolism, toxicity, and overall biological impact.
Metabolism and Bioactivation
A critical point of differentiation is how these isomers are processed by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[3] The C-F bond is much stronger than a C-H bond, making it resistant to the oxidative metabolism that is a common fate for many drug molecules.[1][3]
-
4-Fluoroaniline (para): The metabolism of 4-fluoroaniline (4-FA) has been studied in rats. It undergoes both ortho-hydroxylation (addition of an -OH group next to the -NH2 group) and para-hydroxylation.[9] The para-hydroxylation pathway leads to defluorination and the formation of reactive quinoneimine intermediates.[9][10][11] These reactive species are a key source of toxicity, as they can bind to cellular macromolecules.[10] The major metabolite from ortho-hydroxylation is 2-amino-5-fluorophenylsulphate.[9]
-
Ortho and Meta Isomers: While less specifically detailed in the provided search results, the general principles of aniline metabolism suggest that the ortho and meta positions are also susceptible to hydroxylation. However, the presence of fluorine at the ortho or para position relative to a newly introduced hydroxyl group can make the resulting fluorohydroxyanilines highly unstable, leading to fluoride ion loss.[10] Fluorine substitution is a common strategy to block metabolically vulnerable sites on a drug molecule, thereby increasing its half-life.[1]
The metabolic bioactivation of fluorinated anilines is a crucial consideration, as it can convert a relatively benign compound into a reactive, toxic species.[10]
Toxicity and Cytotoxicity
Aniline and its derivatives are known for their potential toxicity, including cytotoxicity and genotoxicity.[12][13] The toxicity of fluoroanilines is often linked to their metabolic activation.
-
General Toxicity: All fluoroaniline isomers are considered toxic.[7][14] They can be absorbed through the skin and respiratory tract, causing irritation to the eyes, skin, and mucous membranes.[15][16][17] A primary toxic effect associated with anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen, which can lead to cyanosis (a bluish tint to the skin).[15][16][17]
-
Isomer-Specific Effects: Studies on earthworms have shown that different isomers induce distinct metabolic changes, which can serve as biomarkers of toxicity. For example, 4-fluoroaniline exposure led to a decrease in maltose concentrations, indicating a specific disruption of carbohydrate metabolism.[18] While direct comparative IC50 values for the three isomers were not found in the initial search, the principle that structure dictates activity is well-established for aniline derivatives.[19][20] The formation of reactive quinoneimines from 4-fluoroaniline suggests a potentially higher intrinsic toxicity compared to isomers where this specific metabolic pathway is less favored.[10]
Experimental Protocols
To provide a practical framework for evaluating these differences, two standard experimental protocols are detailed below. These methods are fundamental for assessing the cytotoxicity and metabolic stability of compounds like fluoroaniline isomers.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
This colorimetric assay is a widely used method to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[12][19][21]
Causality: The principle lies in the ability of viable, metabolically active cells to reduce a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells, allowing for the calculation of an IC50 value (the concentration of a compound that inhibits cell growth by 50%).[19]
Step-by-Step Methodology:
-
Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity studies) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach to the well bottom.
-
Compound Preparation: Prepare stock solutions of the ortho-, meta-, and para-fluoroaniline isomers in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final test concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated only with culture medium.
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions. This ensures the solvent itself is not toxic.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin) to validate the assay's responsiveness.
-
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.[21]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value for each isomer.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This in vitro assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[1]
Causality: A compound that is rapidly metabolized will have a short half-life (t½) and high intrinsic clearance (Clint). This assay helps predict how quickly a drug will be cleared in the body, a key pharmacokinetic parameter. Fluorine substitution is often used to block metabolic sites and improve stability.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation Mixture: Prepare a mixture containing human liver microsomes (HLM, e.g., at 0.5 mg/mL), and a buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH-Regenerating System: Prepare a solution containing co-factors essential for CYP enzyme activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test Compound: Prepare a stock solution of each fluoroaniline isomer (e.g., 1 mM in DMSO) and dilute it in the buffer.
-
-
Pre-incubation: Add the test compound to the HLM incubation mixture to a final concentration of ~1 µM. Pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the mixture.[1]
-
Time Point Sampling: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold "stop solution," typically acetonitrile containing an internal standard for analytical quantification. The acetonitrile also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
A longer half-life indicates greater metabolic stability.
-
Visualizing Workflows and Mechanisms
Diagrams can clarify complex experimental processes and biological pathways.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Bioactivation pathway of 4-fluoroaniline.
Conclusion and Implications for Drug Development
The comparison of ortho-, meta-, and para-fluoroaniline isomers serves as a powerful illustration of a core principle in medicinal chemistry: small structural changes can lead to large biological consequences.
-
Positional Fluorination is a Key Tool: The choice of where to place a fluorine atom can be used to block metabolic hydroxylation, thereby increasing a drug's half-life and bioavailability, as suggested by the high stability of the C-F bond.[1][3]
-
Toxicity is Isomer-Dependent: The toxicity profile can be significantly altered. The metabolic activation of 4-fluoroaniline to a reactive quinoneimine highlights how a specific isomer can introduce a liability that may be absent in others.[10]
-
Physicochemical Properties Drive Function: The predictable influence of fluorine's position on pKa and lipophilicity allows researchers to rationally modulate these properties to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target binding affinity.[1]
For drug development professionals, this guide underscores the necessity of synthesizing and evaluating all accessible positional isomers early in the discovery process. A seemingly minor shift of a fluorine atom from the para to the meta position could be the key to unlocking a safer, more effective, and more stable therapeutic agent. Relying on data from a single isomer may lead to missed opportunities or the advancement of a suboptimal candidate. Therefore, a comprehensive, isomer-aware approach is essential for harnessing the full potential of fluorine in modern drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-フルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. aarti-industries.com [aarti-industries.com]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Electronic Structure of 4-(Difluoromethyl)aniline: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis of the electronic structure of 4-(difluoromethyl)aniline, a versatile building block, against its parent compound, aniline, and the commonly used analog, 4-(trifluoromethyl)aniline. By leveraging Density Functional Theory (DFT) studies, we will elucidate the nuanced electronic effects of the difluoromethyl group and provide a robust computational framework for researchers to predict and understand the behavior of similar molecules.
Introduction: The Significance of the Difluoromethyl Group
The difluoromethyl (-CHF₂) group is a fascinating substituent in drug design, often considered a bioisostere for hydroxyl, thiol, or even amine functionalities.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ group possesses a hydrogen atom capable of acting as a hydrogen bond donor, adding a layer of complexity and potential for specific molecular interactions.[1] Understanding how the -CHF₂ group modulates the electronic landscape of an aromatic amine like aniline is crucial for predicting its reactivity in synthesis and its interactions with biological targets.
This guide will compare the electronic properties of aniline, this compound, and 4-(trifluoromethyl)aniline through the lens of DFT calculations. We will explore key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moments to provide a comprehensive picture of the electronic impact of these substituents.
Comparative Analysis of Electronic Properties
The electronic nature of the substituent at the para position of the aniline ring dramatically influences the electron density distribution and, consequently, the molecule's chemical behavior. DFT calculations provide a quantitative means to dissect these influences.
Frontier Molecular Orbitals (HOMO & LUMO) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[2][3]
The electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted aniline.[3] The strong inductive effect of the fluorine atoms pulls electron density from the aromatic ring.[1][4] The trifluoromethyl group, being more electron-withdrawing than the difluoromethyl group, is anticipated to cause a more significant lowering of these orbital energies.
Table 1: Comparison of Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.21 | -0.15 | 5.06 | 1.53 |
| This compound | (To be calculated) | (To be calculated) | (To be calculated) | (To be calculated) |
| 4-(Trifluoromethyl)aniline | (To be calculated) | (To be calculated) | (To be calculated) | (To be calculated) |
| Note: The values for aniline are representative from computational studies.[5] The values for this compound and 4-(trifluoromethyl)aniline will be populated based on the DFT protocol outlined in this guide. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For aniline, the region around the amino group will exhibit a negative potential due to the lone pair of electrons on the nitrogen atom. The introduction of the electron-withdrawing -CHF₂ and -CF₃ groups is expected to decrease the negative potential around the amino group and increase the positive potential on the aromatic ring, particularly on the hydrogen atoms of the substituent.
Dipole Moment
Experimental and Computational Protocols
To ensure the scientific integrity of this comparative guide, we will adhere to a well-established DFT protocol that has been shown to provide accurate predictions for similar aromatic compounds.
Computational Protocol: Density Functional Theory (DFT)
A robust and widely accepted method for investigating the electronic properties of organic molecules is Density Functional Theory (DFT).[6]
Workflow for Computational Analysis:
Caption: A generalized workflow for the computational study of substituted anilines using DFT.
Detailed Computational Protocol:
-
Molecular Structure Generation: The 3D structures of aniline, this compound, and 4-(trifluoromethyl)aniline are generated using molecular modeling software.
-
Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This is performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for its accuracy in describing organic molecules.[7][8]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometries, the following electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are determined.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface.
-
Dipole Moment: The total dipole moment of each molecule is calculated.
-
Supporting Experimental Data
While this guide focuses on a DFT-based comparison, it is crucial to ground our theoretical findings with available experimental data.
Table 2: Physicochemical and Electronic Properties of Aniline and its Analogs
| Property | Aniline | This compound | 4-(Trifluoromethyl)aniline | Source |
| Molecular Formula | C₆H₇N | C₇H₇F₂N | C₇H₆F₃N | PubChem |
| Molecular Weight | 93.13 g/mol | 143.13 g/mol [9] | 161.12 g/mol [10] | PubChem |
| Hammett Constant (σp) | 0 | +0.35[5] | +0.54[11] | Literature |
| Experimental Dipole Moment (Debye) | 1.3 D | Not available | 4.3 D | Literature |
| Experimental Ionization Potential (eV) | 7.70 eV | Not available | Not available | Literature |
The Hammett constant (σp) provides an experimental measure of the electronic effect of a substituent. The positive values for both -CHF₂ and -CF₃ confirm their electron-withdrawing nature, with the -CF₃ group having a stronger effect.[5][11]
In-Depth Discussion and Field-Proven Insights
The data generated from the DFT calculations, when contextualized with the available experimental values, will provide a clear and authoritative comparison of the electronic structures of these three molecules. We anticipate that the DFT calculations will show a clear trend in the HOMO and LUMO energies, with aniline having the highest energies, followed by this compound, and then 4-(trifluoromethyl)aniline with the lowest energies. This trend directly correlates with the increasing electron-withdrawing strength of the substituents, as indicated by their Hammett constants.
The calculated dipole moment for this compound will be a key predictive outcome of this study. Based on the electronegativity of the -CHF₂ group, we expect the calculated dipole moment to be intermediate between that of aniline and 4-(trifluoromethyl)aniline.
The MEP maps will visually confirm the electron-withdrawing effects. We expect to see a progressive decrease in the negative potential around the nitrogen atom and an increase in the positive potential on the aromatic ring as we move from aniline to this compound and then to 4-(trifluoromethyl)aniline. This has significant implications for the reactivity of these molecules in, for example, electrophilic aromatic substitution reactions.
Conclusion
This comparative guide provides a comprehensive framework for understanding the electronic structure of this compound using DFT calculations. By comparing it with aniline and 4-(trifluoromethyl)aniline, we can dissect the specific electronic contributions of the difluoromethyl group. The detailed computational protocol provided herein serves as a self-validating system for researchers to replicate and extend these findings to other substituted anilines. The insights gained from such studies are invaluable for the rational design of new drug candidates and functional materials with tailored electronic properties.
References
- 1. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. tsijournals.com [tsijournals.com]
- 9. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Analysis of 4-(Difluoromethyl)aniline Reaction Mechanisms
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethyl (CHF₂) group has garnered significant attention. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups. 4-(Difluoromethyl)aniline, in particular, has emerged as a valuable building block for the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the moderate electron-withdrawing nature of the CHF₂ group, present both opportunities and challenges in synthetic chemistry. This guide provides a comparative analysis of the primary reaction mechanisms for the functionalization of this compound, supported by experimental data and computational insights to aid researchers in making informed decisions for their synthetic strategies.
Comparative Analysis of Key C-N Bond Formation Reactions
The amino group of this compound is a key handle for derivatization, most commonly through the formation of a new carbon-nitrogen (C-N) bond. Here, we compare three cornerstone reactions for this transformation: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and the Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical method for the formation of C-N bonds. Traditionally, it requires a highly electron-deficient aromatic ring to facilitate the attack of a nucleophile. While the difluoromethyl group is electron-withdrawing, it is often not sufficient on its own to activate the ring for SNAr with a broad range of nucleophiles under mild conditions.
Mechanistic Considerations: The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. However, recent computational and experimental studies have provided evidence that many SNAr reactions, particularly with less activated systems, may proceed through a concerted mechanism.[1][2] For this compound, the reaction is most feasible when the aniline itself acts as the nucleophile attacking a highly activated aryl halide.
Experimental Protocol: SNAr of this compound with an Activated Aryl Halide
-
To a solution of this compound (1.0 equiv) and an activated aryl halide (e.g., 2,4-dinitrofluorobenzene) (1.1 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is often the method of choice for a wide range of substrates.[1][3]
Mechanistic Causality: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl aniline and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, as it influences the rates of both the oxidative addition and reductive elimination steps. For electron-deficient anilines like this compound, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often employed to promote the reductive elimination step.[4]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond formation reaction that is often considered a complementary method to the palladium-catalyzed approaches.[5]
Underlying Principles: Traditionally, the Ullmann reaction requires harsh conditions, including high temperatures (often >180 °C) and stoichiometric amounts of copper.[6] However, modern protocols have been developed that utilize copper(I) salts as catalysts in the presence of ligands (e.g., diamines or amino acids like L-proline), allowing the reaction to proceed under milder conditions.[7] The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes reaction with the aryl halide.[8] For electron-deficient anilines, the Ullmann reaction can be quite effective.
Experimental Protocol: Ullmann Condensation of an Aryl Iodide with this compound
-
Charge a sealable reaction vessel with a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add the aryl iodide (1.0 equiv), this compound (1.5-2.0 equiv), and a high-boiling polar solvent (e.g., DMSO or N-methyl-2-pyrrolidone (NMP)).
-
Seal the vessel and heat the mixture to 100-140 °C.
-
Monitor the reaction progress. After completion, cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Performance Comparison: Experimental Data
The following table summarizes typical experimental outcomes for the synthesis of a generic N-aryl-4-(difluoromethyl)aniline derivative using the three discussed methods. It is important to note that yields are highly substrate and condition dependent.
| Reaction Method | Catalyst/Reagent | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| SNAr | - | - | K₂CO₃ | DMF | 100 | 12-24 | 40-70* | [9] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8-16 | 75-95 | [10] |
| Ullmann Condensation | CuI | L-Proline | K₂CO₃ | DMSO | 120 | 18-36 | 60-85 | [7] |
*Yields for SNAr are highly dependent on the activation of the aryl halide partner.
Computational Analysis of Reaction Mechanisms
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies.[11][12]
Insights into the Buchwald-Hartwig Amination
For the Buchwald-Hartwig reaction, DFT studies on related electron-deficient systems suggest that the electron-withdrawing nature of the difluoromethyl group on the aniline nitrogen can increase the energy barrier for the reductive elimination step. This is because a more electron-deficient amido ligand forms a stronger bond with the palladium center, making the final C-N bond-forming step more difficult. The role of bulky, electron-rich ligands like XPhos is to destabilize the palladium-amido intermediate, thereby lowering the activation energy for reductive elimination and accelerating the overall catalytic cycle.
Understanding the Ullmann Condensation
Computational studies of the Ullmann condensation have helped to rationalize the role of the ligand and the base in the catalytic cycle.[8] The ligand facilitates the solubility and reactivity of the copper catalyst, while the base is crucial for the deprotonation of the aniline to form the key copper(I)-amido intermediate. The calculations can also model the oxidative addition of the aryl halide to the copper center and the subsequent reductive elimination, providing a detailed energy profile of the reaction.
Visualizing the Reaction Pathways
Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation Workflow
Caption: Experimental workflow for the Ullmann condensation.
Conclusion and Future Outlook
The choice of reaction mechanism for the functionalization of this compound is a critical decision in the design of synthetic routes. The Buchwald-Hartwig amination generally offers the broadest substrate scope and highest yields under relatively mild conditions, making it a first-line choice for many applications. The Ullmann condensation provides a valuable, often more economical, alternative, particularly for large-scale syntheses where palladium costs can be prohibitive. Nucleophilic aromatic substitution remains a viable option when a highly activated coupling partner is employed.
Computational analysis provides an invaluable framework for understanding the underlying factors that govern the efficiency of these transformations. As computational methods become more powerful and accessible, their predictive capabilities will further guide the rational design of catalysts and reaction conditions, paving the way for the development of even more efficient and selective methods for the synthesis of complex molecules derived from this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Difluoromethyl vs. Trifluoromethyl Anilines in Drug Discovery
Introduction: The Strategic Role of Fluorine in Aniline Scaffolds
The integration of fluorinated functional groups into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical and pharmacokinetic profiles.[1][2] Anilines, as prevalent scaffolds in numerous therapeutic agents, are frequently targeted for fluorination to enhance metabolic stability, modulate basicity (pKa), and optimize lipophilicity (logP).[3] Among the arsenal of fluorine-containing moieties, the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups are two of the most powerful tools for lead optimization.
This guide provides an in-depth comparative analysis of the stability profiles of difluoromethyl- and trifluoromethyl-substituted anilines. We will dissect the nuances of their chemical and metabolic stability, grounded in fundamental physicochemical properties and supported by experimental data and protocols, to empower researchers in making informed decisions for rational drug design.
The Physicochemical Foundation: More Than Just Fluorine Count
The stability of a molecule is intrinsically linked to its electronic and steric properties. The choice between a -CHF2 and a -CF3 group introduces subtle yet critical differences that cascade into divergent chemical and biological behaviors.
Electronic Effects and Basicity (pKa)
Both the -CHF2 and -CF3 groups are strongly electron-withdrawing due to the high electronegativity of fluorine, which significantly reduces the basicity of the aniline nitrogen compared to the parent molecule.[1] This is a result of the inductive effect (-I effect) pulling electron density away from the aromatic ring and the nitrogen lone pair, making it less available to accept a proton.
-
Trifluoromethyl (-CF3): As one of the most powerful electron-withdrawing groups in organic chemistry, the -CF3 substituent profoundly decreases the pKa of the aniline.[4]
-
Difluoromethyl (-CHF2): The -CHF2 group is also strongly electron-withdrawing, but its effect is attenuated compared to the -CF3 group due to the presence of a less electronegative hydrogen atom. Consequently, a difluoromethyl aniline is generally more basic than its trifluoromethyl counterpart.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: Inductive effects of -CF3 and -CHF2 groups on aniline basicity.
Lipophilicity (logP) and Hydrogen Bonding
Lipophilicity is a critical parameter for membrane permeability and overall ADME properties.
-
Trifluoromethyl (-CF3): This group is known to significantly increase lipophilicity, which can enhance membrane transport but may also lead to off-target effects or poor solubility if not balanced.[2][5]
-
Difluoromethyl (-CHF2): The -CHF2 group is less lipophilic than the -CF3 group.[6][7] This offers a distinct advantage in drug design, providing a tool to moderate lipophilicity while still benefiting from fluorination. Furthermore, the hydrogen atom in the -CHF2 group can act as a weak hydrogen bond donor , a unique feature that allows for additional interactions within a protein binding pocket that are impossible for the -CF3 group.[6][8][9]
Table 1: Comparative Physicochemical Properties of Substituted Anilines
| Property | Aniline | 4-(Difluoromethyl)aniline | 4-(Trifluoromethyl)aniline | Rationale |
|---|---|---|---|---|
| pKa | 4.61[1] | ~3.8 (Estimated) | 3.84 (Predicted)[1] | Electron-withdrawing strength: CF3 > CHF2 > H. |
| logP | 0.90[1] | ~1.8 (Estimated) | 2.40 (Predicted)[1] | Lipophilicity increases with fluorine content. |
| H-Bond Donor? | Yes (NH₂) | Yes (NH₂ & C-H)[6] | Yes (NH₂) | The C-H in CHF₂ can participate in weak H-bonds. |
Head-to-Head Stability Analysis
The ultimate test for these functional groups in drug development is their resilience to chemical and biological degradation.
Chemical and Thermal Stability
Both difluoromethyl and trifluoromethyl groups impart exceptional chemical and thermal stability to the aniline scaffold.[10] This robustness stems from the immense strength of the carbon-fluorine bond, which has a bond dissociation energy (BDE) of up to 130 kcal/mol (~544 kJ/mol), making it one of the strongest single bonds in organic chemistry.[11] This inherent strength makes the fluoroalkyl groups themselves highly resistant to cleavage under a wide range of synthetic and physiological conditions.[12]
While the aniline nitrogen itself can be susceptible to oxidation, the deactivating electronic nature of both -CHF2 and -CF3 groups reduces the electron density of the aromatic system, thereby increasing its resistance to oxidative degradation compared to unsubstituted anilines.[13]
Metabolic Stability: The Critical Battleground
A primary goal of incorporating fluoroalkyl groups is to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][14][15]
-
Trifluoromethyl Aniline: The -CF3 group is a premier metabolic blocker. Lacking any C-H bonds, it is exceptionally resistant to oxidative metabolism.[2] When placed at a known metabolic hotspot (e.g., replacing a labile methyl group), it can effectively shut down that degradation pathway, significantly increasing the drug's half-life.[15]
-
Difluoromethyl Aniline: The -CHF2 group also provides a substantial shield against metabolism. The C-F bonds are metabolically robust. However, the group's single C-H bond represents a potential point of metabolic attack. While oxidation at this position is significantly more difficult than for a methyl group, it can occur. This metabolic pathway proceeds via hydroxylation at the difluoromethyl carbon, leading to an unstable intermediate that can subsequently decompose. This represents the key stability difference and a potential liability compared to the trifluoromethyl group.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: Comparative metabolic pathways of -CF3 vs. -CHF2 anilines.
Table 2: Illustrative Comparison of In Vitro Metabolic Half-Life This table provides a representative comparison based on general principles and observed trends in medicinal chemistry.[1] Actual values are highly dependent on the overall molecular scaffold.
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) | Rationale for Stability Difference |
| Parent Aniline | 15 | Susceptible to ring hydroxylation and N-oxidation. |
| Difluoromethyl-Aniline | 65 | C-F bonds are stable, but the C-H bond is a potential, albeit slow, site of metabolic attack. |
| Trifluoromethyl-Aniline | >120 | Lacks a C-H bond on the fluoroalkyl group, rendering it exceptionally resistant to oxidative metabolism at that site. |
Experimental Protocols for Stability Assessment
To provide actionable guidance, we present standardized protocols for evaluating the key stability parameters discussed.
Protocol 1: Determination of pKa via Potentiometric Titration
This method establishes the basicity of the aniline nitrogen, a key predictor of its ionization state at physiological pH.
Methodology:
-
Preparation of Solutions: Prepare a 0.01 M solution of the test aniline (e.g., 4-trifluoromethylaniline) in a 50:50 water-methanol mixture. Prepare standardized 0.1 M HCl and 0.1 M NaOH aqueous solutions.
-
Instrument Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Place 20 mL of the aniline solution into a beaker with a magnetic stirrer. Slowly titrate with the standardized 0.1 M HCl, recording the pH after each 0.1 mL increment.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point, where half of the aniline has been protonated.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is the industry standard for predicting in vivo metabolic clearance.[15]
Methodology:
-
Objective: To measure the rate of disappearance of the test compound when incubated with HLM, which are rich in CYP enzymes.[15]
-
Preparation of Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing:
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
NADPH-regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
-
Compound Addition: Add the test aniline (from a DMSO stock) to the mixture for a final concentration of 1 µM.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line represents the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k .[1][15]
dot graph TD { graph [splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: Workflow for the in vitro metabolic stability assay.
The Scientist's-Eye View: A Strategic Conclusion
The choice between a difluoromethyl and a trifluoromethyl aniline is not a simple matter of stability, but a strategic decision based on a multi-parameter optimization.
-
The Trifluoromethyl (-CF3) group should be considered the "sledgehammer" for metabolic blocking. It offers maximal, unparalleled metabolic stability at the site of attachment. The trade-off is a significant increase in lipophilicity and the absence of any hydrogen-bond donating capability. It is the ideal choice when the primary objective is to completely eliminate a known, rapid metabolic pathway.
-
The Difluoromethyl (-CHF2) group is the "scalpel" —a more nuanced and versatile tool. It provides a substantial boost in metabolic stability over non-fluorinated analogues while offering a more moderate lipophilicity penalty compared to -CF3.[7] Its unique ability to act as a hydrogen bond donor provides an additional handle for optimizing protein-ligand interactions.[6] The -CHF2 group is the superior choice when the goal is to fine-tune ADME properties, improve stability, and potentially introduce new binding interactions, all while accepting the possibility of slow residual metabolism at the C-H position.
Ultimately, the decision rests on a thorough analysis of the project's specific structure-activity and structure-property relationships. By understanding the fundamental differences in stability and physicochemical properties, researchers can deploy these powerful fluoroalkyl groups with precision to design safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 12. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Referencing NMR Data for 4-(Difluoromethyl)aniline
Introduction: The Analytical Nuance of the Difluoromethyl Group
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating molecular properties. Among these, the difluoromethyl (–CHF₂) group is of particular interest, often serving as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability. 4-(Difluoromethyl)aniline is a key building block in this domain. Accurate and unambiguous structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.
This guide provides an in-depth, comparative analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. While publicly available, fully assigned experimental spectra for this specific molecule are scarce, we can, with high confidence, predict and interpret its spectral characteristics by cross-referencing data from structurally analogous compounds, such as 4-(trifluoromethyl)aniline, and by applying fundamental principles of NMR spectroscopy. This document is designed for researchers and professionals who require a robust understanding of how to acquire, interpret, and validate the NMR data for this important fluorinated compound.
Comparative NMR Data Analysis: Deciphering the Spectra
The key to understanding the NMR spectrum of this compound lies in recognizing the influence of the –CHF₂ group on the aniline scaffold and the characteristic spin-spin couplings involving the fluorine nuclei.
¹H NMR Spectroscopy: The Telltale Triplet
The proton NMR spectrum is expected to be highly informative. The most characteristic signal is the proton of the difluoromethyl group, which is split into a triplet by the two adjacent fluorine atoms.
-
Aromatic Region: The protons on the benzene ring will appear as two distinct signals, typical of a 1,4-disubstituted pattern. The electron-withdrawing nature of the –CHF₂ group will deshield the ortho protons (H-3, H-5), shifting them downfield relative to the protons ortho to the electron-donating amino group (H-2, H-6).
-
Difluoromethyl Proton (–CHF₂): This proton will exhibit a characteristic triplet multiplicity due to coupling with the two equivalent fluorine nuclei (²JH-F). The coupling constant is expected to be large, in the range of 50-60 Hz.
-
Amine Protons (–NH₂): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound vs. Experimental Data for 4-(Trifluoromethyl)aniline
| Assignment | This compound (Predicted) | 4-(Trifluoromethyl)aniline (Experimental)[1] | Rationale for Prediction |
| Aromatic Protons (ortho to –CFₓ) | δ ~7.3-7.5 ppm (d) | δ ~7.45 ppm (d, J ≈ 8.4 Hz) | The –CHF₂ group is slightly less electron-withdrawing than –CF₃, leading to a minor upfield shift. |
| Aromatic Protons (ortho to –NH₂) | δ ~6.6-6.8 ppm (d) | δ ~6.65 ppm (d, J ≈ 8.4 Hz) | The influence of the distal fluorinated group on these protons is less pronounced. |
| Amine Protons (–NH₂) | δ ~3.8-4.2 ppm (br s) | δ ~3.80 ppm (br s) | Highly solvent and concentration-dependent; expected to be similar. |
| Fluoroalkyl Proton(s) | δ ~6.5-6.8 ppm (t, ²JH-F ≈ 56 Hz) | N/A | This is the key distinguishing feature: a triplet with a large coupling constant. |
¹³C NMR Spectroscopy: Coupling Through Carbon
In the ¹³C NMR spectrum, the carbon of the difluoromethyl group provides a definitive signature, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ) and Multiplicity | Rationale |
| C-4 (ipso to –CHF₂) | ~128-132 ppm (t, ²JC-F ≈ 20-25 Hz) | This carbon experiences two-bond coupling to the fluorine atoms. |
| C-1 (ipso to –NH₂) | ~148-152 ppm | The amino group strongly deshields the attached carbon. |
| C-3, C-5 | ~126-128 ppm (d, ³JC-F ≈ 5-7 Hz) | Three-bond coupling to the fluorine atoms results in a doublet. |
| C-2, C-6 | ~114-116 ppm | Typical chemical shift for aromatic carbons ortho to an amino group. |
| –CHF₂ | ~113-117 ppm (t, ¹JC-F ≈ 235-245 Hz) | The large one-bond C-F coupling constant is characteristic. |
¹⁹F NMR Spectroscopy: The Proton-Coupled Doublet
¹⁹F NMR is arguably the most sensitive method for confirming the presence and integrity of the difluoromethyl group. With proton coupling, the spectrum is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms being split by the single geminal proton.
-
Chemical Shift: The chemical shift of difluoromethyl groups attached to an aromatic ring typically falls in the range of -100 to -120 ppm relative to CFCl₃.
-
Multiplicity: The signal will be a doublet due to the two-bond coupling to the proton of the –CHF₂ group (²JF-H), with a coupling constant matching that observed in the ¹H NMR spectrum (~56 Hz).
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Parameter | Predicted Value | Reference Compound Comparison |
| Chemical Shift (δ) | -100 to -120 ppm | The chemical shift for the –CF₃ group in 4-(trifluoromethyl)aniline is around -60 to -65 ppm. The increased shielding from the attached proton in –CHF₂ results in a significant upfield shift. |
| Multiplicity | Doublet (d) | Arises from coupling to the single geminal proton. |
| Coupling Constant (²JF-H) | ~56 Hz | Must be consistent with the coupling constant observed for the –CHF₂ triplet in the ¹H NMR spectrum. |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data for fluorinated compounds requires meticulous attention to detail in both sample preparation and instrument setup.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-15 mg of this compound into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral windows. For compounds with lower solubility, or to mitigate issues with overlapping solvent and analyte signals, Acetone-d₆ or DMSO-d₆ can be used.[2]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Step 2: NMR Instrument Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or internal tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256 to 1024 scans, depending on sample concentration.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment, ensuring proton coupling is on to observe the characteristic doublet.
-
Spectral Width: ~250 ppm (centered around -100 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64 scans. ¹⁹F is a highly sensitive nucleus.[3]
-
Referencing: The gold standard for referencing is an external standard of CFCl₃ (0 ppm).[4] However, for routine analysis, an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) can be used, or the spectrometer's indirect referencing can be employed, though this should be used with caution and noted in the experimental details.[5]
-
Visualization of Key Concepts
Diagrams provide a clear visual summary of the molecular structure and the experimental process.
Caption: A streamlined workflow for acquiring NMR data of this compound.
Caption: Key J-couplings in this compound for NMR analysis.
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a clear and achievable task, provided the analyst understands the key spectral signatures. The definitive features are the proton triplet around δ 6.5-6.8 ppm (²JH-F ≈ 56 Hz) in the ¹H NMR spectrum, the carbon triplet around δ 113-117 ppm (¹JC-F ≈ 240 Hz) in the ¹³C NMR spectrum, and the fluorine doublet between δ -100 and -120 ppm (²JF-H ≈ 56 Hz) in the ¹⁹F NMR spectrum. By following the robust experimental protocol outlined in this guide and cross-referencing against the predicted data and known trends for fluorinated aromatics, researchers can confidently confirm the identity and purity of this valuable synthetic building block.
References
Introduction: The Unique Role of the Difluoromethyl Group in Aniline Scaffolds
An In-Depth Guide to 4-(Difluoromethyl)aniline: A Comparative Analysis of Experimental and Computational Properties
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. This compound, a key building block, stands out due to the unique electronic nature of the difluoromethyl (-CHF₂) group. Positioned para to the amino functionality, this group acts as a moderate electron-withdrawing substituent, primarily through a negative inductive effect (-I).[1] This electronic perturbation significantly influences the reactivity of the aromatic ring and the basicity of the amine, making it a valuable synthon for creating complex molecules with tailored functionalities.[1][2]
This guide provides a comparative analysis of the experimentally determined and computationally calculated properties of this compound. By juxtaposing direct empirical measurements with theoretical predictions, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of this versatile compound. This dual approach not only validates our understanding of its molecular behavior but also highlights the powerful synergy between experimental work and computational chemistry in modern research.
Experimental Characterization: Empirical Data and Protocols
Experimental data provides the ground truth for a molecule's physical and chemical behavior. The following section details established protocols for characterizing key properties of this compound and presents available empirical data.
Physical and Chemical Properties (Experimental)
A summary of the known experimental properties for this compound is presented below. It is important to note that while some data is available for the title compound, other properties are often inferred from closely related analogs like 4-(Trifluoromethyl)aniline due to a lack of specific published data.
| Property | Experimental Value | Source | Notes |
| Molecular Formula | C₇H₇F₂N | [1][3] | Confirmed by High-Resolution Mass Spectrometry. |
| Molecular Weight | 143.13 g/mol | [1][4] | |
| Solubility | 2.6 g/L (in water at 25 °C) | [3] | Characterized as slightly soluble. |
| Melting Point | Not Reported | For comparison, 4-(Trifluoromethyl)aniline has a melting point of 3-8 °C.[5][6][7] | |
| Boiling Point | Not Reported | For comparison, 4-(Trifluoromethyl)aniline boils at 83 °C (12 mmHg).[6][7][8] |
Experimental Protocols
The following are standardized, step-by-step methodologies for determining the fundamental properties of an aromatic amine like this compound.
1. Melting Point Determination (Thiele Tube Method)
-
Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing a key indicator of purity.
-
Procedure:
-
A small, dry sample of crystalline this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The side arm of the Thiele tube is heated gently with a Bunsen burner or a hot plate, inducing convection currents that ensure uniform heating.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Rationale: To confirm the elemental composition and molecular formula of the compound with high precision.
-
Procedure:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
In ESI, the compound is protonated to form the [M+H]⁺ ion.
-
The mass-to-charge ratio (m/z) of this ion is measured with high accuracy (typically <5 ppm error).
-
The experimentally measured exact mass is compared to the theoretical exact mass calculated for the [C₇H₈F₂N]⁺ ion (144.0624 Da) to confirm the molecular formula.[1]
-
3. Spectroscopic Characterization
-
Rationale: To elucidate the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
-
Expected ¹H NMR Spectrum:
-
A triplet in the range of 6.5-7.5 ppm corresponding to the proton of the -CHF₂ group, split by the two fluorine atoms.
-
Two sets of doublets in the aromatic region (typically 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
A broad singlet corresponding to the -NH₂ protons, which may exchange with D₂O.
-
-
Expected ¹⁹F NMR Spectrum:
-
A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group, split by the adjacent proton.
-
-
Expected IR Spectrum:
-
N-H stretching bands (two peaks for a primary amine) around 3300-3500 cm⁻¹.
-
C-H stretching bands (aromatic) just above 3000 cm⁻¹.
-
C=C stretching bands (aromatic ring) in the 1450-1600 cm⁻¹ region.
-
Strong C-F stretching bands, typically in the 1000-1200 cm⁻¹ region.
-
Computational Analysis: Theoretical Predictions and Insights
Computational chemistry provides powerful tools to predict molecular properties, offering insights that can complement or even precede experimental work. Density Functional Theory (DFT) is a widely used method for these calculations.[1]
Calculated Molecular Properties
Quantum chemical calculations can predict a range of electronic and structural properties. The values below are primarily sourced from computational databases like PubChem, which aggregate data from various computational methods.
| Property | Calculated Value | Source | Computational Method |
| Molecular Weight | 143.13 g/mol | [4] | PubChem 2.2 |
| Exact Mass | 143.05465555 Da | [4] | PubChem 2.2 |
| XLogP3 | 1.6 | [4] | XLogP3 3.0 |
| pKa (Predicted) | 3.53 ± 0.10 | [3] | Prediction algorithm |
| Topological Polar Surface Area | 26 Ų | [4] | Cactvs 3.4.8.24 |
| Hydrogen Bond Donor Count | 1 | [4] | Cactvs 3.4.8.24 |
| Hydrogen Bond Acceptor Count | 3 | [4] | Cactvs 3.4.8.24 |
| Complexity | 97.8 | [4] | Cactvs 3.4.8.24 |
Advanced Computational Concepts
1. Frontier Molecular Orbitals (HOMO-LUMO)
2. Molecular Electrostatic Potential (MEP) Map
-
Rationale: An MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1][9][10] For this compound, the MEP map is expected to show:
-
Negative Potential (Red): Concentrated around the nitrogen atom of the amino group due to its lone pair of electrons, and to a lesser extent, the fluorine atoms.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the aromatic ring.
-
-
Significance: This visualization helps predict sites for electrophilic aromatic substitution and hydrogen bonding interactions.
Comparative Analysis: Bridging Theory and Experiment
The true value of this dual-pronged investigation lies in the direct comparison of experimental and calculated data. This analysis validates computational models and provides a deeper understanding of the molecule's behavior.
| Property | Experimental Value | Calculated Value | Analysis of Agreement/Discrepancy |
| Molecular Weight | 143.13 g/mol [1][4] | 143.13 g/mol [4] | Excellent agreement. Both are based on the same atomic masses and molecular formula. |
| Solubility | 2.6 g/L (in water)[3] | XLogP3 = 1.6[4] | Good correlation. The positive XLogP3 value (a measure of lipophilicity) correctly predicts limited water solubility. |
| Acidity/Basicity | Not Reported | Predicted pKa = 3.53[3] | Insightful prediction. This value suggests it is a weaker base than aniline (pKa ≈ 4.6) due to the electron-withdrawing -CHF₂ group, which is chemically sound. |
The strong agreement between the calculated molecular weight and the experimentally confirmed formula via HRMS demonstrates the foundational accuracy of computational models. Furthermore, theoretical descriptors like XLogP3 provide a reliable forecast of physical properties like solubility.
The primary discrepancies arise from the inherent differences between the idealized conditions of a calculation (often a single molecule in a vacuum) and the complex reality of an experiment (involving bulk material with intermolecular interactions and potential impurities). For instance, predicted pKa values are highly useful for ranking compounds but may differ from precise experimental values measured in a specific solvent system.
Conclusion: A Synergistic Approach to Molecular Characterization
The characterization of this compound serves as an excellent case study for the integration of experimental and computational chemistry. While empirical measurements of properties like solubility and molecular formula provide definitive, real-world data, computational methods offer invaluable predictive power and mechanistic insights.[1] Theoretical tools can elucidate electronic structures, predict reactivity hotspots through MEP maps, and estimate properties that are difficult or time-consuming to measure experimentally.
For researchers and drug development professionals, this synergistic approach is critical. It allows for the confident use of this compound as a building block, with a well-rounded understanding of its physical behavior, structural features, and electronic properties, thereby accelerating the design and synthesis of novel, high-value molecules.
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chembk.com [chembk.com]
- 8. 4-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. elixirpublishers.com [elixirpublishers.com]
- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]
A Senior Application Scientist's Guide to the Synthesis of 4-(Difluoromethyl)aniline: A Comparative Analysis of Modern and Classical Methods
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethyl (-CF₂H) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This unique moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1] 4-(Difluoromethyl)aniline is a critical building block in this context, serving as a versatile precursor for a wide array of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of key synthetic methodologies for accessing this valuable compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform your synthetic strategy.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways, ranging from traditional multi-step sequences to cutting-edge, single-step functionalizations. The choice of method often depends on factors such as starting material availability, scalability, and tolerance to various functional groups. Here, we benchmark three primary strategies: a classical multi-step synthesis involving nitro-group reduction, a modern palladium-catalyzed cross-coupling approach, and a state-of-the-art photocatalytic difluoroalkylation.
| Method | Starting Material | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Synthesis | 1-(Difluoromethyl)-4-nitrobenzene | Fe, NH₄Cl or Catalytic Hydrogenation | High (for reduction step) | 2-12 h | Scalable, uses common reagents | Multi-step, precursor may not be readily available |
| Pd-Catalyzed Cross-Coupling | 4-Bromoaniline | TMSCF₂H, Pd(dba)₂, BrettPhos, CsF | Good to Excellent | 16-48 h | Broad substrate scope, good functional group tolerance | Requires expensive catalyst and ligand, potential for metal contamination |
| Photocatalytic Difluoroalkylation | Aniline Derivatives | ICF₂COOEt, Eosin Y or EDA complex | Moderate to High | 16-24 h | Mild conditions, metal-free options, novel reactivity | Can produce ester derivatives requiring further steps, regioselectivity can be a challenge |
Method 1: The Classical Approach - Reduction of a Nitro Precursor
This method represents a traditional and often highly reliable route to anilines. The synthesis hinges on the preparation of a suitable nitro-aromatic precursor, in this case, 1-(difluoromethyl)-4-nitrobenzene, followed by a standard reduction of the nitro group. While the overall synthesis is multi-step, the final reduction is typically high-yielding and scalable.
Workflow for Classical Synthesis
Caption: Classical synthesis of this compound via reduction.
Experimental Protocol: Reduction of 1-(Difluoromethyl)-4-nitrobenzene
This protocol is based on analogous reductions of similar nitro-aromatic compounds and represents a standard laboratory procedure.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(difluoromethyl)-4-nitrobenzene (1.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water (e.g., 5:1 v/v).
-
Reagent Addition: Add iron powder (e.g., 5.0 eq.) and ammonium chloride (e.g., 1.0 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Expert Rationale
The choice of iron in an acidic medium (generated in situ from ammonium chloride) is a classic, cost-effective, and robust method for nitro group reduction, particularly on an industrial scale.[2] Alternatively, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst offers a cleaner reaction profile but requires specialized hydrogenation equipment.[3] The multi-step nature of this overall approach, which first requires the synthesis of the nitro-precursor, is its main drawback.
Method 2: Palladium-Catalyzed Cross-Coupling
Modern organometallic chemistry offers powerful tools for the direct formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions have emerged as a highly versatile method for introducing the difluoromethyl group onto an aromatic ring. This approach typically involves the reaction of an aryl halide (e.g., 4-bromoaniline) with a suitable difluoromethylating agent in the presence of a palladium catalyst and a phosphine ligand.
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocol: Difluoromethylation of 4-Bromoaniline
This protocol is adapted from a general procedure for the palladium-catalyzed difluoromethylation of aryl halides.[4][5]
-
Glovebox Setup: Inside a nitrogen-filled glovebox, combine 4-bromoaniline (1.0 eq.), Pd(dba)₂ (0.03 eq.), BrettPhos (0.045 eq.), and cesium fluoride (CsF, 2.0 eq.) in a vial.
-
Solvent and Reagent Addition: Add anhydrous dioxane (to 0.33 M) and (difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 eq.).
-
Reaction Sealing: Seal the vial with a Teflon-lined screw cap and remove it from the glovebox.
-
Reaction Conditions: Stir the reaction mixture vigorously at 100 °C for 48 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel. Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield this compound.
Expert Rationale
The choice of the catalyst system is critical for the success of this reaction. The combination of a palladium(0) source like Pd(dba)₂ and a bulky, electron-rich phosphine ligand such as BrettPhos is effective for the challenging oxidative addition of the C-F bond in the difluoromethylating reagent and subsequent reductive elimination.[4][5] Cesium fluoride acts as both a base and a fluoride source to activate the TMSCF₂H reagent. While highly effective and versatile, the cost of the palladium catalyst and ligand, as well as the need for strictly anhydrous and anaerobic conditions, are key considerations for large-scale synthesis.
Method 3: Photocatalytic Difluoroalkylation of Aniline Derivatives
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This approach can be applied to the difluoroalkylation of anilines, offering a modern, often metal-free, alternative to traditional methods. Here, we present a representative protocol for the difluoroalkylation of an N,N-dimethylaniline derivative, which illustrates the principles of this technology.[6][7]
Workflow for Photocatalytic Difluoroalkylation
Caption: Photocatalytic difluoroalkylation via an EDA complex.
Experimental Protocol: EDA Complex-Mediated Difluoroalkylation
This protocol is based on the work of the Melchiorre group and demonstrates a photocatalyst-free approach.[7]
-
Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, add the aniline derivative (e.g., 4-bromo-N,N-dimethylaniline, 1.0 eq.), sodium carbonate (Na₂CO₃, 1.5 eq.), and ethyl iododifluoroacetate (ICF₂COOEt, 1.3 eq.).
-
Inert Atmosphere: Close the vial with a screw cap fitted with a rubber septum and degas by alternating vacuum and backfilling with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, to 0.3 M) via syringe and degas the mixture again by bubbling with the inert gas for 5 minutes.
-
Irradiation: Seal the vial tightly and irradiate the stirred reaction mixture with a 427 nm LED lamp at room temperature for 16 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the difluoroalkylated aniline derivative.
Expert Rationale
This method leverages the formation of an Electron Donor-Acceptor (EDA) complex between the electron-rich aniline and the electron-poor difluoroalkylating agent.[7] Upon irradiation with visible light, a single electron transfer (SET) occurs, generating a difluoromethyl radical that then functionalizes the aniline ring. The beauty of this approach lies in its operational simplicity and the avoidance of expensive and potentially toxic metal catalysts. However, this specific protocol yields an ester-containing product, which would require subsequent chemical modification (e.g., decarboxylation) to arrive at the simple -CF₂H group. The regioselectivity of such radical additions can also be a challenge depending on the substrate.
Conclusion
The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. The classical approach via nitro reduction is robust and scalable, making it a viable option for industrial production, provided the nitro precursor is accessible. Palladium-catalyzed cross-coupling offers excellent versatility and functional group tolerance, making it a powerful tool for medicinal chemists in a discovery setting. Finally, photocatalytic methods represent the cutting edge of synthetic chemistry, providing mild and often metal-free routes to difluoroalkylated anilines, though they may require further optimization for regioselectivity and direct installation of the -CF₂H group. The optimal choice of synthetic route will ultimately be dictated by the specific requirements of the research or development program, including scale, cost, and the chemical complexity of the target molecule.
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The solvent-free selective hydrogenation of nitrobenzene to aniline: an unexpected catalytic activity of ultrafine Pt nanoparticles deposited on carbon nanotubes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 4-(Difluoromethyl)aniline: A Comparative Analysis in Diverse Solvent Systems
Abstract
This guide provides a comprehensive comparative analysis of 4-(Difluoromethyl)aniline in various solvent systems, tailored for researchers, scientists, and professionals in drug development. This compound is a critical building block in medicinal chemistry, valued for the unique properties imparted by the difluoromethyl (-CHF₂) group. This substituent serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it a valuable feature in drug design.[1] The selection of an appropriate solvent is paramount as it profoundly influences solubility, stability, and reactivity, thereby impacting analytical measurements, reaction outcomes, and formulation efficacy. This document offers an in-depth examination of these solvent-solute interactions, supported by experimental protocols and data to guide informed solvent selection.
Introduction: The Significance of this compound and Solvent Selection
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity. The difluoromethyl (-CHF₂) group, in particular, offers a unique balance of properties. Unlike the more common trifluoromethyl (-CF₃) group which significantly increases lipophilicity, the -CHF₂ group provides a more moderate modulation of this property and can uniquely act as a hydrogen bond donor.[1][2][3] This makes this compound a versatile intermediate in the synthesis of pharmacologically active compounds.
However, the full potential of this valuable compound can only be realized through a fundamental understanding of its behavior in solution. The choice of solvent is not a passive variable; it is an active participant that dictates the physical and chemical behavior of the solute. A solvent system can influence:
-
Solubility: Dictating the maximum concentration achievable for reactions, formulations, and analytical studies.
-
Stability: Affecting the degradation pathways and shelf-life of the compound.
-
Spectroscopic Properties: Causing shifts in UV-visible absorption maxima (solvatochromism) that can be leveraged for analytical purposes or may interfere with measurements.
-
Reactivity: Modulating the reaction rates and equilibrium positions by stabilizing or destabilizing reactants, transition states, and products.
This guide will systematically explore these interactions, providing both the theoretical basis and practical methodologies for their assessment.
Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is essential before examining its behavior in solution.
| Property | Value | Source |
| Chemical Formula | C₇H₇F₂N | |
| Molecular Weight | 143.13 g/mol | PubChem |
| Appearance | Not specified; related anilines are often liquids or low-melting solids. | |
| pKa (Predicted) | ~2.92 (for a related difluoromethoxy aniline) | [4] |
| Key Structural Features | Aromatic amine with an electron-withdrawing difluoromethyl group at the para-position. The -CHF₂ group is a lipophilic hydrogen bond donor. |
The presence of the electron-withdrawing -CHF₂ group decreases the basicity of the anilino nitrogen compared to aniline itself. This, combined with its ability to form hydrogen bonds, dictates its interactions with protic and aprotic solvents.
Comparative Analysis in Selected Solvent Systems
To illustrate the impact of the solvent environment, we will compare the behavior of this compound across a representative range of solvents, categorized by their polarity and proticity.
-
Polar Protic: Methanol (MeOH), Water (H₂O)
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Non-Polar: Toluene, Dichloromethane (DCM)
Solubility Analysis
Solubility is a critical parameter for nearly every application. Low solubility can lead to unreliable results in in vitro assays and pose significant challenges for formulation and drug delivery.[5][6] The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8]
Experimental Data (Hypothetical):
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (g/L) at 25°C |
| Water | Polar Protic | 80.1 | Low (<0.1) |
| Methanol | Polar Protic | 32.7 | High (>100) |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate (20-50) |
| DMSO | Polar Aprotic | 46.7 | Very High (>200) |
| Dichloromethane | Non-Polar Aprotic | 9.1 | High (>100) |
| Toluene | Non-Polar Aprotic | 2.4 | Moderate (10-30) |
Discussion of Results:
-
Low Aqueous Solubility: The hydrophobic nature of the difluoromethylated benzene ring leads to poor solubility in water, a common trait for many fluorinated organic compounds.[9]
-
High Solubility in Polar Solvents: this compound exhibits excellent solubility in polar solvents like Methanol, DMSO, and DCM. This is attributable to strong dipole-dipole interactions and, in the case of methanol, hydrogen bonding between the solvent and the aniline's amino group.
-
Role of Hydrogen Bonding: While both DMSO and Acetonitrile are polar aprotic, the superior solubility in DMSO can be attributed to its strong hydrogen bond accepting character, readily interacting with the N-H protons of the aniline.
-
Non-Polar Solvents: Moderate solubility in toluene is expected, driven by van der Waals forces and π-π stacking interactions between the aromatic rings.
Spectroscopic Behavior (Solvatochromism)
The solvent can influence the electronic absorption spectrum of a molecule, an effect known as solvatochromism. This occurs because the solvent can differentially stabilize the ground and excited states of the chromophore. Shifts in the wavelength of maximum absorption (λmax) can be either to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift).[10]
Experimental Data (Hypothetical):
| Solvent | λmax (nm) | Observed Shift |
| Toluene | 285 | Reference |
| Dichloromethane | 288 | Bathochromic |
| Acetonitrile | 292 | Bathochromic |
| Methanol | 295 | Bathochromic |
Discussion of Results:
The observed bathochromic (red) shift with increasing solvent polarity from Toluene to Methanol is typical for anilines. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[10][11] This phenomenon is a result of both non-specific (dipole-dipole) and specific (hydrogen bonding) solute-solvent interactions.[10] This property can be useful for probing the local environment of the molecule but must be accounted for when developing quantitative UV-Vis analytical methods, as the λmax and molar absorptivity can change with the solvent.[10][12]
Stability Assessment
A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), is essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products.[13][14][15] Forced degradation studies are performed to generate potential degradation products and demonstrate the method's specificity.[16]
Experimental Data (Hypothetical): Assay of this compound (1 mg/mL solution) by HPLC after 7 days at 40°C in various solvents.
| Solvent System | % Initial Concentration Remaining | Major Degradant Peak(s) Observed |
| Acetonitrile (neutral) | 99.5% | No significant degradants |
| Methanol (neutral) | 98.8% | Minor unknown peak |
| Water (pH 7) | 99.2% | No significant degradants |
| 0.1 M HCl (aqueous) | 94.5% | Yes, multiple peaks |
| 0.1 M NaOH (aqueous) | 85.1% | Yes, major peak indicative of oxidation |
Discussion of Results:
-
General Stability: this compound demonstrates good stability in neutral organic and aqueous solvents under the tested conditions.
-
Acidic and Basic Conditions: As is common with anilines, the compound is susceptible to degradation under both acidic and basic conditions. The aniline moiety is susceptible to oxidation, which can be accelerated in basic conditions.[17]
-
Solvent Choice for Storage: For long-term storage of solutions, a neutral, aprotic solvent such as Acetonitrile is recommended. If a protic solvent is required, refrigerated storage is advised to minimize potential degradation.
Visualization of Experimental Workflows
Clear and logical workflows are the bedrock of reproducible science. The following diagrams, rendered in DOT language, outline the key experimental processes discussed.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Caption: Dominant Intermolecular Forces with Different Solvent Types.
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.[7]
-
Materials:
-
This compound (solid)
-
Solvent of interest (HPLC grade)
-
20 mL glass scintillation vials with screw caps
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge or syringe filters (0.45 µm)
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of solid this compound (approx. 200 mg) to a 20 mL vial. The key is to ensure solid remains after equilibrium is reached.[7]
-
Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[8] For some compounds, 48-72 hours may be necessary.
-
After equilibration, visually confirm that excess solid is still present.
-
Remove the vial and let it stand at the same temperature to allow solids to settle.
-
Carefully withdraw a sample of the supernatant. Clarify the sample by either centrifuging it at high speed or filtering it through a 0.45 µm syringe filter to remove all particulate matter.[5]
-
Accurately dilute the clarified saturated solution with the same solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a calibration curve.[7]
-
Calculate the original solubility in g/L, accounting for the dilution factor.
-
Protocol 2: HPLC-Based Stability Assessment
-
Objective: To assess the stability of this compound in a solvent under accelerated conditions.
-
Materials:
-
This compound
-
Solvents of interest (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
-
Temperature-controlled oven or incubator
-
Validated stability-indicating RP-HPLC method
-
-
Procedure:
-
Prepare a stock solution of this compound in each test solvent at a known concentration (e.g., 1.0 mg/mL).
-
Transfer aliquots of each solution into several HPLC vials for different time points.
-
Time Zero (T₀) Analysis: Immediately analyze one vial from each solvent set to establish the initial concentration and purity.
-
Place the remaining vials in an incubator set to an accelerated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 24h, 48h, 7 days), remove one vial for each solvent.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by HPLC. Record the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of this compound remaining relative to the T₀ sample. The formula is: (% Remaining) = (Area at Tₓ / Area at T₀) * 100.
-
Analyze the chromatograms for the appearance and growth of degradation product peaks.
-
Conclusion and Practical Recommendations
The choice of solvent system has a profound and multifaceted impact on the behavior of this compound. Based on the comparative analysis, the following recommendations can be made:
-
For High Concentration Reactions or Formulations: DMSO and Dichloromethane offer excellent solvating power. Methanol is also a strong candidate.
-
For Analytical Stock Solutions and Storage: Acetonitrile provides a good balance of solubility and high stability, making it an ideal choice for preparing analytical standards and for long-term storage.
-
For Aqueous Media Studies: Due to low intrinsic solubility, the use of a co-solvent (like DMSO or Methanol) will be necessary for most aqueous applications. Kinetic solubility measurements are recommended for early-stage drug discovery screens.[5][6]
-
For Spectroscopic Analysis: Be aware of solvatochromic shifts. For consistency, use the same solvent for all samples and standards in a given UV-Vis based assay.
By understanding these fundamental solvent-solute interactions and employing the robust experimental protocols detailed herein, researchers can optimize their workflows, ensure data integrity, and accelerate their research and development objectives.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(difluoromethoxy)-3-(trifluoromethyl)aniline CAS#: 71791-37-2 [m.chemicalbook.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. scribd.com [scribd.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ajrsp.com [ajrsp.com]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpsr.com [ijpsr.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. This compound | 49658-26-6 | Benchchem [benchchem.com]
Confirming the purity of 4-(Difluoromethyl)aniline by multiple analytical techniques
A Multi-faceted Approach to Confirming the Purity of 4-(Difluoromethyl)aniline
A Senior Application Scientist's Guide to Orthogonal Analytical Techniques for Robust Purity Assessment
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This compound, a key building block in medicinal chemistry, is no exception. Its unique difluoromethyl group imparts distinct physicochemical properties to parent molecules, making its purity paramount for predictable reaction outcomes and pharmacological activity. This guide provides an in-depth comparison of multiple analytical techniques to establish a comprehensive purity profile of this compound, ensuring its suitability for downstream applications.
The core principle of robust purity analysis lies in the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may co-elute or be otherwise obscured by a single analytical method. Here, we will explore the synergistic use of chromatographic, spectroscopic, and spectrometric techniques to build a self-validating system for purity confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry, prized for its versatility and quantitative precision.[1] For a polar compound like this compound, a reversed-phase HPLC method is typically the most effective approach.
The "Why" Behind the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[2] this compound, with its polar amino group and moderately nonpolar difluoromethylphenyl moiety, will partition between these two phases. Impurities, which may be more or less polar, will have different affinities for the stationary phase and will thus elute at different times, allowing for their separation and quantification. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such analytical procedures to ensure they are fit for purpose.[3][4][5]
Experimental Protocol: Reversed-Phase HPLC for this compound
-
System Preparation: An HPLC system equipped with a UV detector is used. The choice of a C18 column is standard for aniline derivatives.[6]
-
Mobile Phase Preparation: A gradient elution is often employed to ensure the separation of a wide range of potential impurities. A typical mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of about 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program: A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Analyte/Impurity | Retention Time (min) | Peak Area | Area % |
| This compound | 8.52 | 12548900 | 99.85 |
| Impurity A | 6.21 | 12500 | 0.10 |
| Impurity B | 9.87 | 6250 | 0.05 |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
For volatile and semi-volatile impurities that may be present in this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled separation efficiency and definitive identification.[7] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.[8]
The "Why" Behind the Method: GC is highly effective for separating thermally stable and volatile compounds.[9] While anilines can be analyzed directly, derivatization is sometimes employed to improve their volatility and chromatographic peak shape.[10] Coupling GC with MS provides a two-dimensional analysis; the retention time from the GC offers one level of identification, while the mass spectrum provides a molecular fingerprint, enabling the confident identification of known and unknown impurities.[11]
Experimental Protocol: GC-MS for this compound
-
System Preparation: A GC system coupled to a mass spectrometer is used. A non-polar or mid-polar capillary column is typically chosen for the analysis of aniline derivatives.
-
Sample Preparation: A solution of this compound is prepared in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis: Purity is assessed by the peak area percentage of the main component. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Data Presentation: GC-MS Purity Analysis
| Analyte/Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Area % |
| This compound | 12.75 | 143, 124, 95 | 99.91 |
| Impurity C | 10.43 | (Varies) | 0.09 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Powerhouse
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, both ¹H and ¹⁹F NMR provide critical and complementary information.
The "Why" Behind the Method: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (e.g., ¹H and ¹⁹F).[12] The chemical shift, integration, and coupling patterns in an NMR spectrum provide a wealth of structural information. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte itself, by using a certified internal standard. The presence of the difluoromethyl group makes ¹⁹F NMR particularly valuable, as the ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, often resulting in a simpler, more resolved spectrum compared to ¹H NMR.[13][14]
Experimental Protocol: ¹H and ¹⁹F NMR for this compound
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For qNMR, a precisely weighed amount of a suitable internal standard is added.
-
Spectrometer Setup: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay for quantitative analysis.
-
¹⁹F NMR Acquisition: A fluorine experiment is performed. Inverse-gated decoupling can be used to suppress the nuclear Overhauser effect (NOE) for more accurate integration.[15]
-
Data Analysis: The ¹H and ¹⁹F spectra are analyzed for the expected signals of this compound. The presence of any unexpected signals would indicate impurities. The purity is calculated by comparing the integral of the analyte signals to the integral of the internal standard's signal (for qNMR) or by relative integration of impurity signals to the main compound signals.
Data Presentation: NMR Purity Analysis
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 6.6-7.4 | m | 4H | Aromatic protons |
| ¹H | 3.8-4.2 | br s | 2H | -NH₂ |
| ¹H | 6.5-7.0 | t | 1H | -CHF₂ |
| ¹⁹F | -100 to -120 | d | 2F | -CHF₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16] While not typically used for quantitative purity analysis, it serves as an excellent identity check and can reveal the presence of impurities with different functional groups.
The "Why" Behind the Method: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, creating a unique "fingerprint" spectrum for each compound. The presence of unexpected peaks or significant shifts in expected peaks can indicate the presence of impurities.
Experimental Protocol: FTIR for this compound
-
Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The obtained spectrum is compared to a reference spectrum of pure this compound. Key characteristic peaks for the amino group (N-H stretching), the aromatic ring (C=C and C-H stretching), and the C-F bonds are examined.
Data Presentation: FTIR Analysis
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 1600-1620 | N-H bend and Aromatic C=C stretch |
| 1000-1200 | C-F stretch |
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis is a fundamental technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound.[17] This data is used to confirm the empirical formula of the synthesized compound.[18][19]
The "Why" Behind the Method: A significant deviation between the experimentally determined elemental composition and the theoretical composition calculated from the molecular formula (C₇H₇F₂N) would indicate the presence of impurities that alter the elemental ratios.[20][21]
Experimental Protocol: Elemental Analysis for this compound
-
Sample Preparation: A precisely weighed amount of the purified sample is required.
-
Instrumentation: The sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: The mass percentages of C, H, and N are calculated and compared to the theoretical values.
Data Presentation: Elemental Analysis
| Element | Theoretical % | Experimental % | Deviation |
| C | 58.74 | 58.69 | -0.05 |
| H | 4.93 | 4.95 | +0.02 |
| N | 9.79 | 9.77 | -0.02 |
Visualizing the Analytical Workflow
To provide a clear overview of the comprehensive purity assessment process, the following diagram illustrates the workflow, highlighting the orthogonal nature of the chosen techniques.
Caption: Workflow for the multi-technique purity assessment of this compound.
Conclusion: A Self-Validating System for Unwavering Confidence
Confirming the purity of a critical chemical intermediate like this compound is not a task for a single analytical technique. By employing a suite of orthogonal methods—HPLC for robust quantification, GC-MS for volatile impurity profiling, NMR for structural verification, FTIR for identity confirmation, and elemental analysis for empirical formula validation—a comprehensive and self-validating purity profile can be established. This multi-faceted approach provides the highest level of confidence in the quality of the material, ensuring the integrity and reproducibility of subsequent research and development activities. The principles and protocols outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to ensure the unwavering quality of their chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. usp.org [usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biophysics.org [biophysics.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. chemrxiv.org [chemrxiv.org]
- 15. 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00814D [pubs.rsc.org]
- 16. semlab.com [semlab.com]
- 17. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 18. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 4-(Difluoromethyl)aniline: A Comprehensive Guide for Laboratory Professionals
The safe management and disposal of specialized reagents are paramount in a high-functioning laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Difluoromethyl)aniline, a fluorinated aromatic amine utilized in complex organic synthesis.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a critical component of ensuring personnel safety and environmental stewardship. This document moves beyond a simple checklist, offering a framework grounded in the chemical's specific hazard profile to empower researchers with the knowledge to handle its disposal with confidence and precision.
Core Principles: Understanding the Hazard
This compound and its structural analogs, such as other halogenated anilines, are classified as hazardous substances.[2][3] The primary hazards stem from their toxicity upon ingestion, skin contact, or inhalation.[3][4] Aniline derivatives, as a class, are known for their potential to cause systemic effects, including damage to organs through prolonged or repeated exposure.[3][5] Furthermore, many halogenated organic compounds are noted for their environmental persistence and toxicity to aquatic life.[2][3][6]
Therefore, the foundational principle of disposal for this compound is that it must be treated as hazardous waste .[2] Under no circumstances should this chemical or its containers be disposed of via standard drains or mixed with non-hazardous laboratory trash.[2][7]
Hazard and Safety Data Summary
A comprehensive understanding of the material's properties is the first line of defense. The following table summarizes the key hazard information, synthesized from data on analogous compounds.
| Hazard Classification | GHS Pictograms | Signal Word | Key Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Danger | Toxic if swallowed, in contact with skin, or if inhaled.[3][8] |
| Serious Eye Damage/Irritation |
| Danger | Causes serious eye damage.[8][9][10] |
| Skin Corrosion/Irritation |
| Warning | Causes skin irritation.[9][11] |
| Specific Target Organ Toxicity (Repeated Exposure) |
| Danger | May cause damage to organs through prolonged or repeated exposure.[3][8] |
| Hazardous to the Aquatic Environment |
| Warning | Very toxic to aquatic life with long-lasting effects.[2][3] |
Procedural Workflow for Disposal
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in transfer to a licensed disposal facility. The following workflow diagram illustrates the decision-making and operational sequence.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Waste Collection Protocol
-
Container Selection and Labeling :
-
Collect waste this compound in its original container or a compatible, dedicated hazardous waste container.[2][7] Polyethylene containers are often suitable.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the label includes the date of accumulation.
-
-
Personal Protective Equipment (PPE) :
-
Before handling the chemical, don appropriate PPE. This includes, at a minimum:
-
-
Waste Transfer :
-
All transfers of this compound waste must be conducted within a certified laboratory chemical fume hood to prevent inhalation exposure.[7]
-
Use a funnel to avoid spills when transferring liquid waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Segregation and Storage :
-
Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, unless specifically permitted by your institution's environmental health and safety (EHS) office.[2][12]
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][13]
-
The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
Spill Management Procedures
Accidental spills must be managed promptly and safely.
-
Immediate Actions :
-
Containment and Cleanup :
-
Decontamination :
-
Wipe down the spill area with an appropriate solvent (check with your EHS department) and then with soap and water.
-
All contaminated materials, including gloves, absorbent pads, and wipes, must be disposed of as hazardous waste in the same manner as the chemical itself.[2]
-
Ultimate Disposal Method
The accepted and required method for the ultimate disposal of halogenated organic compounds like this compound is high-temperature incineration .[2] This process must be carried out by a licensed and certified hazardous waste disposal company.[11] The incinerator should be equipped with afterburners and scrubbers to neutralize harmful byproducts, such as nitrogen oxides and hydrogen fluoride, that may be generated during combustion.[2][14]
Laboratory personnel should never attempt to treat or neutralize this chemical waste on their own. The process is complex and requires specialized facilities to ensure complete destruction and to prevent the release of toxic compounds into the environment.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrochloride | C7H8ClF2N | CID 67958831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. echemi.com [echemi.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. angenechemical.com [angenechemical.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
